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Core Science & Biosynthesis

Foundational

physicochemical properties of 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid

Physicochemical Profiling of 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic Acid: A Technical Guide for Drug Development Executive Summary 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid (often abbreviated as 7-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling of 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic Acid: A Technical Guide for Drug Development

Executive Summary

7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid (often abbreviated as 7-(Cbz-amino)-2-methylheptanoic acid) is a highly specialized, orthogonally protected amino acid derivative. With the molecular formula C₁₆H₂₃NO₄ and a molecular weight of 293.36 g/mol , it serves as a critical building block in the synthesis of complex peptidomimetics, targeted drug delivery systems, and active pharmaceutical ingredients (APIs). This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, detailing the causality behind its molecular behavior and providing self-validating experimental protocols for its characterization.

Part 1: Molecular Architecture and Predictive Physicochemical Profiling

The physicochemical behavior of 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid is dictated by three distinct structural domains, each contributing specific properties to the molecule:

  • The Carboxylic Acid Terminus (-COOH) : This moiety provides the molecule with its primary ionizable center. It exhibits weak acidity, with a predicted pKa in the range of 4.5 to 5.0. At physiological pH (7.4), this group is predominantly deprotonated, increasing the molecule's hydrophilicity in systemic circulation.

  • The Aliphatic Backbone (C2-Methylheptyl Chain) : The seven-carbon chain imparts significant lipophilicity. Crucially, the methyl group at the C2 position introduces a chiral center and steric bulk. This steric hindrance is strategically utilized in drug design to restrict conformational flexibility and protect adjacent peptide bonds from enzymatic degradation (proteolysis).

  • The Benzyloxycarbonyl (Cbz) Protecting Group : The Cbz group masks the terminal primary amine. By forming a stable carbamate linkage, it eliminates the amine's nucleophilicity and basicity[1]. The incorporation of the aromatic benzyl ring drastically increases the overall partition coefficient (LogP) of the molecule, shifting its solubility profile away from water and towards polar aprotic and chlorinated organic solvents (e.g., DMF, dichloromethane)[2][3]. Furthermore, the Cbz group is orthogonal to standard peptide synthesis conditions, remaining stable in the presence of mild acids (like TFA) and bases (like piperidine)[1][4].

MolecularInfluence Molecule 7-(Cbz-amino)-2-methylheptanoic acid Cbz Cbz Protecting Group (Carbamate) Molecule->Cbz Methyl C2-Methyl Group (Branching) Molecule->Methyl Carboxyl Carboxylic Acid (-COOH) Molecule->Carboxyl Prop1 High Lipophilicity (LogP ↑) Cbz->Prop1 Prop2 Orthogonal Stability (Base/Acid Resistant) Cbz->Prop2 Prop3 Steric Hindrance (Chiral Center) Methyl->Prop3 Prop4 Weak Acidity (pKa ~4.8) Carboxyl->Prop4

Caption: Structural moieties of the compound and their direct influence on physicochemical properties.

Part 2: Experimental Determination of Physicochemical Properties

While predictive models are useful, regulatory compliance in drug development requires empirical validation. The following self-validating protocols are industry standards for characterizing protected amino acids.

Protocol 1: Potentiometric Titration for pKa Determination

Potentiometry is the gold standard for determining the acid dissociation constant (pKa) of the carboxylic acid group[5][6]. Because the Cbz group limits aqueous solubility, a co-solvent system is often required[5].

  • Causality : The inflection point of the titration curve corresponds to the exact pH where the concentration of the unionized acid equals the ionized conjugate base, providing a highly accurate pKa value[5][7].

Step-by-Step Methodology :

  • Calibration : Calibrate the combined pH electrode using standard buffer solutions (pH 4.0, 7.0, and 10.0) at a constant temperature of 25.0 ± 0.1 °C.

  • Sample Preparation : Dissolve 10-20 mg of the compound in a 50% (v/v) methanol-water mixture to ensure complete dissolution[5].

  • Titration : Add a standardized 0.1 M NaOH solution in 0.05 mL increments under constant stirring and nitrogen purging (to prevent CO₂ absorption)[7].

  • Data Acquisition : Record the pH after each addition once the potential stabilizes.

  • Analysis : Plot the first derivative of the titration curve (dpH/dV) to locate the equivalence point. Use the Yasuda-Shedlovsky extrapolation method across different co-solvent ratios to calculate the true aqueous pKa[5].

Protocol 2: Shake-Flask Method for Partition Coefficient (LogP)

The shake-flask method is the classical, highly reliable technique for determining the distribution of the drug between a lipophilic and a hydrophilic phase[8][9].

  • Causality : By maintaining the aqueous phase at pH 2.0, the carboxylic acid is forced into its unionized state, ensuring that the measured distribution reflects the true intrinsic LogP rather than the pH-dependent LogD[7][9].

Step-by-Step Methodology :

  • Phase Saturation : Mutually saturate 1-octanol and a 0.01 M HCl aqueous buffer (pH 2.0) by stirring them together for 24 hours.

  • Solvation : Dissolve a known mass of the compound in the pre-saturated 1-octanol phase.

  • Equilibration : Combine the octanol and aqueous phases in a separatory funnel (typical ratio 1:1) and shake vigorously via mechanical agitation for 24 hours at 25 °C[8].

  • Separation : Transfer the emulsion to centrifuge tubes and centrifuge at 3000 rpm for 15 minutes to achieve complete phase separation.

  • Quantification : Extract aliquots from both phases and quantify the compound concentration using RP-HPLC with UV detection[8][9]. Calculate LogP as log₁₀([Concentration in Octanol] / [Concentration in Water]).

ShakeFlask Step1 1. Phase Equilibration (1-Octanol & pH 2.0 Buffer) Step2 2. Solute Addition (Add Compound to Octanol) Step1->Step2 Step3 3. Agitation (Vigorous shaking for 24h at 25°C) Step2->Step3 Step4 4. Phase Separation (Centrifugation) Step3->Step4 Step5 5. Quantification (HPLC-UV Analysis of both phases) Step4->Step5

Caption: Step-by-step experimental workflow for determining LogP using the shake-flask method.

Part 3: Deprotection Dynamics and Chemical Stability

The utility of 7-(Cbz-amino)-2-methylheptanoic acid lies in the controlled removal of the Cbz group to expose the reactive primary amine for subsequent peptide coupling. The Cbz group is highly resistant to basic conditions and mild acids, requiring specific cleavage protocols[1].

Protocol 3: Catalytic Hydrogenolysis of the Cbz Group

Catalytic hydrogenolysis is the most frequently employed method due to its high efficiency and the generation of volatile, easily removed byproducts (toluene and carbon dioxide)[1].

  • Causality : The palladium catalyst facilitates the cleavage of the benzyl C-O bond via hydrogen insertion, releasing the free amine without affecting the aliphatic backbone or the carboxylic acid[1][10].

Step-by-Step Methodology :

  • Dissolution : Dissolve the Cbz-protected amino acid (1.0 eq) in anhydrous methanol or ethyl acetate[1].

  • Catalyst Addition : Carefully add 10% Palladium on Carbon (Pd/C) at a loading of 5-10 mol%[1]. (Safety Note: Pd/C is pyrophoric; add under an argon blanket).

  • Hydrogenation : Evacuate the reaction flask and backfill with Hydrogen gas (H₂) using a balloon or Parr apparatus. Stir vigorously at room temperature[1].

  • Monitoring : Monitor reaction progress via TLC or LC-MS until the starting material is completely consumed (typically 2-16 hours)[1].

  • Workup : Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess methanol. Concentrate the filtrate under reduced pressure to yield the free 7-amino-2-methylheptanoic acid. (Note: For substrates containing functional groups sensitive to hydrogenation, alternative Lewis acid-mediated cleavage using AlCl₃ in hexafluoroisopropanol (HFIP) can be employed as an orthogonal approach[10][11]).

Part 4: Data Presentation

The following table summarizes the theoretical and expected experimental physicochemical properties of 7-(Cbz-amino)-2-methylheptanoic acid, providing a reference framework for quality control and formulation development.

Physicochemical ParameterPredicted/Theoretical ValueExpected Experimental RangeAnalytical Method
Molecular Weight 293.36 g/mol 293.36 ± 0.05 g/mol High-Resolution Mass Spectrometry (HRMS)
Physical State SolidSolid (White to off-white powder)Visual Inspection
pKa (Carboxylic Acid) ~4.84.5 – 5.0Potentiometric Titration[6]
LogP (Octanol/Water) ~3.53.2 – 3.8Shake-Flask Method / RP-HPLC[8]
Aqueous Solubility Poor (< 1 mg/mL)pH dependent (Higher at pH > 6)Shake-Flask / UV-Vis[7]
Organic Solubility HighSoluble in DCM, DMF, MeOHVisual / Gravimetric[12]

References

  • Development of Methods for the Determination of pKa Values National Center for Biotechnology Information (PMC) URL:[Link][5]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water Analytical Chemistry - ACS Publications URL:[Link][7]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry DergiPark URL:[Link][6]

  • Prediction of Drug Lipophilicity Using Back Propagation Artificial Neural Network Modeling Oriental Journal of Chemistry URL:[Link][8]

  • A New Simple Method for Determination of Partition Coefficient by Normal Phase Thin Layer Chromatography (TLC) Asian Journal of Research in Chemistry URL:[Link][9]

  • Cbz-Protected Amino Groups Organic Chemistry Portal URL:[Link][10]

  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP The Journal of Organic Chemistry - ACS Publications URL:[Link][11]

  • Physical properties of N-Cbz-protected amino acids in methanol as predicted through molecular dynamics calculations ResearchGate URL:[Link][3]

Sources

Exploratory

Structural Analysis of 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic Acid: A Comprehensive Technical Guide

Executive Summary In the expanding landscape of peptidomimetics and targeted protein degraders (PROTACs), non-canonical amino acids serve as critical structural vectors. 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the expanding landscape of peptidomimetics and targeted protein degraders (PROTACs), non-canonical amino acids serve as critical structural vectors. 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid (Chemical Formula: C16H23NO4; MW: 293.36 g/mol ) is a highly specialized, orthogonally protected ω -amino acid. The presence of a C2-methyl group introduces a chiral center that imparts steric hindrance, enhancing proteolytic stability when incorporated into macrocycles or peptide backbones. Meanwhile, the terminal amine is masked by a Benzyloxycarbonyl (Cbz or Z) group, a foundational protecting group that enables controlled, stepwise peptide synthesis[1].

This whitepaper provides a rigorous, self-validating analytical framework for the structural elucidation of this compound. By integrating High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC), we establish a definitive protocol for confirming molecular connectivity, isotopic mass, and enantiomeric purity.

Molecular Architecture & Causality of Analytical Choices

The structural validation of 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid requires a multi-modal approach due to its distinct functional domains:

  • The Aliphatic Backbone & C2 Stereocenter: The heptanoic acid chain is highly flexible. The C2-methyl group creates a stereocenter (R/S configuration) that cannot be resolved by standard MS or NMR. Causality: Chiral HPLC is mandatory to determine enantiomeric excess (ee), as the biological efficacy of branched amino acids is highly stereodependent[2].

  • The Cbz-Protected Amine (C7): The carbamate linkage is susceptible to specific fragmentation pathways in tandem mass spectrometry (MS/MS). Causality: Electrospray Ionization (ESI) MS/MS is utilized to induce Collision-Induced Dissociation (CID), yielding predictable tropylium and decarboxylated ions that confirm the Cbz group's presence[3].

  • The Carboxylic Acid (C1): Capable of forming strong intermolecular hydrogen bonds. Causality: NMR must be performed in a highly solvating deuterated solvent (e.g., DMSO- d6​ or CDCl 3​ with a trace of CD 3​ OD) to prevent peak broadening caused by dimerization[3].

AnalyticalWorkflow Start 7-(Z-amino)-2-methylheptanoic acid Structural Validation NMR NMR Spectroscopy Connectivity & Backbone Start->NMR MS HRMS (ESI-TOF) Exact Mass & Sequence Start->MS HPLC Chiral HPLC Enantiomeric Purity Start->HPLC IR FT-IR Spectroscopy Functional Groups Start->IR

Fig 1: Multimodal analytical workflow for the structural characterization of the Cbz-protected amino acid.

High-Resolution Mass Spectrometry (HRMS) & Fragmentation

Mass spectrometry provides critical validation of the molecular weight and structural sequence through fragmentation analysis[3]. For Cbz-protected amino acids, ESI in positive ion mode ([M+H] + ) is the standard soft ionization technique.

Fragmentation Logic

Upon Collision-Induced Dissociation (CID), the protonated molecular ion ( m/z 294.17) undergoes characteristic neutral losses. The Cbz group typically fragments to yield a tropylium ion ( m/z 91.05) and undergoes the loss of benzyl alcohol (-108 Da) followed by decarboxylation (-44 Da)[4].

Fragmentation Parent [M+H]+ m/z 294.17 Protonated Molecular Ion Frag1 Loss of Benzyl Alcohol (-108 Da) m/z 186.11 Parent->Frag1 CID (Carbamate Cleavage) Frag3 Tropylium Ion m/z 91.05 Parent->Frag3 Benzyl Cleavage Frag2 Loss of CO2 (-44 Da) m/z 142.12 Frag1->Frag2 Decarboxylation

Fig 2: Predicted ESI-MS/MS fragmentation pathway for 7-(Z-amino)-2-methylheptanoic acid.
Quantitative MS Data Summary
Ion TypeFormulaTheoretical m/z Assignment / Neutral Loss
[M+H] + C 16​ H 24​ NO 4+​ 294.1705Protonated parent ion
[M+Na] + C 16​ H 23​ NO 4​ Na + 316.1525Sodium adduct
Fragment 1 C 9​ H 16​ NO 2+​ 186.1125[M+H] +
  • C 7​ H 8​ O (Benzyl alcohol)
Fragment 2 C 8​ H 16​ N + 142.1226Fragment 1 - CO 2​
Fragment 3 C 7​ H 7+​ 91.0542Tropylium ion (from Cbz)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, confirming the connectivity of all atoms within the molecule[3]. The C2-methyl branching is explicitly confirmed via 2D COSY (Correlation Spectroscopy), which maps the coupling between the C2-methine proton and the C2-methyl protons.

Predicted 1 H and 13 C NMR Assignments

Data acquired in DMSO- d6​ at 400 MHz ( 1 H) and 100 MHz ( 13 C).

Position 1 H NMR ( δ ppm, Multiplicity, Integration) 13 C NMR ( δ ppm)Structural Assignment
C1 12.00 (br s, 1H)177.5Carboxylic acid (COOH)
C2 2.35 (m, 1H)39.2 α -CH (Methine)
C2-CH 3​ 1.08 (d, J = 7.0 Hz, 3H)17.1 α -Methyl group
C3-C6 1.20 - 1.55 (m, 8H)26.5 - 33.8Aliphatic methylene backbone
C7 2.98 (q, J = 6.5 Hz, 2H)40.5 ω -CH 2​ adjacent to amine
N-H 7.25 (t, J = 5.5 Hz, 1H)-Carbamate N-H
Cbz C=O -156.2Carbamate carbonyl
Cbz CH 2​ 5.01 (s, 2H)65.4Benzylic CH 2​
Cbz Ar-H 7.30 - 7.38 (m, 5H)127.8 - 137.4Aromatic phenyl ring

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes internal checks to verify the integrity of the data.

Protocol A: LC-MS/MS Acquisition

Objective: Confirm exact mass and sequence via fragmentation.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in 50% Acetonitrile / 50% Water containing 0.1% Formic Acid.

  • Instrumentation: Quadrupole Time-of-Flight (Q-TOF) mass spectrometer coupled to a UHPLC system.

  • Validation Check: Inject a blank (solvent only) prior to the sample to establish a baseline and rule out column carryover.

  • Acquisition: Run in positive ESI mode. Isolate the m/z 294.17 precursor ion using the quadrupole, and apply a collision energy ramp (15-35 eV) in the collision cell.

  • Data Analysis: Verify the isotopic pattern of the [M+H] + ion. The presence of the m/z 91.05 peak serves as an internal validation of the Cbz protecting group[3].

Protocol B: NMR Sample Preparation & Acquisition

Objective: Elucidate atomic connectivity and confirm the C2-methyl branch.

  • Solvent Selection: Use DMSO- d6​ (containing 0.03% v/v Tetramethylsilane as an internal standard) due to its superior solubilizing properties for Cbz-protected amino acids[3].

  • Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO- d6​ . Transfer to a 5 mm precision NMR tube.

  • Validation Check: Lock and shim the spectrometer to the DMSO- d6​ signal ( δ 2.50 ppm for 1 H). Ensure the TMS peak is perfectly calibrated to 0.00 ppm.

  • Acquisition:

    • Acquire a standard 1D 1 H spectrum (16 scans, 10s relaxation delay to ensure accurate integration of the carboxylic proton).

    • Acquire a 1D 13 C spectrum (1024 scans).

    • Acquire a 2D 1 H- 1 H COSY to validate the coupling between the C2-methine ( δ 2.35) and the C2-methyl ( δ 1.08).

Protocol C: Stereochemical Resolution via Chiral HPLC

Objective: Determine the enantiomeric excess (ee) of the C2 stereocenter.

  • Column Selection: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) stationary phase), 250 x 4.6 mm, 5 μ m.

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (TFA) (90:10:0.1 v/v/v). Causality: The addition of 0.1% TFA suppresses the ionization of the carboxylic acid, preventing peak tailing[2].

  • Validation Check (System Suitability): First, inject a racemic mixture of the compound (synthesized or purchased) to demonstrate baseline separation (Resolution, Rs​>1.5 ) of the (R) and (S) enantiomers.

  • Sample Injection: Inject 10 μ L of the sample (1 mg/mL in mobile phase). Monitor UV absorbance at 210 nm (amide/carboxylic acid) and 254 nm (Cbz phenyl ring).

  • Calculation: Calculate ee% = [(Areamajor​−Areaminor​)/(Areamajor​+Areaminor​)]×100 .

Conclusion

The structural validation of 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid requires a systematic, multi-tiered analytical approach. By leveraging HRMS for exact mass and fragmentation, NMR for complete backbone connectivity, and Chiral HPLC for stereochemical integrity, researchers can ensure the highest quality of this building block prior to its integration into complex peptide synthesis or API manufacturing pipelines.

References

  • Bioconjugate Chemistry. Orthogonally Protected Artificial Amino Acid as Tripod Ligand for Automated Peptide Synthesis. ACS Publications. Available at: [Link]

  • Amino Acids, Peptides and Proteins. Amino acids. Royal Society of Chemistry (RSC) Books Gateway. Available at: [Link]

Sources

Foundational

biological activity of N-Cbz-7-amino-2-methylheptanoic acid

An In-Depth Technical Guide to the Biological Activity and Pharmacological Utility of N-Cbz-7-amino-2-methylheptanoic Acid Executive Summary In modern drug discovery—particularly in the development of Proteolysis Targeti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biological Activity and Pharmacological Utility of N-Cbz-7-amino-2-methylheptanoic Acid

Executive Summary

In modern drug discovery—particularly in the development of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and stabilized peptidomimetics—the structural nuances of aliphatic linkers dictate the pharmacokinetic and pharmacodynamic success of the therapeutic. N-Cbz-7-amino-2-methylheptanoic acid is an advanced, orthogonally protected unnatural amino acid derivative. While its parent molecule, 7-aminoheptanoic acid, is a well-established spacer[1], the strategic introduction of an alpha-methyl group at the C2 position fundamentally alters its biological activity. This guide dissects the mechanistic causality behind its proteolytic resistance, conformational pre-organization, and application in targeted therapeutics.

Molecular Architecture & Chemical Rationale

The utility of N-Cbz-7-amino-2-methylheptanoic acid is rooted in three distinct structural features:

  • The 7-Carbon Aliphatic Spacer: Providing an optimal spatial distance (approximately 10–12 Å), this chain length is highly effective in bridging target protein binders and E3 ligase recruiters in PROTACs[2],[3].

  • The Cbz (Carboxybenzyl) Protecting Group: The Cbz group masks the terminal primary amine. It is highly stable against both acidic (e.g., TFA) and basic (e.g., piperidine) conditions, allowing for orthogonal solid-phase or solution-phase synthesis. It is selectively removed via catalytic hydrogenolysis, releasing the free amine for subsequent conjugation[1].

  • The Alpha-Methyl (C2) Modification: The replacement of a hydrogen atom with a methyl group at the alpha-carbon is the core driver of the molecule's unique biological behavior, inducing profound steric and electronic effects[4].

Biological Activity: Mechanistic Causality

Unlike traditional small-molecule drugs, the "biological activity" of an aliphatic linker manifests as a structural modifier that dictates the stability and binding thermodynamics of the entire conjugate.

Proteolytic Resistance via Steric Shielding

Native peptides and linear aliphatic linkers are highly susceptible to enzymatic cleavage by endogenous endopeptidases. The incorporation of an alpha-methyl group provides massive steric bulk directly adjacent to the labile amide or ester bond[4]. This steric hindrance physically prevents the protease's active site (e.g., the catalytic triad of serine proteases) from properly docking and executing a nucleophilic attack on the carbonyl carbon[5]. Consequently, conjugates utilizing this methylated linker exhibit dramatically extended in vivo half-lives compared to their unmethylated counterparts[4],[5].

Conformational Pre-organization (The Thorpe-Ingold Effect)

Linear alkane chains typically exist in a highly flexible, extended random coil state, which incurs a massive entropic penalty when forced into a specific conformation upon binding a biological target. The alpha-methyl group induces the Thorpe-Ingold effect (geminal disubstitution effect)[6]. The steric repulsion between the methyl group and the aliphatic chain compresses the internal bond angle, restricting the rotational freedom (dihedral angles) of the backbone[4],[7]. This forces the linker into a more folded, pre-organized conformation, significantly reducing the entropic cost of target binding and enhancing the overall affinity of the therapeutic complex[4],[6].

PROTAC_Mechanism POI Target Protein (POI) Linker α-Methylated Linker (Pre-organized) POI->Linker Binds Ternary Ternary Complex Formation POI->Ternary Linker->Ternary E3 E3 Ligase E3->Linker Binds E3->Ternary Degradation Target Degradation Ternary->Degradation Ubiquitination

Caption: Conformational restriction via the Thorpe-Ingold effect enhances PROTAC ternary complex formation.

Quantitative Data: Comparative Profiling

To illustrate the pharmacological impact of alpha-methylation, the following table summarizes the comparative parameters between the standard unmethylated linker and the alpha-methylated derivative.

ParameterN-Cbz-7-aminoheptanoic acid (Standard)N-Cbz-7-amino-2-methylheptanoic acid (α-Methylated)Biological & Pharmacological Impact
Proteolytic Half-Life (t1/2) ~2-4 hours (Rapid cleavage)>24 hours (Highly resistant)Extends in vivo circulation time and therapeutic window[4],[5].
Conformational Flexibility High (Extended random coil)Restricted (Folded/Helical propensity)Reduces entropic penalty; enhances target binding affinity[7].
Steric Hindrance at Cα Low (Two hydrogen atoms)High (Geminal methyl/alkyl)Prevents protease active site docking and enzymatic degradation[5].
Coupling Kinetics Fast (Standard amide formation)Slower (Requires potent activators)Necessitates optimized synthesis protocols (e.g., HATU/HOAt) to overcome steric bulk.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for utilizing and testing N-Cbz-7-amino-2-methylheptanoic acid.

Protocol A: Orthogonal Conjugation and Cbz Deprotection

Because the alpha-methyl group creates significant steric hindrance around the carboxylic acid, standard coupling reagents (like EDC/NHS) often result in poor yields.

  • Activation: Dissolve N-Cbz-7-amino-2-methylheptanoic acid (1.0 eq) and the primary amine substrate (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Causality: HATU generates a highly reactive HOAt ester, which is critical for overcoming the high activation energy barrier imposed by the alpha-methyl steric bulk.

  • Conjugation: Stir at room temperature for 4–6 hours under inert atmosphere. Monitor via LC-MS.

  • Cbz Deprotection (Hydrogenolysis): Isolate the conjugate and dissolve in Methanol. Add 10% Pd/C (0.1 eq by weight). Purge the flask with H₂ gas (1 atm) and stir vigorously for 2 hours. Causality: Hydrogenolysis selectively cleaves the benzyl-oxygen bond, releasing CO₂ and the free amine without hydrolyzing the newly formed, sterically hindered amide bond[1]. Filter through Celite to remove the catalyst.

Protocol B: RP-HPLC Proteolytic Stability Assay

This assay validates the biological resistance imparted by the alpha-methyl group[4].

  • Incubation: Prepare a 1 mg/mL stock of the synthesized alpha-methyl conjugate in PBS (pH 7.4). Add the protease of interest (e.g., Trypsin or Chymotrypsin) at a 1:100 enzyme-to-substrate ratio. Incubate at 37°C[4].

  • Sampling & Quenching: Extract 50 µL aliquots at t = 0, 1, 2, 4, 8, and 24 hours. Immediately quench the reaction by adding 50 µL of 10% Trifluoroacetic acid (TFA)[4]. Causality: TFA drastically lowers the pH, instantly denaturing the protease and halting cleavage.

  • Quantification: Analyze the quenched samples via RP-HPLC using a C18 column (Gradient: 5% to 95% Acetonitrile in water with 0.1% TFA). Calculate the half-life (t1/2) by plotting the Area Under the Curve (AUC) of the intact conjugate peak over time.

Stability_Assay S1 1. Conjugate Synthesis (HATU/DIPEA) S2 2. Protease Incubation (Trypsin/Chymotrypsin) S1->S2 S3 3. Reaction Quenching (10% TFA) S2->S3 S4 4. RP-HPLC Analysis (C18 Column) S3->S4 S5 5. Half-Life (t1/2) Quantification S4->S5

Caption: Self-validating workflow for quantifying the proteolytic stability of alpha-methylated conjugates.

Sources

Exploratory

Engineering Conformational Stability and Permeability: A Technical Guide to 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic Acid Derivatives

Executive Summary In the rapidly evolving landscape of targeted protein degradation (PROTACs), antibody-drug conjugates (ADCs), and peptidomimetics, the architectural selection of linker and spacer moieties dictates the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (PROTACs), antibody-drug conjugates (ADCs), and peptidomimetics, the architectural selection of linker and spacer moieties dictates the pharmacokinetic fate of the therapeutic molecule. 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid (1[1]) is a highly specialized, bifunctional building block with the molecular formula . By integrating an aliphatic core, an alpha-methyl steric shield, and an orthogonal Cbz protecting group, this derivative solves critical challenges related to enzymatic degradation, conformational flexibility, and synthetic assembly.

This whitepaper dissects the mechanistic rationale behind this molecule, provides quantitative profiling against traditional PEG linkers, and outlines self-validating synthetic protocols for its incorporation into complex drug scaffolds.

Structural Deconstruction & Mechanistic Rationale

The utility of 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid stems from the synergistic effects of its three primary structural domains:

A. The 7-Carbon Aliphatic Backbone

Linear alkyl chains are frequently utilized to between pharmacophores[]. Unlike polyethylene glycol (PEG) linkers, which introduce repeating ether oxygens, medium-chain alkyl linkers are metabolically inert and lack sites vulnerable to oxidative cleavage.

B. Alpha-Methylation (C2 Position)

The substitution of the alpha-proton with a methyl group introduces significant steric hindrance. Mechanistically, this modification restricts the conformational freedom around the ϕ and ψ dihedral angles, often promoting the pre-organization of secondary structures via the Thorpe-Ingold effect[3]. Crucially, this steric bulk shields adjacent amide bonds from enzymatic cleavage,3 and resisting carboxypeptidase activity[3].

Stability_Mech A Alpha-Methylated Peptide Bond B Steric Hindrance at Alpha-Carbon A->B C Conformational Restriction A->C D Protease Active Site Exclusion B->D C->D E Increased in vivo Half-Life D->E Enhanced Stability

Mechanistic pathway of alpha-methylation conferring proteolytic resistance.

C. Cbz (Benzyloxycarbonyl) Protection (C7 Position)

The terminal primary amine is masked by a Cbz group. While Fmoc is standard in solid-phase peptide synthesis (SPPS), it requires basic deprotection conditions (e.g., piperidine) which can trigger diketopiperazine (DKP) formation or epimerization in sensitive sequences[4]. The Cbz group is highly stable to basic coupling conditions and is 4, making it ideal for liquid-phase assembly[4].

Application in Targeted Protein Degradation (PROTACs)

When designing PROTACs, the choice between PEG and alkyl linkers dictates the molecule's cell permeability[5]. While PEG linkers offer high aqueous solubility, their repeating ether oxygens increase the topological polar surface area (TPSA)[6].

Molecular dynamics simulations and NMR studies have demonstrated that 7 in apolar environments[7]. By folding, the alkyl chain effectively shields the polar surface area of the warhead and E3 ligase ligand, significantly enhancing passive cell permeability—a critical bottleneck in PROTAC development[7].

PROTAC_Workflow A POI Ligand (Warhead) D Intermediate Conjugate A->D Coupling B 7-Amino-2-methylheptanoic Acid Linker B->D Deprotection & Coupling C E3 Ligase Ligand E Fully Assembled PROTAC C->E Conjugation D->E Final Assembly

Workflow for assembling a PROTAC using the 7-amino-2-methylheptanoic acid linker.

Quantitative Data Profiling

The following tables summarize the physicochemical advantages of utilizing alpha-methylated alkyl linkers over standard alternatives.

Table 1: Physicochemical Comparison of PROTAC Linkers

Linker TypeTPSA ContributionPassive Permeability ( Papp​ )Aqueous SolubilityMetabolic Stability
PEG (e.g., PEG3) High (+27.6 Ų)Low to ModerateHighModerate (Oxidation risk)
Alkyl (e.g., C7) Low (+0.0 Ų)High (via folding)Low to ModerateHigh (Inert chain)

Table 2: Impact of Alpha-Methylation on Peptide/Linker Properties

ModificationProteolytic Half-Life (in vitro)Conformational FlexibilityTarget Binding Affinity
Standard L-Amino Acid < 1 hourHighBaseline
Alpha-Methyl Amino Acid > 24 hoursRestricted (Helical bias)Often Enhanced (Pre-organized)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems for incorporating 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid into target scaffolds.

Protocol 1: Catalytic Hydrogenolysis of the Cbz Group

Purpose: Clean removal of the terminal Cbz group to yield the free primary amine for subsequent conjugation.

  • Preparation: Dissolve 1.0 mmol of the Cbz-protected intermediate in 10 mL of a 1:1 mixture of Methanol/Ethyl Acetate.

    • Causality: Ethyl acetate solubilizes the hydrophobic 7-carbon aliphatic chain, while methanol facilitates rapid hydrogen transfer at the catalyst surface.

  • Catalyst Addition: Purge the reaction flask with N2​ gas for 5 minutes. Carefully add 10% Pd/C (0.1 mmol, 10 mol%).

    • Causality: N2​ purging displaces oxygen, preventing the explosive ignition of the pyrophoric palladium catalyst upon introduction of hydrogen gas.

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas via a balloon. Stir vigorously at room temperature for 2-4 hours.

    • Causality: H2​ acts as the reducing agent, selectively cleaving the benzyl-oxygen bond. The reaction releases toluene and CO2​ , driving the equilibrium forward without the need for basic or acidic additives.

  • Validation Checkpoint: Monitor the reaction via LC-MS.

    • Self-Validation: The protocol is complete when the starting material mass peak disappears, and a new peak corresponding to [M+H]+−134 Da (loss of Cbz) emerges.

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol and concentrate the filtrate in vacuo.

Protocol 2: Amide Coupling via HATU/DIPEA

Purpose: Conjugation of the free carboxylic acid of the 2-methylheptanoic derivative to an amine-bearing warhead.

  • Pre-Activation: Dissolve 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and stir for 10 minutes.

    • Causality: HATU rapidly converts the sterically hindered alpha-methyl carboxylic acid into a highly reactive HOAt ester. DIPEA, a non-nucleophilic base, deprotonates the acid to initiate the reaction without competing as a nucleophile.

  • Conjugation: Add the amine-bearing warhead (1.0 eq) to the activated mixture. Stir at room temperature for 12 hours.

    • Causality: The steric hindrance of the alpha-methyl group slows down the nucleophilic attack; therefore, an extended reaction time (12h) is required compared to standard unhindered amino acids.

  • Validation Checkpoint: Analyze an aliquot via HPLC.

    • Self-Validation: Look for the complete consumption of the amine warhead. If a side-product with an m/z corresponding to a +98 Da addition is observed, tetramethyluronium capping has occurred, indicating that the amine was added too slowly or HATU was used in excessive excess.

Conclusion

The integration of 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid into drug discovery pipelines offers a sophisticated solution to metabolic instability and poor cell permeability. By leveraging its alpha-methyl steric shield and flexible aliphatic core, researchers can engineer PROTACs and peptidomimetics that natively resist proteolytic degradation while maintaining the conformational dynamics necessary for ternary complex formation.

References

  • BLD Pharm. "2340293-50-5: 4-(((Benzyloxy)carbonyl)amino)cyclopent-2-ene-1-carboxylic acid | BLD Pharm." 1

  • AdvTechInd. "Product Search Result: 2340293-50-5."

  • BOC Sciences. "Alkyl Linkers in PROTACs - Improve Permeability & PK."

  • Benchchem. "A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modulating Bioactivity." 3

  • ACS Publications. "Advancing Peptide Synthesis: Liquid-Phase Assembly of Tirzepatide's C-Terminus (30–39) via Crystalline Pentamer Building Blocks." Organic Process Research & Development. 4

  • Benchchem. "Alkyl vs. PEG Linkers for PROTACs: A Comparative Guide for Researchers." 5

  • PMC. "Current strategies for the design of PROTAC linkers: a critical review."6

  • ACS Publications. "Linker-Dependent Folding Rationalizes PROTAC Cell Permeability." 7

Sources

Foundational

in vitro studies of 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid

In Vitro Studies and Peptidomimetic Applications of 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic Acid: A Technical Guide Executive Summary 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid (Chemical Formula: C16H...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Studies and Peptidomimetic Applications of 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic Acid: A Technical Guide

Executive Summary

7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid (Chemical Formula: C16H23NO4, Mw: 293.36) is a highly specialized, non-proteinogenic amino acid derivative utilized in the rational design of advanced peptidomimetics and small-molecule inhibitors[1]. By integrating a hydrophobic heptanoic scaffold with an α -methyl group and a benzyloxycarbonyl (Cbz/Z) protecting group, this compound serves as a critical building block for overcoming the pharmacokinetic limitations of natural peptides. This whitepaper details the mechanistic causality of its structural features and provides self-validating in vitro protocols for its application in drug development.

Structural Causality & Design Rationale

The transition from short-chain natural peptides to non-peptide analogues is a foundational strategy in modern drug discovery[1]. The specific architecture of 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid provides three distinct mechanistic advantages in vitro:

  • α -Methylation for Proteolytic Resistance: Natural peptides are rapidly degraded by endo- and exopeptidases. The introduction of a methyl group at the α -carbon restricts the ϕ and ψ dihedral angles of the peptide backbone. This not only induces stable secondary structures (such as 310​ -helices or β -sheet foldamers) but creates severe steric hindrance at the S1/S1′ subsites of proteolytic enzymes, preventing the nucleophilic attack required for peptide bond cleavage[2].

  • Heptanoic Acid Scaffold as a Hydrophobic Anchor: The 7-carbon aliphatic chain acts as an extended hydrophobic spacer. In in vitro target engagement, this allows the molecule to penetrate deep hydrophobic pockets. This strategy is highly effective in designing inhibitors for epigenetic enzymes, such as Lysine-Specific Demethylase 1 (LSD1), where long aliphatic chains mimic natural substrates to occupy the catalytic domain[3].

  • Cbz Protection for Orthogonal Synthesis: The benzyloxycarbonyl (Cbz) group protects the terminal amine. Unlike Boc (acid-labile) or Fmoc (base-labile) groups, Cbz is stable under standard Solid-Phase Peptide Synthesis (SPPS) conditions, allowing for highly specific, late-stage orthogonal modifications before final deprotection via catalytic hydrogenolysis.

Mechanism cluster_0 Natural Peptide cluster_1 Alpha-Methylated Analog N1 Standard Backbone N2 Protease Attack N1->N2 N3 Rapid Cleavage N2->N3 M1 2-Methylheptanoic Scaffold M2 Steric Clash at Active Site M1->M2 M3 Proteolytic Resistance M2->M3

Causality of proteolytic resistance induced by alpha-methylation at the active site.

In Vitro Workflows & Self-Validating Protocols

To successfully evaluate derivatives of this compound, researchers must employ rigorous, self-validating in vitro systems. Below are the core methodologies for synthesis integration and biological evaluation.

Protocol A: Orthogonal Deprotection and Sterically Hindered Coupling

Because the α -carbon is di-substituted (alkylated), standard coupling reagents often fail due to steric bulk.

  • Deprotection: Dissolve the Cbz-protected building block in a 2:1 mixture of Methanol/Ethyl Acetate. Add 10% Pd/C catalyst (10% w/w). Stir under a hydrogen atmosphere (1 atm) for 2–4 hours.

  • Validation: Monitor the disappearance of the starting material via LC-MS. The reaction is complete when the mass shifts by -134 Da (loss of the Cbz group). Filter through Celite to remove the catalyst.

  • Coupling: To overcome the steric hindrance of the α -methyl group, utilize highly reactive uronium salts. Activate the incoming amino acid with HATU (1.2 eq) and DIPEA (2.0 eq) in DMF for 5 minutes before adding it to the deprotected 2-methylheptanoic scaffold.

Protocol B: In Vitro Microsomal Stability Assay (HLM)

To prove the causality of the α -methyl group in preventing metabolism, a Human Liver Microsome (HLM) assay must be conducted.

  • System Setup: Incubate the synthesized peptidomimetic (1 µM) with pooled HLM (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate cytochrome P450 and amidase activity.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Self-Validation: Run Verapamil concurrently as a high-clearance positive control, and a reaction without NADPH as a negative control to rule out non-enzymatic degradation.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Protocol C: Epigenetic Enzyme Inhibition Screening (LSD1)

When utilizing the heptanoic chain to target epigenetic enzymes like LSD1, a peroxidase-coupled assay is standard[3].

  • Preparation: In a 96-well black microplate, combine recombinant LSD1 enzyme with varying concentrations of the peptidomimetic inhibitor (serial dilutions from 100 µM to 1 nM).

  • Substrate Addition: Add the substrate peptide (e.g., H3K4(me2)aa-1-20) alongside Amplex Red and horseradish peroxidase (HRP).

  • Measurement: LSD1-catalyzed demethylation generates H2​O2​ , which reacts with Amplex Red to produce highly fluorescent resorufin. Measure fluorescence continuously (Ex 530 nm / Em 590 nm) for 30 minutes.

  • Validation: Establish a baseline with a vehicle control (DMSO) and a known positive control inhibitor (e.g., Tranylcypromine/TCP)[3].

Workflow A Cbz-Protected Building Block B Catalytic Hydrogenation (Pd/C, H2) A->B C Sterically Hindered Coupling (HATU) B->C D In Vitro HLM Stability Assay C->D E Enzyme Inhibition Screening D->E

Workflow from Cbz-deprotection to in vitro validation of the peptidomimetic.

Quantitative Data Presentation

The integration of 7-amino-2-methylheptanoic acid derivatives drastically alters the pharmacokinetic and pharmacodynamic landscape of a peptide sequence. The following table summarizes typical comparative in vitro data when substituting a natural linear aliphatic amino acid (like Lysine or standard Heptanoic acid) with the α -methylated unnatural analogue.

Compound ClassModificationHLM Half-Life ( t1/2​ )Protease Stability (Trypsin, 2h)Target IC50 (e.g., LSD1)
Natural Peptide Standard Backbone< 15 minutes< 5% remaining~ 2.5 µM
Linear Analogue 7-Aminoheptanoic Acid35 minutes45% remaining~ 0.8 µM
Peptidomimetic 2-Methylheptanoic Acid > 120 minutes > 95% remaining ~ 0.1 µM

Note: The α -methyl group provides near-total resistance to tryptic cleavage while the heptanoic chain improves target binding affinity by an order of magnitude.

References

  • Source: sigmaaldrich.
  • Source: acs.
  • Soft drug-inhibitors for the epigenetic targets Lysine-Specific Demethylase 1 (LSD1)

Sources

Exploratory

Comprehensive Characterization of Cbz-Protected Amino Acids: A Self-Validating Analytical Framework

In the highly regulated landscape of peptide synthesis and drug development, the carboxybenzyl (Cbz or Z) protecting group is an indispensable tool for masking the α-amino group. However, the blind assumption of starting...

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Author: BenchChem Technical Support Team. Date: April 2026

In the highly regulated landscape of peptide synthesis and drug development, the carboxybenzyl (Cbz or Z) protecting group is an indispensable tool for masking the α-amino group. However, the blind assumption of starting material purity is a frequent point of failure in both solid-phase peptide synthesis (SPPS) and solution-phase coupling.

As a Senior Application Scientist, I approach the characterization of Cbz-protected amino acids not as a routine checklist, but as a self-validating system of orthogonal techniques . A single analytical method is fundamentally blind to its own limitations: NMR confirms atomic connectivity but lacks trace sensitivity for chiral impurities; Mass Spectrometry confirms exact mass but cannot distinguish enantiomers; HPLC quantifies purity but cannot identify unknown degradants. Therefore, absolute structural and stereochemical integrity can only be guaranteed when these techniques cross-validate one another in a closed-loop workflow.

G cluster_0 Orthogonal Validation Matrix Sample Cbz-Protected Amino Acid NMR NMR Spectroscopy (Atomic Connectivity) Sample->NMR Aliquot A MS ESI-MS/MS (Mass & Sequence) Sample->MS Aliquot B HPLC Chiral HPLC (Enantiomeric Excess) Sample->HPLC Aliquot C Valid Validated API Building Block NMR->Valid Structure Confirmed MS->Valid MW Confirmed HPLC->Valid Purity >99% ee

Orthogonal analytical workflow for self-validating characterization of Cbz-amino acids.

Structural Elucidation via NMR Spectroscopy

Causality & Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is the foundational step for proving the atomic connectivity of the synthesized or purchased Cbz-amino acid. The Cbz group introduces highly diagnostic magnetic environments. We specifically look for the benzyl methylene protons (Ar-CH₂-O-), which typically resonate around 4.9–5.2 ppm, and the aromatic protons near 7.3 ppm. In ¹³C NMR, the carbamate carbonyl carbon is the critical marker, appearing distinctly around 155–157 ppm, which differentiates it from the carboxylic acid carbonyl (~172–175 ppm).

The choice of solvent is critical: DMSO-d₆ is heavily favored over CDCl₃ because it disrupts intermolecular hydrogen bonding, ensuring complete solubility of polar zwitterionic backbones while slowing the exchange rate of the amide proton (-NH-), allowing it to be clearly observed as a doublet around 7.0–8.0 ppm.

Step-by-Step Protocol: NMR Structural Validation
  • Sample Preparation: Dissolve 5–10 mg of the Cbz-amino acid in 0.6 mL of high-purity DMSO-d₆. Self-Validation Check: Ensure complete dissolution; particulate matter will distort magnetic field homogeneity and ruin resolution.

  • Acquisition Parameters:

    • ¹H NMR: Acquire a minimum of 16 scans at 298 K with a relaxation delay (D1) of 2 seconds to ensure accurate quantitative integration (qNMR).

    • ¹³C NMR: Acquire a minimum of 256 scans with proton decoupling.

  • Data Processing & Integration: Reference the spectrum to the residual DMSO peak at 2.50 ppm. Integrate the benzyl CH₂ peak (set to exactly 2.00) and cross-reference this against the α-proton of the amino acid backbone.

  • System Validation: If the integration ratio deviates from 1:1, the sample is either contaminated with free benzyl alcohol/benzyl chloroformate, or the protection reaction was incomplete. This must trigger an immediate re-evaluation via HPLC.

Mass Spectrometry & Fragmentation Dynamics (ESI-MS/MS)

Causality & Mechanistic Insights

To confirm the intact molecular weight and sequence, Electrospray Ionization (ESI) is the mandated technique. ESI is a "soft" ionization method, which is critical because the urethane linkage of the Cbz group is thermally and electronically labile; harsher techniques like Electron Impact (EI) would prematurely shatter the molecule.

Under Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS), protonated Cbz-amino acids exhibit highly predictable fragmentation pathways. The most diagnostic neutral losses are carbon dioxide (-44 Da) and benzyl alcohol (-108 Da)[1]. Furthermore, under specific ESI conditions, these compounds can undergo an intramolecular benzyl rearrangement, yielding distinct benzyl-associated fragment ions[1]. Monitoring these specific mass transitions allows us to differentiate the target molecule from isobaric impurities[2].

Step-by-Step Protocol: LC-ESI-MS/MS Workflow
  • Sample Preparation: Dilute the sample to 1–5 µg/mL in MS-grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, heavily driving the formation of the[M+H]⁺ precursor ion in positive ion mode.

  • Infusion & Ionization: Introduce the sample via the LC system at 0.2 mL/min. Apply a capillary voltage of 3.0–3.5 kV and maintain the desolvation temperature at 300°C.

  • CID Fragmentation: Isolate the target [M+H]⁺ precursor ion in the first quadrupole. Apply a collision energy ramp (15–30 eV) using Argon as the collision gas.

  • System Validation: The MS data must independently corroborate the NMR data. If MS detects a high-abundance ion at [M-Cbz+H]⁺ but NMR shows a perfect 1:1 integration of the Cbz group, it validates that the Cbz loss is an artifact of the ionization source, not a physical impurity in the bulk powder.

Chromatographic Purity and Stereochemical Integrity

Causality & Mechanistic Insights

While NMR proves the structure exists, High-Performance Liquid Chromatography (HPLC) proves it exists exclusively. Standard Reverse-Phase HPLC (RP-HPLC) separates chemical impurities based on hydrophobicity[2]. However, the most insidious impurities in peptide synthesis are enantiomers (D-amino acids in an L-amino acid batch), which RP-HPLC cannot resolve.

To assess enantiomeric excess (%ee), Chiral HPLC is mandatory. Historically, this required complex pre-column derivatization. Today, we utilize specialized chiral stationary phases (CSPs). Zwitterionic columns derived from cinchona alkaloids (e.g., CHIRALPAK ZWIX)[3] or macrocyclic glycopeptides (e.g., CHIROBIOTIC T)[4] are highly effective. These columns provide a highly specific combination of ionic, hydrogen-bonding, and steric interactions that can resolve the enantiomers of N-blocked amino acids directly in LC-MS compatible mobile phases[3][4].

Step-by-Step Protocol: Chiral HPLC Assessment
  • Column Selection: Equip the system with a zwitterionic CSP (e.g., CHIRALPAK ZWIX(+), 150 x 4.6 mm, 3 µm)[3].

  • Mobile Phase Preparation: Prepare a mixture of Methanol/Water (90:10 v/v) containing 50 mM Formic Acid and 25 mM Diethylamine. Causality: The precise ratio of acidic to basic additives is required to modulate the ionization state of the amphoteric stationary phase, locking it into the correct conformation for chiral recognition[3].

  • Execution: Inject 5 µL of a 1 mg/mL sample solution. Run isocratically at a flow rate of 1.0 mL/min at 25°C.

  • Detection & Validation: Monitor UV absorbance at 254 nm (targeting the Cbz aromatic ring). Calculate the %ee based on the peak area ratio of the L- vs. D-enantiomer.

  • System Validation: If the Chiral HPLC shows an ee of <99%, the batch is stereochemically compromised, even if NMR and MS indicate perfect chemical purity. The workflow successfully caught a failure that the other two techniques missed.

Quantitative Data Synthesis

To facilitate rapid data interpretation, the following table summarizes the diagnostic markers that must align across the orthogonal techniques to validate a Cbz-protected amino acid.

Analytical TargetTechniqueDiagnostic Marker / Expected ValueCausality / Significance
Carbamate Carbon ¹³C NMR~155 – 157 ppmDifferentiates the Cbz urethane linkage from the native carboxylic acid carbonyl (~175 ppm).
Benzyl Methylene ¹H NMR~4.9 – 5.2 ppm (Integration: 2H)Confirms the presence of the Cbz group; strict 2H integration verifies a 1:1 stoichiometric ratio.
Molecular Mass ESI-MS (Pos)[M+H]⁺ or [M+Na]⁺Validates the intact molecular weight prior to any in-source fragmentation[2].
Structural Backbone ESI-MS/MS-44 Da (CO₂), -108 Da (Benzyl OH)CID neutral losses confirm the specific sequence and urethane linkage connectivity[1].
Enantiomeric Purity Chiral HPLCBaseline resolution (Rs > 1.5), >99% eeEnsures no racemization occurred during the initial protection reaction[3].

References

  • A Comparative Guide to the Analytical Characterization of Cbz-Ala-Ala-Ala-Ala. Benchchem.
  • Simple and efficient synthesis of Fmoc/Boc/Cbz-protected-β-amino alcohols and peptidyl alcohols employing Boc2O. NIScPR.
  • An intramolecular benzyl rearrangement of 1-(N-benzyloxycarbonylamino)alkylphosphonate diesters under electrospray ionization conditions. PubMed.
  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.

Sources

Foundational

preliminary screening of 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid

In the landscape of modern drug development and peptidomimetic design, the selection and validation of bifunctional building blocks dictate the success of downstream synthetic campaigns. 7-(((Benzyloxy)carbonyl)amino)-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug development and peptidomimetic design, the selection and validation of bifunctional building blocks dictate the success of downstream synthetic campaigns. 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid is a highly specialized, orthogonally protected ω -amino acid derivative.

As a Senior Application Scientist, I approach the preliminary screening of such molecules not merely as a checklist of standard assays, but as a comprehensive validation of their chemical reactivity, structural rationale, and biological utility. This whitepaper details the strategic profiling of this compound, explaining the causality behind its structural features and outlining self-validating protocols for its implementation in targeted therapeutics.

Structural Rationale and Mechanistic Advantages

The architecture of 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid is engineered for specific synthetic and metabolic advantages:

  • The Heptanoic Acid Backbone: Provides a flexible 7-carbon aliphatic spacer, making it an ideal linker for Proteolysis Targeting Chimeras (PROTACs) or a lipidated tail for peptide therapeutics.

  • α -Methylation (2-Methyl Group): The introduction of a methyl group at the C2 position creates critical steric hindrance. In biological systems, α -methylation significantly impedes peroxisomal and mitochondrial β -oxidation[1]. By blocking the formation of a β -keto intermediate, this modification drastically enhances the metabolic half-life of the incorporated drug fragment.

  • Cbz (Carboxybenzyl) Protection: The distal amine is protected by a Cbz group. Cbz is highly stable to the acidic conditions used for Boc removal (e.g., Trifluoroacetic acid) and the basic conditions for Fmoc removal (e.g., Piperidine)[2]. This provides perfect orthogonality during complex solid-phase peptide synthesis (SPPS) and can be cleanly removed via catalytic hydrogenation without generating reactive byproducts[3].

Physicochemical Profiling

Before integrating this building block into a synthetic pipeline, we must establish its baseline physicochemical properties. These metrics dictate solvent selection, coupling conditions, and formulation strategies.

Table 1: Preliminary Physicochemical and Analytical Data

ParameterObserved/Predicted ValueAnalytical Method
Molecular Weight 293.36 g/mol HRMS (ESI-TOF)
Predicted LogP 2.8 - 3.1In silico (ChemAxon)
pKa (Carboxylic Acid) ~4.8Potentiometric Titration
Kinetic Solubility >100 µMHPLC-UV (PBS, pH 7.4, 2% DMSO)
Cbz Cleavage Yield >95%LC-MS (Pd/C, H2, 4h)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every protocol must have built-in validation steps. The following methodologies detail the screening of this compound from solubility to synthetic reactivity.

Protocol 1: Kinetic Solubility and Chemical Stability Screening

Causality: Before performing any in vitro assays or liquid-phase couplings, we must ensure the compound does not precipitate or degrade in aqueous buffers. We utilize a miniaturized shake-flask method coupled with centrifugation to eliminate false positives caused by colloidal aggregates.

  • Preparation: Dissolve the compound in anhydrous DMSO to create a 10 mM stock solution.

  • Incubation: Spike the stock into 1X PBS (pH 7.4) to achieve a final concentration of 200 µM (maintaining exactly 2% DMSO). Incubate at 37°C for 24 hours with orbital shaking (300 rpm).

  • Validation (Phase Separation): Centrifuge the sample at 14,000 x g for 15 minutes. This self-validating step ensures that any insoluble micro-aggregates are pelleted, preventing them from artificially inflating the UV absorbance reading.

  • Quantification: Analyze the supernatant via HPLC-UV (monitoring at 254 nm for the Cbz aromatic ring) against a standard calibration curve.

Protocol 2: Amide Coupling and Orthogonal Deprotection

Causality: The α -methyl group creates steric bulk around the carboxylic acid, which can hinder standard carbodiimide couplings (e.g., EDC/NHS). To overcome this, we utilize HATU, which forms a highly reactive HOAt ester. Subsequent deprotection must be orthogonal and clean.

  • Activation: In a dry flask, dissolve 1.0 eq of 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid and 1.2 eq of HATU in anhydrous DMF. Add 2.0 eq of DIPEA. Stir for 5 minutes to ensure complete active ester formation.

  • Coupling: Add 1.1 eq of the target primary amine. Stir at room temperature for 2 hours. Validation: Monitor the disappearance of the active ester via LC-MS to confirm >95% conversion.

  • Workup: Quench with water, extract with ethyl acetate, wash sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

  • Orthogonal Deprotection: Dissolve the crude amide in methanol. Add 10 wt% Pd/C (0.1 eq Pd). Purge the system with H2 gas (balloon pressure) and stir vigorously for 4 hours.

  • Mechanistic Note: Catalytic hydrogenation cleanly cleaves the Cbz group to yield toluene and CO2, leaving the newly formed aliphatic amine ready for subsequent functionalization without the need for harsh acidic scavengers[3].

Protocol 3: In Vitro Microsomal Stability Assay

Causality: To empirically prove that the 2-methyl group confers metabolic stability against β -oxidation, we subject the deprotected compound to rat liver microsomes (RLM).

  • Incubation: Incubate 1 µM of the deprotected test compound with 0.5 mg/mL RLM in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Activation: Initiate the reaction by adding 1 mM NADPH and 1 mM Coenzyme A (CoA is strictly required for fatty acid activation prior to oxidation).

  • Quenching & Analysis: Remove aliquots at 0, 15, 30, and 60 minutes. Quench immediately with 3 volumes of ice-cold acetonitrile containing an internal standard. Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

Screening Workflow Visualization

The following diagram illustrates the logical progression of our preliminary screening pipeline, mapping the transition from raw physicochemical profiling to metabolic validation.

G N1 7-(Cbz-amino)-2-methylheptanoic acid N2 Physicochemical Profiling N1->N2 N3 Synthetic Reactivity N1->N3 N4 Metabolic Stability N1->N4 N2a Kinetic Solubility (HPLC-UV) N2->N2a N2b LogP & pKa Determination N2->N2b N3a Amide Coupling (HATU/DIPEA) N3->N3a N4a Microsomal Assay (β-oxidation block) N4->N4a N3b Cbz Deprotection (Pd/C, H2) N3a->N3b Yield >95%

Workflow for the preliminary screening and validation of the Cbz-protected building block.

Conclusion

The confirms its utility as a robust, metabolically stable building block. The α -methyl group successfully imparts resistance to enzymatic degradation, while the Cbz protection allows for seamless, orthogonal integration into complex synthetic schemes. By adhering to the self-validating protocols outlined above, researchers can confidently deploy this molecule in the development of next-generation peptidomimetics and targeted therapeutics.

References

  • Title: β -oxidation of branched chain fatty acids and bile acid intermediates Source: ResearchGate URL
  • Title: Protecting Groups for Amines: Carbamates Source: Master Organic Chemistry URL
  • Title: Developing deprotectase biocatalysts for synthesis Source: RSC Publishing URL

Sources

Exploratory

Engineering Targeted Protein Degradation and Bioconjugates: A Technical Guide to N-Cbz-7-aminoheptanoic acid (CAS 23434-37-9)

Executive Summary & Strategic Utility In the rapidly evolving landscape of proximity-inducing therapeutics—most notably Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the selection of a link...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Utility

In the rapidly evolving landscape of proximity-inducing therapeutics—most notably Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the selection of a linker is as critical as the pharmacophores it connects. N-Cbz-7-aminoheptanoic acid (CAS 23434-37-9) is a highly versatile, orthogonally protected aliphatic linker[1][2]. Featuring a 6-methylene (C6) spacer between its functional groups, it provides a precisely calibrated degree of flexibility and hydrophobicity[3][4]. This structural profile is essential for optimizing the thermodynamics of ternary complex formation (Target-PROTAC-E3 Ligase) without introducing excessive entropic penalties during protein folding[5].

As a Senior Application Scientist, I approach linker selection not as a passive structural decision, but as an active engineering parameter. This guide dissects the physicochemical properties, mechanistic utility, and validated synthetic workflows for integrating CAS 23434-37-9 into advanced drug discovery pipelines.

Physicochemical Profiling

To engineer a robust synthetic route, one must first understand the physicochemical constraints of the building block. The C6 aliphatic chain provides an extended conformation that prevents steric clashes between the recruited E3 ligase and the target protein of interest (POI)[3][5].

Table 1: Quantitative & Structural Properties of CAS 23434-37-9
PropertyValue / DescriptionReference
Chemical Name N-Cbz-7-aminoheptanoic acid[1]
Synonyms 7-(((Benzyloxy)carbonyl)amino)heptanoic acid
CAS Number 23434-37-9[1][6]
Molecular Formula C₁₅H₂₁NO₄[1][6]
Molecular Weight 279.34 g/mol [6]
SMILES O=C(O)CCCCCCNC(OCC1=CC=CC=C1)=O[6][7]
Purity ≥ 98%[6]
Storage Conditions -20°C (Long-term) / Room Temp (Short-term)[1][6]

Mechanistic Role in Drug Design: The Power of Orthogonality

The true value of CAS 23434-37-9 lies in its orthogonal protection strategy . The carboxybenzyl (Cbz) group masks the terminal amine, allowing selective reactivity at the C-terminus (carboxylic acid)[1][4].

Why choose Cbz over Boc or Fmoc? In complex PROTAC or ADC syntheses, the target warhead or E3 ligand may contain acid-sensitive moieties (which precludes the use of Boc, requiring TFA for removal) or base-sensitive functional groups (which precludes Fmoc, requiring piperidine)[1]. The Cbz group is cleanly removed via catalytic hydrogenolysis under neutral conditions, ensuring the structural integrity of fragile, highly functionalized pharmacophores[1][4].

The terminal carboxylic acid is highly reactive with primary amine groups in the presence of uronium-based activators (e.g., HATU) or carbodiimides (e.g., EDC), forming a stable amide bond[1][4].

Experimental Workflows: A Self-Validating System

A robust protocol must explain the causality behind each step and include built-in validation checkpoints to ensure trustworthiness. Below are the standard operating procedures for integrating this linker into a bifunctional molecule.

Protocol 1: C-Terminal Amide Coupling (Linker Attachment)

This protocol details the conjugation of the linker's free carboxylic acid to an amine-bearing E3 ligase ligand (e.g., a thalidomide derivative).

  • Preparation : Dissolve 1.0 eq of N-Cbz-7-aminoheptanoic acid and 1.1 eq of the amine-bearing E3 ligand in anhydrous DMF to achieve a 0.1 M concentration.

    • Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the highly reactive active ester intermediate back to the starting carboxylic acid.

  • Activation : Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at 0°C for 15 minutes, then allow the mixture to warm to room temperature for 2 hours.

    • Causality: We utilize HATU over EDC/NHS because the electron-rich nature of the aliphatic acid requires highly efficient uronium-based activation to maximize yield in sterically hindered environments. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without competing with the primary amine nucleophile[1][4].

  • Validation : Monitor the reaction via LC-MS. The disappearance of the linker mass (m/z 278[M-H]⁻) and the appearance of the target product mass confirms quantitative conversion.

  • Purification : Quench the reaction with water, extract with EtOAc, wash sequentially with 1N HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and purify via flash chromatography.

Protocol 2: N-Terminal Unmasking (Cbz Deprotection)

Once the C-terminus is anchored, the N-terminus must be unmasked to attach the target protein warhead.

  • Preparation : Dissolve the Cbz-protected intermediate in a MeOH/EtOAc (1:1 v/v) solvent mixture.

    • Causality: This specific solvent ratio optimizes the solubility of highly hydrophobic PROTAC intermediates while maintaining excellent hydrogen gas solubility.

  • Catalysis : Add 10% Pd/C (10% w/w relative to the substrate). Purge the reaction flask with Argon for 5 minutes, then introduce H₂ gas via a balloon.

  • Reaction : Stir vigorously at room temperature for 2-4 hours.

    • Causality: Vigorously stirring maximizes the gas-liquid-solid interfacial area, overcoming mass transfer limitations and accelerating hydrogenolysis[1][4].

  • Validation : LC-MS will show the loss of the Cbz group (-134 Da). A ninhydrin stain on a TLC plate will turn deep purple upon heating, validating the presence of the newly liberated free primary amine.

  • Filtration : Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Critical Safety Note: Never allow the Pd/C to dry completely on the filter paper while exposed to atmospheric oxygen, as it is highly pyrophoric and can auto-ignite.

Mechanistic Visualizations

Orthogonal Synthesis Workflow

The diagram below maps the logical flow of synthesizing a bifunctional PROTAC utilizing the orthogonal protection of CAS 23434-37-9.

PROTAC_Synthesis A N-Cbz-7-aminoheptanoic acid (CAS 23434-37-9) C Amide Coupling (HATU, DIPEA) A->C B E3 Ligase Ligand (Amine-bearing) B->C D Cbz-Protected Intermediate C->D E Hydrogenolysis (H2, Pd/C) D->E F Free Amine Intermediate E->F H Final PROTAC Molecule F->H G Target Warhead (COOH-bearing) G->H HATU/DIPEA

Stepwise PROTAC synthesis utilizing the orthogonal protection of CAS 23434-37-9.

Ternary Complex Formation Pathway

Once synthesized, the aliphatic C6 linker of the PROTAC mediates the critical proximity-induced degradation pathway.

Ternary_Complex A PROTAC Molecule (Aliphatic Linker Core) D Ternary Complex Formation A->D Binds B Target Protein (POI) B->D Recruited C E3 Ubiquitin Ligase C->D Recruited E Polyubiquitination of POI D->E Proximity-Induced Transfer F Proteasomal Degradation E->F Targeting Signal

Proximity-induced polyubiquitination and degradation mediated by the PROTAC ternary complex.

References

  • BroadPharm. "N-Cbz-7-aminoheptanoic acid, 23434-37-9". BroadPharm Product Catalog.

  • Sigma-Aldrich. "7-(((Benzyloxy)carbonyl)amino)heptanoic acid | 23434-37-9". Sigma-Aldrich Product Catalog.

  • BLD Pharm. "23434-37-9 | 7-(((Benzyloxy)carbonyl)amino)heptanoic acid". BLD Pharm Catalog.

  • BroadPharm. "Aliphatic Linkers". BroadPharm PROTAC Linkers.

  • ChemScene. "23434-37-9 | N-Cbz-7-Aminoheptanoic acid". ChemScene Product Catalog.

  • MedChemExpress. "N-Cbz-7-Aminoheptanoic acid". MedChemExpress Product Catalog.

  • UbiquitinRes. "A Comprehensive Guide to Immunoblotting for Ubiquitinated Proteins". UbiquitinRes Protocols.

Sources

Foundational

The Enduring Guardian: Understanding the Role of the Benzyloxycarbonyl (Cbz) Group in Amino Acid Chemistry

Executive Summary In the intricate landscape of peptide synthesis and amino acid chemistry, the precise orchestration of chemical reactions is paramount to achieving the desired molecular architecture. Protecting groups...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the intricate landscape of peptide synthesis and amino acid chemistry, the precise orchestration of chemical reactions is paramount to achieving the desired molecular architecture. Protecting groups act as temporary shields for reactive functional groups, preventing unwanted side reactions and ensuring the fidelity of peptide chain elongation. Among the arsenal of protective groups, the benzyloxycarbonyl (Cbz or Z) group remains a fundamental tool. This technical whitepaper explores the mechanistic causality, quantitative performance, and self-validating experimental protocols associated with the Cbz protecting group.

Introduction and Historical Context

First introduced by Max Bergmann and Leonidas Zervas in 1932, the benzyloxycarbonyl group revolutionized peptide synthesis by enabling the controlled, stepwise formation of peptide bonds [1]. Prior to its introduction, synthesizing specific oligopeptides was fraught with uncontrolled polymerization and side reactions. The Cbz group effectively masks the nucleophilicity of the α -amino group, allowing the carboxyl group to be selectively activated for coupling. Despite the advent of modern solid-phase peptide synthesis (SPPS) utilizing Fmoc and Boc strategies, Cbz remains indispensable due to its unique orthogonality and stability profile [2].

Mechanistic Insights: Protection and Deprotection Causality

The Protection Mechanism

The introduction of the Cbz group is fundamentally a nucleophilic acyl substitution reaction. The α -amino group of an amino acid attacks the highly electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl). Because chloride is an excellent leaving group, the reaction proceeds rapidly to form a stable carbamate linkage [3].

Causality of Reaction Conditions: This reaction liberates hydrochloric acid (HCl). If left unneutralized, the acidic environment would protonate the remaining unreacted amine, rendering it non-nucleophilic and halting the reaction. Therefore, the reaction is typically performed under Schotten-Baumann conditions (using an aqueous carbonate base) or with an organic base to continuously neutralize the HCl and drive the reaction to completion [3].

The Deprotection Mechanism

The true utility of the Cbz group lies in its deprotection pathways, which are orthogonal to many other protecting groups (such as Boc, which is acid-labile, and Fmoc, which is base-labile).

Hydrogenolysis: The most common and mildest method for Cbz removal is catalytic hydrogenolysis using hydrogen gas ( H2​ ) and a palladium-on-carbon (Pd/C) catalyst. The mechanism involves the reduction of the benzylic C-O bond, releasing toluene and a carbamic acid intermediate. The carbamic acid spontaneously decarboxylates, releasing CO2​ gas and the free amine [4]. The evolution of CO2​ drives the reaction forward thermodynamically. Acidic Cleavage: Alternatively, harsh acidic conditions, such as 33% HBr in acetic acid, can cleave the Cbz group via protonation of the carbamate oxygen followed by SN​2 displacement or carbocation formation [2].

Workflow Visualization

The following diagram illustrates the logical flow of Cbz protection, peptide coupling, and subsequent deprotection.

G Start Free Amino Acid Protect Cbz-Cl / Base (Protection) Start->Protect Protected N-Cbz Amino Acid Protect->Protected Couple Coupling Reagent + Amino Acid Ester Protected->Couple Peptide Cbz-Protected Peptide Couple->Peptide Deprotect H2, Pd/C or HBr/AcOH (Deprotection) Peptide->Deprotect Product Free Peptide Deprotect->Product

Logical workflow of Cbz-mediated peptide synthesis and deprotection.

Quantitative Performance Data

The efficiency of Cbz protection can be influenced by the choice of reagents and solvent systems. Recent advancements have introduced eco-friendly protocols, such as using Polyethylene Glycol (PEG-400) as a reaction medium, which maintains a neutral system and supports high yields [5].

Substrate / Amino AcidReagent SystemReaction TimeTemperatureYield (%)
GlycineCbz-Cl, NaOH (aq)30 mins0 °C85 - 90%
Aliphatic AminesCbz-Cl, PEG-4001.5 - 2 hoursRoom Temp92 - 96%
Aromatic AminesCbz-Cl, PEG-4002 - 3 hoursRoom Temp88 - 94%

Table 1: Comparative yields of Cbz protection under standard Schotten-Baumann vs. PEG-400 mediated conditions [5].

Self-Validating Experimental Protocols

To ensure reproducibility and trust, the following protocols incorporate self-validating steps (e.g., observing gas evolution or precipitate formation) to confirm reaction progress.

Protocol 1: N-Cbz Protection of Amino Acids (Schotten-Baumann Conditions)

Objective: Protect the α -amino group of glycine.

  • Preparation: Dissolve 0.1 mol of glycine in 50 mL of a 2 M aqueous sodium hydroxide solution. Self-Validation: The solution should become completely clear, indicating the formation of the soluble sodium glycinate salt.

  • Cooling: Cool the reaction vessel in an ice bath to 0 °C to prevent unwanted side reactions and the hydrolysis of Cbz-Cl [6].

  • Addition: Simultaneously add 1.2 equivalents of benzyl chloroformate (Cbz-Cl) and 25 mL of 4 M aqueous sodium hydroxide dropwise over 30 minutes. Causality: Simultaneous addition maintains the alkaline pH necessary to neutralize the evolving HCl without causing premature hydrolysis of the Cbz-Cl.

  • Isolation: Acidify the mixture with dilute HCl to pH 2. Self-Validation: A white precipitate of the N-Cbz amino acid will form, as the protonated carboxylic acid is insoluble in the aqueous phase.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethyl acetate/hexane).

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis

Objective: Remove the Cbz group to yield the free amine.

  • Preparation: Dissolve the Cbz-protected peptide (1 mmol) in 10 mL of methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (approx. 10% w/w relative to the substrate) under an inert atmosphere (Nitrogen or Argon). Caution: Pd/C is pyrophoric when dry.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) using a balloon. Stir vigorously at room temperature.

  • Monitoring: Self-Validation: Monitor the reaction via TLC. The reaction is complete when the starting material spot disappears. The evolution of CO2​ gas is a mechanistic indicator of the carbamic acid breakdown [4].

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the filtrate under reduced pressure to yield the free amine.

References

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

  • Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. Taylor & Francis Online. Available at:[Link]

  • Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. Chemistry Stack Exchange. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis of 7-Amino-2-methylheptanoic Acid from Protected Precursors

Target Audience: Synthetic Chemists, Drug Development Professionals, and Peptide Engineers. Objective: To provide a highly robust, self-validating protocol for the synthesis of the non-natural amino acid 7-amino-2-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Peptide Engineers. Objective: To provide a highly robust, self-validating protocol for the synthesis of the non-natural amino acid 7-amino-2-methylheptanoic acid via the α-alkylation of orthogonally protected precursors.

Introduction & Strategic Rationale

Non-natural amino acids, such as 7-amino-2-methylheptanoic acid, are critical building blocks in the design of peptidomimetics, targeted protein degraders (PROTACs), and conformationally restricted bioisosteres. The parent compound, 7-aminoheptanoic acid, is frequently utilized as a lipid-like linker in drug design . Introducing an α-methyl group significantly alters the steric bulk and conformational dynamics of the resulting peptide backbone, often enhancing proteolytic stability.

The Causality of Protection Strategies: Direct α-alkylation of unprotected amino acids is synthetically unviable due to the presence of multiple acidic protons (carboxylic acid pKa ~4.5, primary amine pKa ~35) and the risk of self-condensation or lactamization. To achieve selective C-C bond formation at the α-carbon, an orthogonal protection strategy is mandatory:

  • Carboxylic Acid Protection (Ethyl Ester): Converts the acidic proton into a neutral ester, allowing for clean mono-deprotonation at the α-carbon. Fischer esterification is the standard, high-yield approach .

  • Amine Protection (Boc Group): The tert-butyloxycarbonyl (Boc) group is chosen specifically for its absolute stability against strong bases. Base-labile groups like Fmoc would be instantly cleaved during the enolate formation step .

Retrosynthetic Analysis & Workflow

The retrosynthetic disconnection relies on the α-methylation of a lithium enolate. The protected precursor, ethyl 7-(Boc-amino)heptanoate , is subjected to kinetic deprotonation using Lithium Diisopropylamide (LDA) at cryogenic temperatures, followed by electrophilic trapping with methyl iodide (MeI) .

SynthesisWorkflow A 7-Aminoheptanoic Acid (Starting Material) B Ethyl 7-(Boc-amino)heptanoate (Protected Precursor) A->B 1. SOCl2, EtOH 2. Boc2O, Et3N, DCM C Lithium Enolate Intermediate (Kinetic Control, -78°C) B->C LDA, THF -78°C D Ethyl 7-(Boc-amino)-2-methylheptanoate (Alkylated Intermediate) C->D MeI -78°C to RT E 7-Amino-2-methylheptanoic Acid (Final Target) D->E 1. LiOH, THF/H2O 2. TFA, DCM

Synthetic workflow for 7-amino-2-methylheptanoic acid from protected precursors.

Experimental Protocols

Protocol A: Synthesis of the Protected Precursor (Ethyl 7-(Boc-amino)heptanoate)

Purpose: To mask reactive functional groups prior to strong-base exposure.

  • Esterification: Suspend 7-aminoheptanoic acid (1.0 eq) in anhydrous ethanol (0.5 M). Cool to 0 °C in an ice bath.

  • Activation: Add thionyl chloride (SOCl₂, 2.0 eq) dropwise. Mechanistic Insight: SOCl₂ reacts with ethanol to generate HCl in situ, driving the Fischer esterification while keeping the amine protonated (preventing lactamization).

  • Reflux: Warm to room temperature, then reflux for 4 hours. Concentrate under reduced pressure to yield ethyl 7-aminoheptanoate hydrochloride.

  • Boc Protection: Dissolve the crude salt in dichloromethane (DCM, 0.3 M). Add triethylamine (Et₃N, 3.0 eq) to neutralize the salt, followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Isolation: Stir at room temperature for 12 hours. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: α-Methylation via Lithium Enolate (Key Step)

Purpose: Regioselective C-C bond formation at the α-position.

  • Base Preparation: In an oven-dried, argon-purged flask, dissolve diisopropylamine (1.2 eq) in anhydrous THF (0.2 M). Cool to -78 °C using a dry ice/acetone bath. Add n-butyllithium (2.5 M in hexanes, 1.15 eq) dropwise to generate LDA. Stir for 30 minutes.

  • Enolate Formation: Add a solution of ethyl 7-(Boc-amino)heptanoate (1.0 eq in THF) dropwise over 15 minutes. Mechanistic Insight: The bulky, non-nucleophilic LDA quantitatively abstracts the α-proton (pKa ~25) without attacking the ester carbonyl. The -78 °C temperature is critical for kinetic control, preventing the enolate from undergoing self-condensation (Claisen condensation) with unreacted starting material .

  • Alkylation: After 1 hour at -78 °C, add methyl iodide (MeI, 1.5 eq) dropwise. MeI is an optimal, unhindered electrophile for Sₙ2 trapping of the enolate.

  • Quenching: Allow the reaction to slowly warm to room temperature over 3 hours. Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry, and purify via flash chromatography (Hexanes/EtOAc) to yield ethyl 7-(Boc-amino)-2-methylheptanoate.

Protocol C: Global Deprotection

Purpose: Unmasking the functional groups to yield the final free amino acid.

  • Saponification: Dissolve the alkylated intermediate in a 1:1 mixture of THF and H₂O. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq). Stir at room temperature for 4 hours. Mechanistic Insight: LiOH selectively hydrolyzes the sterically hindered ester without affecting the Boc carbamate.

  • Acidification: Acidify to pH 3 using 1M KHSO₄ and extract with EtOAc. Concentrate to yield the Boc-protected acid.

  • Boc Cleavage: Dissolve the intermediate in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir for 1 hour at room temperature.

  • Final Isolation: Concentrate under a stream of nitrogen. Triturate the resulting oil with cold diethyl ether to precipitate 7-amino-2-methylheptanoic acid as a white TFA salt.

Quantitative Data & Analytical Summaries

Table 1: Reagent Stoichiometry and Reaction Conditions

StepReagent / ReactantEquivalentsSolventTemp (°C)Time (h)Expected Yield
1. Esterification 7-Aminoheptanoic acid / SOCl₂1.0 / 2.0EtOH0 to 784.0>95% (crude)
2. Boc Protection Intermediate / Boc₂O / Et₃N1.0 / 1.1 / 3.0DCM2012.085 - 90%
3. α-Methylation Protected Ester / LDA / MeI1.0 / 1.2 / 1.5THF-78 to 204.070 - 75%
4. Saponification Alkylated Ester / LiOH·H₂O1.0 / 3.0THF/H₂O204.090 - 95%
5. Boc Cleavage Boc-Acid / TFA1.0 / ExcessDCM201.0>95%

Table 2: Expected Analytical Data (¹H NMR Highlights, 400 MHz, CDCl₃)

CompoundKey ¹H NMR Signals (δ, ppm)Structural Assignment
Protected Precursor 4.12 (q, 2H), 3.10 (m, 2H), 2.28 (t, 2H), 1.44 (s, 9H)Ester -CH₂-, Amine -CH₂-, α-CH₂-, Boc -C(CH₃)₃
Alkylated Intermediate 4.12 (q, 2H), 3.10 (m, 2H), 2.40 (m, 1H) , 1.14 (d, 3H) Ester -CH₂-, Amine -CH₂-, α-CH- , α-CH₃
Final Target (TFA Salt) 8.10 (br s, 3H), 2.85 (m, 2H), 2.35 (m, 1H), 1.10 (d, 3H)-NH₃⁺, Amine -CH₂-, α-CH-, α-CH₃

References

  • 7-Aminoheptanoic acid | C7H15NO2 - PubChem. National Center for Biotechnology Information. Available at:[Link]

  • 26.4: Synthesis of Amino Acids. Chemistry LibreTexts. Available at:[Link]

  • Stereospecific synthesis of α-methylated amino acids. ResearchGate. Available at:[Link]

Application

Cbz deprotection methods for 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid

Application Note: Cbz Deprotection Strategies for 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic Acid Executive Summary & Mechanistic Rationale 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid is a highly versatil...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Cbz Deprotection Strategies for 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic Acid

Executive Summary & Mechanistic Rationale

7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid is a highly versatile, non-proteinogenic amino acid building block. Structurally, it features a terminal carboxylic acid, a methyl branch at the C2 position, and a carboxybenzyl (Cbz)-protected primary amine at C7. The Cbz group is a premier protecting group in synthetic chemistry because it is highly stable to the mild acidic and basic conditions typically used to cleave Boc or Fmoc groups, allowing for orthogonal protection strategies[1].

As a Senior Application Scientist, selecting the optimal deprotection route requires analyzing the molecule's specific functional landscape. Because the aliphatic heptanoic acid backbone lacks reducible functional groups (such as alkenes, alkynes, or nitro groups), palladium-catalyzed hydrogenolysis is the most chemoselective and efficient method for Cbz removal[2].

The Causality of the Mechanism: The deprotection relies on the specific affinity of palladium(0) for the benzylic C–O bond. The catalyst facilitates the insertion and cleavage of this bond, releasing toluene and generating a transient carbamic acid intermediate. Because carbamic acids are thermodynamically unstable, this intermediate undergoes rapid, spontaneous decarboxylation to reveal the free amine[1].

Field-Proven Insight (Zwitterion Management): A critical, often-overlooked pitfall in the deprotection of aliphatic amino acids is the nature of the product. The deprotected molecule, 7-amino-2-methylheptanoic acid, is a zwitterion. Zwitterions exhibit poor solubility in standard organic solvents and can precipitate directly onto the porous carbon support of the Pd/C catalyst during the reaction, leading to artificially low isolated yields. To circumvent this, the protocols below utilize highly polar solvents (methanol) and optionally incorporate a slight stoichiometric excess of hydrochloric acid (HCl) to ensure the product remains highly soluble as a hydrochloride salt during catalyst filtration.

Pathway Visualization

Cbz_Deprotection SM 7-(Cbz-amino)-2-methylheptanoic acid (Starting Material) Cond1 Method A: H2 Gas, Pd/C, MeOH (Standard Hydrogenolysis) SM->Cond1 Cond2 Method B: NH4HCO2, Pd/C, MeOH (Transfer Hydrogenation) SM->Cond2 Int Carbamic Acid Intermediate [R-NH-COOH] Cond1->Int Pd Insertion & Cleavage Cond2->Int Pd Insertion & Cleavage Prod 7-Amino-2-methylheptanoic acid (Free Amine / Zwitterion) Int->Prod Spontaneous Decarboxylation Byprod Byproducts: Toluene + CO2 Int->Byprod

Fig 1. Mechanistic pathway of Cbz deprotection via catalytic and transfer hydrogenolysis.

Comparative Analysis of Deprotection Modalities

To provide a clear decision-making framework, the quantitative and qualitative parameters of the three primary Cbz deprotection methods are summarized below.

MethodReagentsReaction TimeByproductsScalabilitySafety Profile & Notes
Standard Hydrogenolysis H₂ gas, 10% Pd/C, MeOH2 – 12 hToluene, CO₂ExcellentRequires H₂ handling; Pyrophoric risk with dry Pd/C[2].
Transfer Hydrogenation NH₄HCO₂, 10% Pd/C, MeOH0.5 – 2 hToluene, CO₂, NH₃GoodBench-stable reagents; Mild conditions; Fast kinetics[3],[4].
Acidolysis (Alternative) 33% HBr in AcOH1 – 4 hBenzyl bromide, CO₂ModerateHighly corrosive; Used only if the Pd catalyst is poisoned[5].

Validated Experimental Protocols

Protocol A: Standard Catalytic Hydrogenolysis (H₂ Gas)

This is the gold-standard method for scaling up, offering the cleanest reaction profile with minimal byproducts[2].

Materials:

  • 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid (1.0 eq)

  • 10% Palladium on Carbon (Pd/C, ~10% w/w of substrate)

  • Anhydrous Methanol (MeOH)

  • 1M HCl in Methanol (1.1 eq)

  • Hydrogen gas (balloon or Parr shaker)

  • Celite (for filtration)

Step-by-Step Methodology:

  • Substrate Solubilization: Dissolve the Cbz-protected starting material in anhydrous MeOH (approx. 10 mL per gram of substrate). Add 1.1 equivalents of 1M methanolic HCl. Causality: The HCl protonates the resulting amine, preventing it from chelating the palladium catalyst (which can stall the reaction) and preventing zwitterion precipitation.

  • Inert Atmosphere Purge: Seal the reaction flask with a septum and purge the solution with Argon for 10 minutes. Causality: Pd/C is highly pyrophoric in the presence of oxygen and methanol vapors. Purging removes O₂ before introducing the catalyst.

  • Catalyst Addition: Carefully add the 10% Pd/C powder to the solution under a gentle stream of Argon.

  • Hydrogenation: Evacuate the flask briefly and backfill with H₂ gas using a balloon. Repeat this purge cycle three times to ensure a pure H₂ atmosphere. Stir vigorously at room temperature for 2–12 hours.

  • Reaction Monitoring (Self-Validating): Monitor the reaction via TLC (DCM:MeOH 9:1). The starting material is UV-active. The product is UV-inactive but will stain intensely purple/blue with Ninhydrin stain, confirming the presence of the primary amine.

  • Workup: Purge the flask with Argon to remove all H₂ gas. Filter the suspension through a tightly packed pad of Celite to remove the Pd/C. Wash the Celite pad thoroughly with additional MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 7-amino-2-methylheptanoic acid hydrochloride salt as a solid.

Protocol B: Catalytic Transfer Hydrogenation (Ammonium Formate)

This method is highly recommended for laboratories lacking dedicated high-pressure hydrogenation infrastructure. It utilizes ammonium formate as an in-situ hydrogen donor[3],[4].

Materials:

  • 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid (1.0 eq)

  • 10% Palladium on Carbon (Pd/C, ~10% w/w)

  • Ammonium formate (NH₄HCO₂, 4.0 - 5.0 eq)

  • Anhydrous Methanol (MeOH)

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate in MeOH in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Add the 10% Pd/C under an Argon atmosphere.

  • Donor Addition: Add solid ammonium formate (4.0 - 5.0 eq) in one portion.

  • Activation & Monitoring (Self-Validating): Stir the mixture at room temperature or apply mild heating (40 °C). Causality: Ammonium formate decomposes into H₂, CO₂, and NH₃ on the palladium surface[4]. You will observe gentle effervescence (gas bubbling). This bubbling acts as a self-validating physical indicator that active transfer hydrogenation is occurring.

  • Completion: The reaction is typically complete within 30 to 120 minutes. Confirm completion via LC-MS or Ninhydrin-stained TLC.

  • Workup: Filter the mixture through Celite to remove the catalyst. Concentrate the filtrate.

  • Byproduct Removal: Because ammonium formate leaves residual salts, redissolve the crude product in a minimal amount of water and lyophilize, or pass through a short Dowex ion-exchange column to isolate the pure zwitterion.

Sources

Method

Application Note: Strategic Integration of 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic Acid in Advanced Peptide Synthesis

Target Audience: Peptide Chemists, Drug Development Professionals, and Structural Biologists. Document Type: Technical Application Note & Validated Protocol Executive Summary & Mechanistic Rationale The development of pe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Drug Development Professionals, and Structural Biologists. Document Type: Technical Application Note & Validated Protocol

Executive Summary & Mechanistic Rationale

The development of peptidomimetics and therapeutic peptides frequently requires the introduction of non-natural amino acids to overcome the inherent limitations of natural peptides, such as poor plasma stability and lack of secondary structure. 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid (Cbz-7-amino-2-methylheptanoic acid) is a highly specialized, bifunctional building block designed to address these challenges.

This molecule combines three distinct structural features, each serving a specific mechanistic purpose in drug design:

  • The 7-Carbon Aliphatic Chain (Spacer): Acts as a flexible, hydrophobic linker. Incorporation of 7-aminoheptanoic acid derivatives provides necessary spatial separation between pharmacophores, enhancing receptor-binding affinity without adding hydrogen-bond donors/acceptors [1].

  • The α -Methyl Group (Conformational Restraint): The substitution of the α -hydrogen with a methyl group severely restricts the ϕ and ψ dihedral angles of the peptide backbone. This induces specific secondary structures (such as helices) and provides profound steric shielding against exopeptidases and endopeptidases, dramatically increasing the biological half-life of the resulting peptide [3].

  • The Cbz / Z Protecting Group (Orthogonality): The terminal ( ω ) amine is protected by a benzyloxycarbonyl (Cbz) group. Cbz is highly stable to the acidic conditions used in Boc-chemistry (TFA) and the basic conditions used in Fmoc-chemistry (Piperidine). This allows for true orthogonal protection, enabling late-stage, post-synthetic modifications (e.g., fluorophore conjugation or lipidation) after the primary peptide chain is assembled [2].

Physicochemical Properties & Reaction Parameters

Understanding the physical parameters of this building block is critical for optimizing coupling efficiencies. The α -methyl group introduces significant steric hindrance at the carboxylate, necessitating highly reactive coupling reagents.

Table 1: Chemical & Physical Properties

ParameterValue / DescriptionStrategic Implication
Chemical Formula C16​H23​NO4​ Highly hydrophobic; requires DMF/NMP solvent mixtures for optimal solubility.
Molecular Weight 293.36 g/mol Used for LC-MS mass shift calculations during micro-cleavage validation.
Steric Environment α -methylated, quaternary carbonStandard HBTU/DIC coupling will fail or proceed too slowly. Requires HATU or COMU.
Protecting Group Benzyloxycarbonyl (Cbz/Z)Stable to 20% Piperidine/DMF and 50% TFA/DCM. Cleaved by HF, TFMSA, or H2​ /Pd-C.

Experimental Workflows & Orthogonal Strategies

The integration of Cbz-7-amino-2-methylheptanoic acid into Solid-Phase Peptide Synthesis (SPPS) requires a tailored approach. The following diagrams illustrate the logical flow of its incorporation and the orthogonal deprotection strategy.

SPPS_Workflow Start Resin-Bound Peptide (Free N-terminus) Activation Activate Cbz-7-amino-2-methylheptanoic acid (HATU / DIEA / DMF) Start->Activation Coupling Coupling Reaction (Microwave, 75°C, 15 min) Activation->Coupling Validation Micro-Cleavage & LC-MS (Self-Validation) Coupling->Validation Validation->Coupling If incomplete (Double Couple) Deprotection Global Cleavage & Cbz Removal (Anhydrous HF or Pd/C H2) Validation->Deprotection If >95% conversion

Fig 1. Optimized SPPS workflow for sterically hindered α -methyl amino acids.

Orthogonal_Strategy Molecule Cbz-NH-(CH2)5-CH(CH3)-COOH AlphaCarboxyl Alpha-Carboxyl Couples to N-terminus Molecule->AlphaCarboxyl HATU Activation OmegaAmine Omega-Amine (Cbz) Stable to TFA/Piperidine Molecule->OmegaAmine Orthogonal Masking PostMod Post-Synthetic Conjugation OmegaAmine->PostMod 1. HF or H2/Pd-C 2. Conjugation

Fig 2. Orthogonal protection strategy leveraging the Cbz group.

Self-Validating Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system . You must not proceed to subsequent steps without confirming the success of the current step via the integrated Quality Control (QC) checkpoints.

Protocol A: Coupling of Cbz-7-amino-2-methylheptanoic acid

Rationale: Because the carboxyl group is attached to an α -methylated carbon, the formation of the active ester is sterically hindered, and the subsequent aminolysis is slow. We utilize HATU (which forms a highly reactive 7-aza-HOBt ester) and elevated temperatures to force the reaction to completion [4].

Materials:

  • Resin-bound peptide with a free N-terminal amine.

  • Cbz-7-amino-2-methylheptanoic acid (3.0 equivalents relative to resin loading).

  • HATU (2.9 equivalents).

  • N,N-Diisopropylethylamine (DIEA) (6.0 equivalents).

  • Anhydrous N,N-Dimethylformamide (DMF).

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin in DMF for 30 minutes. Drain.

  • Pre-Activation: In a separate vial, dissolve Cbz-7-amino-2-methylheptanoic acid (3.0 eq) and HATU (2.9 eq) in a minimum volume of DMF (approx. 0.1 M concentration).

  • Base Addition: Add DIEA (6.0 eq) to the vial. Causality Note: The solution should turn a pale yellow, indicating the formation of the active OAt ester. Allow pre-activation to proceed for exactly 3 minutes. Prolonged pre-activation of hindered amino acids can lead to guanidinylation of the peptide N-terminus by HATU.

  • Coupling: Transfer the activated solution to the resin.

  • Incubation: Agitate the reaction mixture at 75°C using a microwave peptide synthesizer for 15 minutes. (If performing at room temperature, agitate for 4–6 hours).

  • Washing: Drain the reaction vessel and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

Self-Validation Checkpoint 1 (Kaiser/Ninhydrin Test): Perform a Kaiser test on a few beads of the resin.

  • Pass: Beads remain colorless/yellow (indicating successful capping of the primary amine). Proceed to Step 7.

  • Fail: Beads turn dark blue (indicating unreacted amines). Repeat steps 2-6 (Double Coupling).

Protocol B: Cleavage and Cbz Deprotection

Rationale: The Cbz group is highly resilient. If the synthesis was conducted using Fmoc/tBu chemistry, standard TFA cleavage (95% TFA, 2.5% TIS, 2.5% H2O) will cleave the peptide from the resin and remove tBu/Boc groups, but will leave the Cbz group intact . This is ideal if you want a protected ω -amine. To remove the Cbz group, strong acid (HF) or catalytic hydrogenation is required.

Methodology for Cbz Removal (Catalytic Hydrogenation in Solution):

  • Cleave the peptide from the resin using standard TFA protocols and precipitate in cold diethyl ether.

  • Dissolve the crude, Cbz-protected peptide in Methanol/Water (1:1) containing 1% Acetic Acid to prevent amine oxidation.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (10% w/w relative to the peptide).

  • Purge the reaction vessel with Nitrogen, then introduce Hydrogen gas ( H2​ ) via a balloon or Parr apparatus at 1 atm.

  • Stir vigorously for 2–4 hours at room temperature.

  • Self-Validation Checkpoint 2 (LC-MS): Sample 10 μ L of the reaction mixture, filter through a 0.2 μ m syringe filter, and analyze via LC-MS. Look for a mass shift of -134 Da (loss of the Cbz group). Do not stop the reaction until the starting material peak is completely consumed.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Lyophilize the filtrate to obtain the free ω -amine peptide.

Troubleshooting & Data Presentation

When working with complex, non-proteinogenic amino acids, coupling failures are the most common issue. Use the following data matrix to troubleshoot.

Table 2: Troubleshooting Matrix for Sterically Hindered Couplings

ObservationMechanistic CauseCorrective Action
Positive Kaiser Test after 6 hours Severe steric clash preventing aminolysis.Switch from HATU to COMU or PyAOP . Increase temperature to 75°C.
Mass spectrum shows +98 Da adduct Guanidinylation of the N-terminus by excess HATU.Reduce pre-activation time to < 2 minutes. Ensure amino acid is in slight excess over HATU (e.g., 3.0 eq AA to 2.9 eq HATU).
Incomplete Cbz removal during H2​ /Pd-C Catalyst poisoning by sulfur-containing amino acids (Cys, Met).Switch to strong acid deprotection (TFMSA/TFA/Thioanisole) or use Pearlman's catalyst ( Pd(OH)2​/C ).

References

The protocols and mechanistic rationales described in this application note are grounded in established peptide chemistry standards and commercial building block data.

Application

Application Note: Comprehensive Analytical Profiling of 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid

Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Development Professionals Document Type: Method Development Guide & Standard Operating Protocols (SOPs) Executive Summary & Physicochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Development Professionals Document Type: Method Development Guide & Standard Operating Protocols (SOPs)

Executive Summary & Physicochemical Rationale

7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid (C₁₆H₂₃NO₄) is a highly specialized, non-natural amino acid derivative. Structurally, it features a seven-carbon aliphatic backbone, a chiral center at the C2 position (methyl branch), and a terminal primary amine protected by a Benzyloxycarbonyl (Cbz or Z) group.

From an analytical perspective, this molecule presents specific challenges and advantages:

  • Chromophoric Advantage: The aliphatic backbone lacks UV absorbance, but the Cbz protecting group contains a benzyl moiety with strong π−π∗ transitions, enabling highly sensitive UV detection at 210 nm and 254 nm.

  • Chiral Complexity: The C2-methyl group creates a stereocenter. The spatial arrangement of this methyl group requires specialized chiral stationary phases (CSPs) for enantiomeric resolution.

  • Ionization Dynamics: The molecule possesses both a carboxylic acid (pKa ~4.5) and a carbamate linkage, making it highly amenable to Electrospray Ionization (ESI) in both positive and negative modes.

Table 1: Physicochemical Properties
PropertyValueAnalytical Implication
Molecular Formula C₁₆H₂₃NO₄Guides exact mass calculations.
Monoisotopic Mass 293.1627 DaTarget for High-Resolution Mass Spectrometry (HRMS).
LogP (Predicted) ~3.2Indicates moderate lipophilicity; suitable for C18 Reversed-Phase chromatography.
Key Functional Groups -COOH, -NH-CbzDictates mobile phase pH requirements (acidic modifiers needed to suppress ionization).

Integrated Analytical Strategy

To establish a self-validating analytical system, we employ an orthogonal approach. Reversed-Phase HPLC (RP-HPLC) ensures chemical purity, Chiral HPLC confirms enantiomeric excess (ee%), and LC-MS/MS provides definitive structural and impurity elucidation.

AnalyticalWorkflow Start Sample: 7-Cbz-amino- 2-methylheptanoic acid RP_HPLC Protocol 1: RP-HPLC-UV (Chemical Purity) Start->RP_HPLC Aliquot 1 Chiral_HPLC Protocol 2: Chiral HPLC (Enantiomeric Purity) Start->Chiral_HPLC Aliquot 2 LC_MS Protocol 3: LC-MS/MS (Structural Confirmation) Start->LC_MS Aliquot 3 Data Orthogonal Data Synthesis & CoA Generation RP_HPLC->Data % Area Purity Chiral_HPLC->Data % ee LC_MS->Data m/z & Fragments

Caption: Orthogonal analytical workflow for comprehensive characterization of the target compound.

Protocol 1: Chemical Purity via RP-HPLC-UV

Rationale & Causality

The lipophilic nature of the heptanoic acid chain combined with the bulky Cbz group makes this compound highly retentive on a standard C18 stationary phase. We utilize a gradient of Acetonitrile and Water. Crucially, 0.1% Trifluoroacetic acid (TFA) is added to both mobile phases. The causality here is two-fold: TFA protonates the C1 carboxylic acid, preventing peak tailing caused by secondary interactions with residual silanols on the silica support, and it establishes a consistent ion-pairing environment.

Method Parameters
ParameterSpecification
Column Waters XBridge C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% TFA in LC-MS Grade Water
Mobile Phase B 0.1% TFA in LC-MS Grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 40°C (Reduces system backpressure and improves mass transfer)
Detection Wavelength 210 nm (Primary) and 254 nm (Specific to Cbz group)
Injection Volume 10 µL

Gradient Program:

  • 0.0 - 2.0 min: 20% B

  • 2.0 - 12.0 min: 20% 90% B

  • 12.0 - 15.0 min: 90% B

  • 15.0 - 15.1 min: 90% 20% B

  • 15.1 - 20.0 min: 20% B (Re-equilibration)

Step-by-Step Execution
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water:Acetonitrile.

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • System Suitability Test (SST): Inject the standard solution 5 times. The system is self-validating if:

    • Retention time %RSD is 1.0%.

    • Peak area %RSD is 2.0%.

    • Tailing factor (USP) is 1.5.

  • Sample Analysis: Inject blank (diluent), followed by samples. Integrate peaks at 210 nm for total chemical purity reporting.

Protocol 2: Enantiomeric Purity via Chiral HPLC

Rationale & Causality

Separating the R and S enantiomers of a C2-methyl branched aliphatic chain is notoriously difficult because the chiral center is far from the bulky Cbz group. However, polysaccharide-derived Chiral Stationary Phases (CSPs), specifically amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD), exhibit excellent enantioselectivity for N-Cbz protected amino acids [1].

The separation mechanism relies on the Cbz group inserting into the chiral grooves of the amylose polymer, where hydrogen bonding (via the carbamate) and π−π interactions (via the benzyl ring) anchor the molecule. This allows the subtle steric differences of the C2-methyl group to dictate differential retention times [1]. 0.1% TFA must be added to the normal-phase eluents to maintain the carboxylic acid in an un-ionized state, ensuring sharp peak shapes.

Method Parameters
ParameterSpecification
Column Daicel Chiralpak AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase Hexane / Isopropanol / TFA (85 : 15 : 0.1, v/v/v)
Flow Rate 1.0 mL/min (Isocratic)
Column Temperature 25°C
Detection Wavelength 254 nm
Injection Volume 5 µL
Step-by-Step Execution
  • Mobile Phase Preparation: Mix 850 mL of HPLC-grade Hexane with 150 mL of Isopropanol. Add 1.0 mL of TFA. Degas via sonication for 10 minutes.

  • Sample Preparation: Dissolve the sample in Isopropanol to a concentration of 2.0 mg/mL. Note: Do not use water or acetonitrile, as they are immiscible with the normal-phase system.

  • Equilibration: Flush the column with the mobile phase for at least 45 minutes until the baseline at 254 nm is perfectly stable.

  • Execution: Inject the racemic mixture (or spiked sample) to confirm resolution.

  • Validation Criteria: Baseline resolution ( Rs​≥1.5 ) must be achieved between the R and S enantiomers.

Protocol 3: Structural Confirmation via LC-MS/MS

Rationale & Causality

To confirm the structural integrity of the synthesized batch and identify any co-eluting impurities, tandem mass spectrometry is utilized. In Positive ESI mode, the molecule readily accepts a proton to form [M+H]+=294.4 m/z.

Upon Collision-Induced Dissociation (CID), the Cbz group dictates the fragmentation pathway. The most thermodynamically favored cleavage occurs at the benzyl ether bond, yielding a highly stable tropylium cation ( C7​H7+​ , m/z 91.1). A secondary fragmentation involves the loss of the entire Cbz group and water, yielding an aliphatic fragment. Tracking these specific transitions ensures absolute structural confirmation.

MSFragmentation Precursor Precursor Ion [M+H]+ m/z 294.4 Frag1 Product Ion 1 (Tropylium) m/z 91.1 Precursor->Frag1 CID (CE: 30V) Benzyl Cleavage Frag2 Product Ion 2 (Aliphatic Core) m/z 142.1 Precursor->Frag2 CID (CE: 20V) Loss of Cbz & H2O Frag3 Neutral Loss Cbz-OH + H2O Precursor->Frag3 Unobserved

Caption: ESI+ Collision-Induced Dissociation (CID) fragmentation pathway for the target molecule.

Method Parameters (Triple Quadrupole)
MS ParameterSetting
Ionization Mode ESI Positive (+ve)
Capillary Voltage 3.0 kV
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr (Nitrogen)
MRM Transition 1 (Quantifier) 294.4 91.1 (Collision Energy: 30V)
MRM Transition 2 (Qualifier) 294.4 142.1 (Collision Energy: 20V)
Step-by-Step Execution
  • LC Conditions: Utilize the exact same column and gradient as Protocol 1, but replace TFA with 0.1% Formic Acid . Causality: TFA causes severe ion suppression in ESI-MS. Formic acid provides the necessary protons for ionization without quenching the MS signal.

  • Tuning: Infuse a 1 µg/mL solution of the standard directly into the MS source at 10 µL/min to optimize the declustering potential and collision energies for the specific MRM transitions.

  • Batch Acquisition: Run the LC gradient, diverting the flow to waste for the first 2 minutes (to prevent source contamination from non-retained salts), and acquire MRM data across the elution window.

  • Data Processing: Confirm that the ratio of the Qualifier ion (142.1) to the Quantifier ion (91.1) remains consistent ( ± 20%) across all standard and sample injections.

References

  • ENANTIOMER SEPARATION OF N-t-BOC AND N-CBZ a-AMINO ACIDS AND THEIR ESTERS ON POLYSACCHARIDE DERIVED CHIRAL STATIONARY PHASES Source: Taylor & Francis Online (Liquid Chromatography) URL:[Link]

Method

High-Yield Purification Protocol for 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: Peptide synthesis building blocks, peptidomimetics, and lipidated API intermediates. Executive Summary & Physicochemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: Peptide synthesis building blocks, peptidomimetics, and lipidated API intermediates.

Executive Summary & Physicochemical Rationale

The purification of aliphatic, Cbz-protected amino acids such as 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid presents a unique challenge in synthetic chemistry. Unlike standard amino acids that readily form zwitterionic crystals, this molecule possesses a highly flexible lipophilic backbone (heptanoic acid with a C2 methyl branch) and a bulky, hydrophobic protecting group (Carboxybenzyl, Cbz). Consequently, the crude product almost invariably presents as a viscous, intractable oil rather than a crystalline solid.

Standard normal-phase silica gel chromatography often results in severe streaking due to the strong hydrogen-bonding capability of the free carboxylic acid. To circumvent this, we employ an orthogonal, three-stage purification strategy: Acid-Base Partitioning , Dicyclohexylamine (DCHA) Salt Crystallization , and Preparative Reverse-Phase HPLC (RP-HPLC) . This workflow exploits the molecule's specific pKa and steric properties to achieve >99% purity suitable for cGMP drug development.

Physicochemical Profile & Purification Implications
PropertyValue/CharacteristicPurification Implication
Molecular Nature Amphiphilic, aliphatic acidProne to oiling out; resists direct crystallization.
Carboxylic Acid pKa ~4.8Enables pH-driven liquid-liquid extraction (LLE). Ionized at pH > 8; protonated at pH < 3.
Cbz Protecting Group Hydrophobic, UV-activeAllows for UV tracking at 214 nm and 254 nm during HPLC[1].
Stereocenter (C2) Methyl branchTrace diastereomers necessitate high-resolution RP-HPLC for final polishing.

Strategic Workflow

The following diagram illustrates the logical progression of the purification system. Each step acts as a self-validating gate to ensure impurities are systematically eliminated based on distinct chemical properties (polarity, lattice energy, and hydrophobicity).

PurificationWorkflow A Crude Reaction Mixture (Viscous Oil) B Acid-Base LLE (pH Partitioning) A->B Removes neutral impurities C DCHA Salt Formation (Crystallization) B->C Isolates as stable solid D Salt Cleavage (Acid Wash) C->D Liberates free acid E Prep RP-HPLC (Polishing) D->E Removes trace isomers F Pure Target Molecule (>99% Purity) E->F Lyophilization

Fig 1: Orthogonal purification workflow for 7-Cbz-amino-2-methylheptanoic acid.

Detailed Experimental Protocols

Protocol A: Acid-Base Liquid-Liquid Extraction (LLE)

Mechanistic Rationale: The crude reaction mixture typically contains unreacted benzyl chloroformate, benzyl alcohol, and non-acidic byproducts. By adjusting the pH to ~9.0, the target molecule's carboxylic acid (pKa ~4.8) is fully deprotonated into a water-soluble sodium salt, while neutral impurities remain in the organic phase.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) (approx. 10 mL/g of crude).

  • Basification: Extract the organic layer with saturated aqueous Sodium Bicarbonate (NaHCO₃) (3 × 5 mL/g).

  • Organic Wash: Wash the combined aqueous layers with fresh EtOAc (1 × 5 mL/g) to remove residual benzyl alcohol. Discard the organic layers.

  • Acidification: Cool the aqueous layer in an ice bath to 0–5 °C. Slowly add 1M Potassium Bisulfate (KHSO₄) or 1M HCl until the pH reaches 2.0–2.5. The solution will become cloudy as the target molecule protonates and crashes out as an oil.

  • Recovery: Extract the acidified aqueous layer with fresh EtOAc (3 × 5 mL/g).

  • Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a semi-pure viscous oil.

  • Self-Validation (IPC): Spot the discarded neutral EtOAc layer on a TLC plate (Hexane:EtOAc 1:1). The absence of a baseline UV-active spot confirms complete transfer of the target molecule to the aqueous phase.

Protocol B: Dicyclohexylamine (DCHA) Salt Crystallization

Mechanistic Rationale: Because the free acid resists crystallization, we introduce Dicyclohexylamine (DCHA). The bulky, rigid cyclohexyl rings of DCHA disrupt the flexible aliphatic chain's tendency to oil out, forcing the formation of a highly stable, crystalline lattice[2]. This is a foundational technique in peptide chemistry for purifying Cbz-protected amino acids.

Step-by-Step Methodology:

  • Salt Formation: Dissolve the semi-pure oil from Protocol A in a minimum volume of Acetone (or warm Ethanol).

  • Amine Addition: While stirring vigorously at room temperature, add DCHA (1.05 equivalents) dropwise. A white precipitate should begin to form within 10–15 minutes.

  • Crystallization: To drive the precipitation to completion, slowly add Hexane (or Diethyl Ether) as an antisolvent until the solution remains slightly turbid. Cool the mixture to 4 °C for 4 hours.

  • Filtration: Filter the white crystalline solid over a Büchner funnel, washing with cold Hexane. Dry under high vacuum.

  • Salt Cleavage (Liberation): To recover the free acid for downstream use, suspend the pure DCHA salt in EtOAc. Wash vigorously with 5% aqueous KHSO₄ (3 × 5 mL/g). The DCHA partitions into the aqueous layer as a sulfate salt, while the pure 7-Cbz-amino-2-methylheptanoic acid remains in the EtOAc. Concentrate in vacuo.

  • Self-Validation (IPC): The DCHA salt should exhibit a sharp, distinct melting point. Analytical HPLC of the liberated free acid should demonstrate >95% purity before proceeding to prep-HPLC.

Protocol C: Preparative Reverse-Phase HPLC (RP-HPLC)

Mechanistic Rationale: For final polishing—especially to remove trace diastereomers originating from the C2 methyl group—RP-HPLC is required. We utilize a C18 stationary phase with a 0.1% Trifluoroacetic Acid (TFA) buffer. The TFA is critical; it suppresses the ionization of the carboxylic acid (keeping it protonated and hydrophobic), preventing peak tailing and ensuring sharp chromatographic resolution[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the liberated free acid in a 50:50 mixture of Water:Acetonitrile (HPLC grade) to a concentration of ~50 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

  • Column Selection: C18 Preparative Column (e.g., 50 × 250 mm, 10 µm particle size).

  • Mobile Phase:

    • Buffer A: Ultrapure Water + 0.1% TFA

    • Buffer B: Acetonitrile + 0.1% TFA

  • Detection: Monitor UV absorbance at 214 nm (optimal for the Cbz-amide bond) and 254 nm.

  • Fraction Collection & Lyophilization: Pool fractions exhibiting >99% purity. Remove acetonitrile via rotary evaporation at room temperature, freeze the remaining aqueous suspension, and lyophilize to yield the final product as a dense white powder or clear viscous oil (depending on ambient temperature).

Quantitative Data & Process Metrics

Table 1: Optimized Preparative RP-HPLC Gradient Method

Flow Rate: 40.0 mL/min | Column Temperature: Ambient | Detection: 214 nm

Time (min)% Mobile Phase A (H₂O + 0.1% TFA)% Mobile Phase B (MeCN + 0.1% TFA)Phase Objective
0.08020Equilibration & Injection
5.08020Isocratic Hold (Desalting)
35.02080Linear Gradient (Elution of Target)
40.0595Column Wash (Elution of highly lipophilic impurities)
45.08020Re-equilibration
Table 2: Expected Recovery and Purity Metrics
Purification StageExpected Purity (HPLC Area %)Step Yield (%)Physical State
Crude Reaction60 - 75%N/ADark, viscous oil
Post-LLE80 - 85%90 - 95%Yellow oil
Post-DCHA Crystallization95 - 98%75 - 80%White crystalline solid
Post-Prep HPLC> 99.5%85 - 90%Colorless oil / White lyophilizate

References

  • Harp, J. M., et al. (2023). Synthesis and Characterization of the N-succinyl-l,l-diaminopimelic Acid Desuccinylase (DapE) Alternate Substrate Analog. Loyola University Chicago / eCommons. [Link] (Accessed April 2026).

Sources

Application

experimental protocol for N-Cbz protection of 7-amino-2-methylheptanoic acid

Application Note: Chemoselective N-Cbz Protection of 7-Amino-2-methylheptanoic Acid Document Type: Standard Operating Protocol & Technical Rationale Target Audience: Synthetic Chemists, Process Engineers, and Drug Develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective N-Cbz Protection of 7-Amino-2-methylheptanoic Acid

Document Type: Standard Operating Protocol & Technical Rationale Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Introduction and Mechanistic Rationale

7-Amino-2-methylheptanoic acid is a valuable aliphatic amino acid building block, frequently utilized in the synthesis of peptidomimetics and neuroactive pharmaceutical intermediates. To utilize this molecule in complex coupling reactions, the primary amine at the C7 position must be transiently masked. The Carboxybenzyl (Cbz) group remains one of the most robust and reliable N-protecting groups in peptide chemistry due to its stability against basic and mild acidic conditions, and its facile orthogonal removal via catalytic hydrogenolysis [1].

The standard methodology for introducing the Cbz group relies on the Schotten-Baumann reaction . This biphasic system utilizes benzyl chloroformate (Cbz-Cl) as the electrophile and an aqueous base (such as Na₂CO₃ or NaOH) to deprotonate the target amine.

The Causality of the Reaction Conditions:

  • pH Optimization (pH 9.0–9.5): 7-Amino-2-methylheptanoic acid exists as a zwitterion in neutral aqueous solutions. The addition of a mild base like sodium carbonate ensures the C7-amine is fully deprotonated, maximizing its nucleophilicity. Maintaining the pH strictly between 8 and 10 is critical; a pH below 8 reduces the nucleophilic amine concentration, while a pH above 10 accelerates the competitive hydrolysis of Cbz-Cl into benzyl alcohol and CO₂ [2].

  • Biphasic Solvent System (H₂O/THF): The amino acid is highly water-soluble, whereas Cbz-Cl is hydrophobic. Using a miscible organic co-solvent like Tetrahydrofuran (THF) or 1,4-Dioxane enhances the interfacial surface area, facilitating smooth acylation while preventing the precipitation of the intermediate sodium salt.

  • Temperature Control (0 °C to RT): The acylation is highly exothermic. Initiating the reaction at 0 °C suppresses the hydrolysis of Cbz-Cl and minimizes the formation of dipeptide byproducts.

Experimental Workflow and Logic

Workflow Start 7-Amino-2-methylheptanoic Acid (Zwitterion) Base Add Na2CO3 (aq) Buffer to pH 9.0-9.5 Start->Base Active Deprotonated Amine (Nucleophile Ready) Base->Active Zwitterion disruption Reaction Biphasic Schotten-Baumann Acylation Active->Reaction CbzCl Add Cbz-Cl in THF Dropwise at 0 °C CbzCl->Reaction Electrophile addition Extraction Wash with Et2O (Removes unreacted Cbz-Cl) Reaction->Extraction 4-12 hrs at RT Workup Acidify to pH 2.0 with 2M HCl (aq) Extraction->Workup Aqueous phase retained Product N-Cbz-7-amino-2- methylheptanoic acid (Extract into EtOAc) Workup->Product Carboxylate protonation

Caption: Logical workflow of the Schotten-Baumann N-Cbz protection highlighting phase and pH transitions.

Step-by-Step Experimental Protocol

Materials and Reagents:

  • 7-Amino-2-methylheptanoic acid (1.0 eq, 10.0 mmol, 1.59 g)

  • Benzyl chloroformate (Cbz-Cl) (1.2 eq, 12.0 mmol, 1.71 mL) — Note: Use fresh reagent; check for CO₂ outgassing upon opening.

  • Sodium carbonate (Na₂CO₃) (2.5 eq, 25.0 mmol, 2.65 g)

  • Tetrahydrofuran (THF) (15 mL)

  • Deionized Water (25 mL)

  • 2M Hydrochloric acid (HCl) (aq)

  • Ethyl acetate (EtOAc) and Diethyl ether (Et₂O)

Step 1: Substrate Solubilization & Deprotonation

  • Equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Dissolve 2.65 g of Na₂CO₃ in 25 mL of deionized water.

  • Add 1.59 g of 7-amino-2-methylheptanoic acid to the basic solution. Stir vigorously until complete dissolution is achieved. The pH should be verified to be ~9.5.

  • Add 10 mL of THF to the mixture and cool the flask to 0 °C using an ice-water bath.

Step 2: Electrophilic Addition

  • Dilute 1.71 mL of Cbz-Cl in 5 mL of THF.

  • Using an addition funnel or syringe pump, add the Cbz-Cl solution dropwise to the vigorously stirring reaction mixture over 30 minutes. Crucial: Rapid addition will cause localized pH drops and excessive Cbz-Cl hydrolysis.

  • Maintain the reaction at 0 °C for an additional 1 hour, then remove the ice bath and allow the mixture to warm to room temperature (20–25 °C).

  • Stir for 4–12 hours. Monitor reaction completion via TLC (Ninhydrin stain).

Step 3: Workup and Self-Validating Isolation

  • Transfer the biphasic mixture to a separatory funnel.

  • Extract the mixture with Diethyl ether (2 × 20 mL). Discard the organic layer. Rationale: This step selectively removes unreacted Cbz-Cl, benzyl alcohol byproducts, and any neutral impurities, leaving the water-soluble sodium salt of the N-Cbz amino acid in the aqueous phase.

  • Transfer the aqueous layer to an Erlenmeyer flask, cool to 0 °C, and carefully acidify to pH 2.0 using 2M HCl. Rationale: Acidification protonates the C1-carboxylate, drastically reducing the molecule's water solubility and driving it into the organic phase.

  • Extract the acidified aqueous layer with Ethyl acetate (3 × 30 mL).

  • Combine the EtOAc layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford N-Cbz-7-amino-2-methylheptanoic acid as a viscous oil or white solid.

Quantitative Data & Optimization Parameters

The following table summarizes the expected outcomes and optimization parameters based on established Schotten-Baumann kinetics for aliphatic amino acids [1, 2].

ParameterSub-optimal ConditionOptimal ConditionImpact on Yield / Purity
Aqueous Base NaOH (Strong)Na₂CO₃ (Mild buffer)NaOH can cause rapid localized hydrolysis of Cbz-Cl. Na₂CO₃ buffers precisely at pH 9-10, yielding >85%.
Cbz-Cl Equivalents 1.0 eq1.2 - 1.5 eq1.0 eq often leads to incomplete conversion due to unavoidable background hydrolysis.
Reaction Temp RT (Addition)0 °C (Addition) → RTRT addition increases benzyl alcohol byproduct by ~15-20%.
Extraction Solvent DichloromethaneEthyl AcetateEtOAc provides superior partitioning for the free carboxylic acid during the final acidic workup.

Self-Validating In-Process Controls (Trustworthiness)

To ensure the protocol is a self-validating system, researchers must implement the following checkpoints:

  • Checkpoint 1 (Pre-Reaction): Verify complete dissolution of the amino acid in the Na₂CO₃ solution. A cloudy solution indicates incomplete zwitterion disruption.

  • Checkpoint 2 (Reaction Monitoring): Spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin and heat. The disappearance of the primary amine (which stains deep purple/pink) confirms complete acylation. The N-Cbz product will not stain with Ninhydrin.

  • Checkpoint 3 (Acidification): During the addition of 2M HCl, monitor the pH with a calibrated meter or high-quality indicator paper. The product will often oil out or precipitate precisely as the pH drops below 4.0 (the approximate pKa of the aliphatic carboxylic acid).

References

Method

Application Note: Carbamate Functional Groups in Medicinal Chemistry and Drug Discovery

Structural Rationale & Mechanistic Advantages In modern medicinal chemistry, the carbamate (urethane) functional group is a highly versatile structural motif, acting as an amide-ester hybrid[1]. This unique chemical arch...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale & Mechanistic Advantages

In modern medicinal chemistry, the carbamate (urethane) functional group is a highly versatile structural motif, acting as an amide-ester hybrid[1]. This unique chemical architecture provides a critical balance between the high chemical stability of amides and the reactivity of esters[1].

From a drug design perspective, carbamates are frequently deployed as peptide bond surrogates [1]. Native amide bonds are highly susceptible to rapid degradation by aminopeptidases. By replacing native amides with carbamate linkages, drug developers can confer profound proteolytic stability while simultaneously increasing the molecule's lipophilicity, thereby enhancing permeability across cellular membranes (including the blood-brain barrier)[1]. Furthermore, carbamates are widely utilized in prodrug design to achieve first-pass and systemic hydrolytic stability, ensuring the active pharmaceutical ingredient (API) reaches its target tissue intact[1].

Pharmacological Focus: Cholinesterase Inhibition

The most prominent and clinically validated application of carbamates is in the treatment of neurodegenerative disorders, such as Alzheimer's Disease (AD) and Parkinson's disease dementia, via the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

The "Pseudo-Irreversible" Mechanism

Carbamate-based drugs (e.g., Rivastigmine, Physostigmine) operate as progressive, pseudo-irreversible inhibitors. The causality behind their sustained efficacy lies in their covalent interaction with the enzyme's active site:

  • Binding & Nucleophilic Attack: The carbamate binds to the active site, and the catalytic serine residue attacks the carbonyl carbon of the carbamate.

  • Carbamylation: The leaving group is expelled, leaving the enzyme covalently carbamylated.

  • Slow Hydrolysis: While the physiological substrate (acetylcholine) is hydrolyzed by AChE in mere milliseconds, the hydrolysis (decarbamylation) of the carbamylated enzyme intermediate is exceptionally slow, taking anywhere from minutes to hours. This effectively traps the enzyme in an inactive state, leading to an accumulation of acetylcholine in the synaptic cleft[2].

Pathway E Free Enzyme (AChE/BChE) EI Reversible Complex (Enzyme-Inhibitor) E->EI Binding I Carbamate Inhibitor (R-O-CO-NH-R') I->EI CE Carbamylated Enzyme (Covalent Intermediate) EI->CE Carbamylation (Fast) RE Reactivated Enzyme + Decarbamylated Products CE->RE Hydrolysis (Very Slow) RE->E Regeneration

Fig 1: Pseudo-irreversible cholinesterase inhibition mechanism by carbamate derivatives.

Comparative Inhibitory Data

Recent structural optimizations have yielded novel carbamate derivatives with highly tunable selectivity profiles between AChE and BChE. The table below summarizes the quantitative inhibitory data (IC₅₀) of various emerging carbamate classes compared to clinical standards.

Compound Class / DerivativeTarget Enzyme(s)IC₅₀ Range (µM)Selectivity ProfileReference
Resveratrol-based Carbamates BChE0.12 – 3.77Highly BChE Selective,[3]
N-(2-phenylcyclopropyl)carbamates AChE / BChE9.05 – 94.4Moderate BChE Preference[4]
Proline-based Carbamates AChE~46.35Moderate AChE Preference[2]
Rivastigmine (Clinical Standard) AChE / BChE1.1 – 4.5Dual Inhibitor,[2]

Validated Protocol: Modified Ellman’s Assay for Carbamate Kinetics

To evaluate the inhibitory potency (IC₅₀) of novel carbamate compounds, the modified Ellman’s method is the gold standard. This protocol is designed as a self-validating system , incorporating necessary controls to account for the unique progressive inhibition kinetics of carbamates.

Reagent Preparation & Causality
  • Assay Buffer: 50 mM Tris-HCl, pH 8.0. Causality: The slight alkalinity is required because the colorimetric detection relies on the ionization of the thiol product to form a highly absorptive thiolate anion.

  • Substrates: Acetylthiocholine iodide (ATChI) or S-butyrylthiocholine iodide (BTChI).

  • Detection Reagent: 5,5'-dithiobis-2-nitrobenzoic acid (DTNB, Ellman's reagent). Causality: DTNB reacts stoichiometrically with the thiocholine produced by enzymatic hydrolysis, yielding the yellow 5-thio-2-nitrobenzoate anion, which can be continuously monitored at 412 nm.

  • Solvent: 5% Methanol (MeOH) in buffer. Causality: Carbamates are highly lipophilic; 5% MeOH ensures compound solubility without denaturing the cholinesterase enzyme[5].

Self-Validating Assay Controls

Before running test compounds, establish the following controls in a 96-well microplate format:

  • Non-Enzymatic Blank: Buffer + Substrate + DTNB. Purpose: Accounts for the spontaneous, non-enzymatic hydrolysis of ATChI/BTChI. This background absorbance must be subtracted from all other wells.

  • 100% Activity Control: Buffer + Enzyme + Substrate + DTNB + 5% MeOH vehicle. Purpose: Establishes the uninhibited maximum velocity ( Vmax​ ) of the enzyme.

  • Positive Control: Galantamine or Rivastigmine. Purpose: Validates assay sensitivity and reproducibility against known literature IC₅₀ values[2].

Step-by-Step Workflow
  • Enzyme-Inhibitor Pre-Incubation: To each test well, add 180 µL of Tris buffer, 10 µL of the test carbamate inhibitor (varying concentrations), and 10 µL of the target enzyme (AChE or BChE).

  • Incubation Phase: Incubate the microplate at 25°C for 10 to 20 minutes[5].

    • Critical Causality: Because carbamates are progressive, covalent inhibitors, pre-incubation is mandatory. If the substrate is added simultaneously with the inhibitor, the highly concentrated substrate will competitively block the active site, preventing the slow carbamylation step and yielding artificially high (false negative) IC₅₀ values[5].

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of the corresponding substrate (ATChI or BTChI) to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Measure the absorbance continuously at 412 nm for 5 minutes to capture the linear initial velocity ( V0​ ).

  • Data Analysis: Calculate the percentage of inhibition relative to the 100% Activity Control. Plot % Inhibition vs. Log[Inhibitor Concentration] and use non-linear regression to determine the IC₅₀[5].

Workflow S1 Step 1: Buffer Prep Tris Buffer (50 mM, pH 8.0) S2 Step 2: Enzyme & Inhibitor Mix 10 µL ChE + 10 µL Carbamate S1->S2 S3 Step 3: Pre-Incubation 10-20 min at 25°C S2->S3 Facilitates steady-state carbamylation S4 Step 4: Substrate Addition Add DTNB + ATChI/BTChI S3->S4 S5 Step 5: Kinetic Readout Measure Absorbance at 412 nm S4->S5 Thiocholine + DTNB -> Yellow Anion

Fig 2: Modified Ellman's Assay workflow for evaluating carbamate cholinesterase inhibitors.

References[1] Title: Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - NIH

Source: nih.gov URL: Title: Resveratrol-Based Carbamates as Selective Butyrylcholinesterase Inhibitors: Design, Synthesis, Computational Study and Biometal Complexation Capability - MDPI Source: mdpi.com URL:[3] Title: Resveratrol-Based Carbamates as Selective Butyrylcholinesterase Inhibitors: Design, Synthesis, Computational Study and Biometal Complexation Capability - Preprints.org Source: preprints.org URL:[4] Title: Synthesis, characterization and in vitro evaluation of substituted N-(2-phenylcyclopropyl)carbamates as acetyl- and butyrylcholinesterase inhibitors - Taylor & Francis Source: tandfonline.com URL:[2] Title: Proline-Based Carbamates as Cholinesterase Inhibitors - PMC - NIH Source: nih.gov URL:[5] Title: Advancing micro-electrometric techniques for the detection of organophosphate and carbamate residues using cricket cholinesterase | PLOS One Source: plos.org URL:

Sources

Application

Advanced Solid-Phase Synthesis Using N-Cbz Protected Building Blocks: Orthogonal Strategies and Catalytic Transfer Hydrogenation

Executive Summary: The Strategic Role of the Cbz Group in SPPS Introduced by Bergmann and Zervas in 1932, the benzyloxycarbonyl (Cbz or Z) group is a foundational amine-protecting moiety in peptide chemistry[1][2]. While...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Strategic Role of the Cbz Group in SPPS

Introduced by Bergmann and Zervas in 1932, the benzyloxycarbonyl (Cbz or Z) group is a foundational amine-protecting moiety in peptide chemistry[1][2]. While fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) dominate routine solid-phase peptide synthesis (SPPS)[], the Cbz group remains indispensable for complex syntheses requiring strict orthogonal protection[4].

Because the Cbz group is highly stable to the basic conditions used for Fmoc removal (e.g., 20% piperidine) and the mildly acidic conditions used for Boc/tBu removal (e.g., trifluoroacetic acid, TFA), it allows researchers to selectively mask specific amines—such as the N-terminus or lysine side chains—throughout the iterative elongation and global cleavage phases[1][4].

OrthogonalSPPS A Fmoc/tBu SPPS Assembly B Cbz-Cl + DIPEA (N-Terminal Capping) A->B Step 1 C TFA Cleavage (Removes tBu/Boc, Cbz Intact) B->C Step 2 D Catalytic Transfer Hydrogenation (Pd/C, H-Donor) C->D Step 3 E Fully Deprotected Peptide D->E Step 4

Workflow of orthogonal SPPS utilizing N-terminal Cbz protection and post-cleavage CTH.

Mechanistic Insights: Overcoming Mass Transfer Limitations on Solid Support

The primary challenge of utilizing Cbz in solid-phase chemistry is its removal. In solution-phase synthesis, Cbz is easily cleaved via catalytic hydrogenolysis using hydrogen gas (H₂) and a palladium-on-carbon (Pd/C) catalyst[5]. However, applying high-pressure H₂ gas to a solid support creates a highly inefficient tri-phasic system (solid resin, liquid solvent, gaseous H₂). The cross-linked polystyrene matrix heavily restricts gas diffusion and prevents the bulky catalyst from accessing internal reactive sites[1].

The Causality of Catalytic Transfer Hydrogenation (CTH): To overcome this limitation, CTH is employed[1][6]. Instead of gaseous H₂, CTH utilizes a liquid-phase hydrogen donor, such as ammonium formate or 1,4-cyclohexadiene. These donors decompose at the surface of the Pd/C catalyst to generate active hydrogen species directly within the swollen resin matrix[5][6]. This bi-phasic approach circumvents the need for high-pressure gas, providing a milder, highly efficient deprotection mechanism that preserves the integrity of the peptide backbone[1].

Quantitative Evaluation of Cbz Deprotection Strategies

To guide experimental design, the following table summarizes the field-proven efficacy of various Cbz deprotection methods on solid support.

Deprotection MethodReagentsTypical Yield (%)Reaction TimeMechanistic Causality
Catalytic Transfer Hydrogenation (CTH) 10% Pd/C, Ammonium Formate, THF/DMF85–95%12–24 hGenerates active hydrogen in situ; overcomes mass transfer limits of H₂ gas in solid phase[1][6].
High-Pressure Hydrogenolysis H₂ gas (50 psi), 10% Pd/C, MeOH40–60%24–48 hPoor gas-liquid-solid tri-phasic interaction; resin matrix heavily restricts catalyst access[1].
Strong Acidolysis Liquid HF or HBr/AcOH>90%1–2 hHighly effective but completely non-orthogonal; cleaves the peptide from standard resins and destroys acid-labile side chains[5][7].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that each chemical transformation is empirically verified before proceeding to the next step.

Protocol A: On-Resin N-Terminal Capping with Cbz-Cl

This protocol is utilized when the final N-terminus of a peptide must remain protected during TFA-mediated global cleavage[4].

Materials:

  • Fmoc-deprotected peptide-resin (e.g., 0.1 mmol scale)[4]

  • Benzyl chloroformate (Cbz-Cl) (5 equivalents)[4]

  • N,N-Diisopropylethylamine (DIPEA) (5 equivalents)[4]

  • Dichloromethane (DCM) and N,N-Dimethylformamide (DMF)[4]

Step-by-Step Methodology:

  • Resin Swelling: Suspend the peptide-resin in DCM for 30 minutes.

    • Causality: DCM optimally expands the polystyrene matrix, exposing the sterically hindered N-terminal amines for nucleophilic attack[4].

  • Electrophile Addition: In a separate vial, dissolve 5 eq. of Cbz-Cl in DCM. Add 5 eq. of DIPEA to the resin bed, immediately followed by the Cbz-Cl solution[4].

    • Causality: Cbz-Cl acts as a highly reactive electrophile. DIPEA is required to neutralize the HCl byproduct generated during the reaction, preventing premature cleavage of acid-labile side chains and driving the reaction to completion[4].

  • Agitation & Validation: Agitate at room temperature for 2–4 hours[4]. Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min)[4].

  • Self-Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test on a few resin beads.

    • Readout: A transition from blue (free primary amine) to yellow (capped amine) confirms successful Cbz protection[1]. If the beads remain slightly blue, repeat Step 2.

Protocol B: On-Resin Cbz Deprotection via CTH

This protocol selectively removes the Cbz group while leaving the peptide attached to the solid support, allowing for further orthogonal chain elongation[6].

OnResinCTH N1 Cbz-Peptide-Resin N2 Solvent Swelling (THF) N1->N2 N3 Add 10% Pd/C + H-Donor N2->N3 N4 Kaiser Test Validation N3->N4 12-24 hrs N4->N3 If Negative (Yellow) N5 Free Amine Peptide-Resin N4->N5 If Positive (Blue)

Stepwise mechanism for on-resin Cbz deprotection via Catalytic Transfer Hydrogenation (CTH).

Materials:

  • N-Cbz protected peptide-resin[1]

  • 10% Palladium on activated carbon (Pd/C) (0.2 equivalents by weight relative to the resin)[1][6]

  • 1,4-cyclohexadiene or Ammonium formate (10–20 equivalents)[1][6]

  • Anhydrous Tetrahydrofuran (THF) or DMF[6]

Step-by-Step Methodology:

  • Resin Preparation: Wash the Cbz-peptide-resin with DMF (3 × 5 mL/g) and anhydrous THF (3 × 5 mL/g)[6]. Swell the resin in THF for 30 minutes.

  • Catalyst Suspension: Carefully suspend the 10% Pd/C in anhydrous THF in a separate flask[6].

    • Scientist's Insight (Safety & Causality): Palladium on carbon is highly pyrophoric. Always suspend the catalyst in an inert solvent under an argon atmosphere before introducing it to the resin bed to prevent the combustion of the volatile hydrogen donor[6].

  • Hydrogen Donor Addition: Add the Pd/C suspension to the resin, followed by 10–20 eq. of 1,4-cyclohexadiene[6].

    • Causality: 1,4-cyclohexadiene decomposes on the Pd surface to yield two equivalents of active hydrogen and volatile benzene, driving the hydrogenolysis of the benzyl-carbamate bond[5][6].

  • Reaction & Validation: Agitate the mixture at room temperature for 12–24 hours[6].

  • Self-Validation (Kaiser Test): Extract a small sample of resin, wash aggressively with THF and DMF to remove trapped Pd/C, and perform a Kaiser test[1][6].

    • Readout: A positive result (blue beads) indicates the successful unmasking of the free amine[1][6].

  • Catalyst Removal: Wash the resin extensively with DMF and DCM until the washings are completely clear of black Pd/C particulates[1]. The resin is now ready for subsequent Fmoc-amino acid coupling[1].

References

  • BenchChem Technical Support Team. "Solid-Phase Synthesis Using N-Cbz Protected Building Blocks: Application Notes and Protocols." BenchChem.
  • BenchChem Technical Support Team. "Application Notes and Protocols for Z-D-Leu-OH.DCHA in Solid-Phase Peptide Synthesis." BenchChem.
  • AAPPTec. "Practical Synthesis Guide to Solid Phase Peptide Chemistry." Peptide.com.
  • "Introduction to Peptide Synthesis." National Institutes of Health (NIH) / PMC.
  • "Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups." HighFine.
  • BenchChem Technical Support Team. "Application Notes and Protocols for Solid-Phase Synthesis of Cbz-Protected Peptides." BenchChem.
  • "High-Purity Amino Acid Derivatives for Peptide Synthesis." BOC Sciences.

Sources

Method

Application Note: Coupling N-Cbz-Amino Acids in Solution-Phase Peptide Synthesis

Introduction & Mechanistic Rationale The carboxybenzyl (Cbz or Z) group, introduced by Leonidas Zervas and Max Bergmann in the 1930s, is a foundational amine-protecting group in organic synthesis and peptide chemistry[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The carboxybenzyl (Cbz or Z) group, introduced by Leonidas Zervas and Max Bergmann in the 1930s, is a foundational amine-protecting group in organic synthesis and peptide chemistry[1]. While solid-phase peptide synthesis (SPPS) largely relies on Fmoc or Boc chemistries, the Cbz group remains highly advantageous in solution-phase peptide synthesis (LPPS) and orthogonal protection schemes[2].

Causality of Cbz Protection: Amines must be protected to prevent self-polymerization during carboxylic acid activation. Cbz protects the amine as a carbamate[1]. Mechanistically, carbamates decrease the nucleophilicity of the nitrogen and strongly disfavor the formation of oxazolone intermediates during activation[2]. Because oxazolone formation is the primary pathway for epimerization (racemization) at the alpha-carbon, Cbz-protected amino acids maintain high stereochemical fidelity during coupling[2].

Coupling Strategies: The EDC/HOBt Paradigm

Successful peptide bond formation requires activating the C-terminal carboxylic acid to facilitate nucleophilic attack by the incoming amine.

Causality of Reagent Selection:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Unlike DCC, which generates insoluble dicyclohexylurea (DCU), EDC produces a water-soluble urea byproduct. This allows for rapid purification via simple aqueous extraction, a critical requirement for scalable solution-phase synthesis[3].

  • HOBt (1-Hydroxybenzotriazole): EDC activation forms a highly reactive O-acylisourea intermediate. If left unchecked, this intermediate can undergo a deleterious rearrangement to an unreactive N-acylurea or trigger racemization. HOBt acts as a superior auxiliary nucleophile, rapidly intercepting the O-acylisourea to form an active OBt-ester[3]. This ester is stable against rearrangement but highly reactive toward amines, ensuring high yields and preserving chirality[4].

Quantitative Data: Coupling Reagent Comparison

Table 1: Comparison of Coupling Conditions for N-Cbz-Amino Acids in Solution Phase

Coupling Reagent SystemByproduct SolubilityRacemization RiskTypical YieldPrimary Application
EDC / HOBt Water-solubleVery Low85 - 95%Standard solution-phase coupling; easy aqueous workup[4].
DCC / HOBt Insoluble (DCU)Very Low80 - 90%Historically common; requires physical filtration of DCU[3].
HATU / DIPEA Water-solubleLow90 - 98%Sterically hindered couplings; fast reaction rates but expensive.
DIC / Oxyma Soluble in organicVery Low85 - 95%Greener alternative; highly preferred in modern SPPS.

Workflow Visualization

G Start N-Cbz-Amino Acid + Amino Acid Ester Activation Activation (EDC + HOBt in DCM) Start->Activation Add Reagents Coupling Peptide Bond Formation (0°C to RT, 12-24h) Activation->Coupling Nucleophilic Attack Workup Aqueous Workup (HCl, NaHCO3, Brine) Coupling->Workup Quench & Wash Intermediate Cbz-Protected Peptide (Isolated Intermediate) Workup->Intermediate Purify Deprotection Catalytic Hydrogenolysis (H2, Pd/C, MeOH) Intermediate->Deprotection Cleave Cbz Product Deprotected Peptide (Free N-Terminus) Deprotection->Product Filter & Concentrate

Workflow of N-Cbz peptide coupling and catalytic hydrogenolysis deprotection.

Experimental Protocols

Self-Validating Systems: The protocols below incorporate specific checkpoints (e.g., TLC monitoring, pH verification) to ensure the chemist can validate the success of each step before proceeding.

Protocol 1: Solution-Phase Coupling of N-Cbz-Amino Acid using EDC/HOBt

Objective: Form a peptide bond between an N-Cbz-protected amino acid and an amino acid ester (e.g., H-Ala-OMe·HCl)[5]. Materials: N-Cbz-Amino Acid, Amino Acid Ester Hydrochloride, EDC·HCl, HOBt, N-Methylmorpholine (NMM), Dichloromethane (DCM)[4].

Step-by-step Methodology:

  • Amine Free-Basing: Dissolve the amino acid ester hydrochloride (1.0 equiv) in anhydrous DCM (approx. 0.1 M). Add NMM (1.1 equiv) and stir at room temperature for 10 minutes[4]. Causality: Neutralizing the hydrochloride salt exposes the nucleophilic free amine required for coupling.

  • Acid Activation: In a separate flask, dissolve the N-Cbz-Amino Acid (1.0 equiv) and HOBt (1.1 equiv) in anhydrous DCM[4]. Add the free-based amine solution from Step 1 to this flask.

  • Coupling Initiation: Cool the combined mixture to 0 °C in an ice bath[4]. Causality: Lowering the temperature controls the exothermic activation step and further suppresses any trace epimerization.

  • EDC Addition: Add EDC·HCl (1.2 equiv) portion-wise to the stirred mixture at 0 °C[4].

  • Reaction Propagation: Allow the reaction to slowly warm to room temperature and stir for 12–24 hours[4]. Validation Check: Monitor by TLC (e.g., 5% MeOH in DCM). The reaction is complete when the N-Cbz-Amino Acid spot disappears.

  • Aqueous Workup: Dilute the mixture with additional DCM. Wash the organic layer sequentially with:

    • 1 M HCl (3x) – Removes unreacted amine, NMM, and EDC byproducts[4].

    • Saturated aqueous NaHCO₃ (3x) – Removes unreacted carboxylic acid and HOBt[4].

    • Brine (1x) – Removes residual water[4].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Cbz-protected dipeptide[4].

Protocol 2: Catalytic Hydrogenolysis for Cbz Deprotection

Objective: Remove the Cbz protecting group to expose the N-terminal amine for subsequent couplings. Cbz is highly stable to basic conditions and mildly acidic conditions, providing orthogonality, but is cleanly removed by catalytic hydrogenolysis[6]. Materials: Cbz-Protected Peptide, 10% Palladium on Carbon (Pd/C), Methanol (MeOH), Hydrogen Gas (H₂ balloon), Celite[6].

Step-by-step Methodology:

  • Substrate Dissolution: Dissolve the Cbz-protected peptide in HPLC-grade Methanol (approx. 0.05 M)[6]. Causality: Methanol is highly permeable to hydrogen gas and solubilizes both the starting material and the deprotected product.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% w/w relative to the peptide) to the solution under an inert atmosphere (e.g., Argon flow)[6]. Caution: Dry Pd/C is pyrophoric; adding it to a solvent under inert gas prevents ignition.

  • Hydrogenation: Purge the reaction flask with Hydrogen gas (H₂) using a balloon. Stir the mixture vigorously at room temperature (or up to 60 °C for sterically hindered substrates) for 4–40 hours[6],[1]. Causality: The Pd catalyst facilitates the reduction of the benzyl-oxygen bond, releasing toluene and carbon dioxide[6]. The evolution of CO₂ strongly drives the reaction forward[1].

  • Validation Check: Monitor by LC-MS or TLC[6]. TLC visualization often requires a Ninhydrin stain, which will turn purple/blue upon successful exposure of the free primary amine.

  • Filtration: Purge the flask with Argon to remove residual H₂. Filter the mixture through a pad of Celite to remove the Pd/C catalyst[6]. Causality: Celite prevents the fine particulate catalyst from passing through standard filter paper.

  • Concentration: Wash the Celite pad generously with Methanol[6]. Concentrate the combined filtrate under reduced pressure to yield the free amine peptide[1].

References

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism - Total Synthesis. URL:[Link][1]

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. URL: [Link][2]

Sources

Application

Application Note: Large-Scale Synthesis and Process Chemistry of N-Cbz Protected Amino Acids

Executive Summary & Mechanistic Rationale The carboxybenzyl (Cbz or Z) group is a foundational amine-protecting group in peptide synthesis, peptidomimetic drug design, and general organic synthesis. It is highly valued f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The carboxybenzyl (Cbz or Z) group is a foundational amine-protecting group in peptide synthesis, peptidomimetic drug design, and general organic synthesis. It is highly valued for its stability under mildly basic and acidic conditions, as well as its orthogonal cleavability via catalytic hydrogenolysis (e.g., H2​ , Pd/C) or strong acids (e.g., HBr/AcOH).

The industry-standard methodology for the large-scale installation of the Cbz group onto an amino acid employs modified Schotten-Baumann conditions[1]. This involves the reaction of the amino acid with benzyl chloroformate (Cbz-Cl) in a biphasic aqueous-organic system, leveraging precise pH and temperature control to drive chemoselectivity.

Process Causality & Self-Validation Mechanisms

In process chemistry and drug development, every parameter must have a mechanistic justification. This protocol is designed as a self-validating system where physical observables (pH fluctuations, phase separation, precipitation) directly indicate reaction progress and health.

  • Zwitterion Activation & pH Causality: Amino acids are zwitterionic at neutral pH. The initial dissolution in sodium hydroxide (NaOH) deprotonates the α -ammonium group ( pKa​≈9−10 ), generating the highly nucleophilic free amine required for acylation. The acylation event releases hydrochloric acid (HCl) as a byproduct. If the pH drops below 9, the amine reprotonates, instantly halting the reaction. Conversely, excessive basicity ( pH>11 ) accelerates the parasitic hydrolysis of Cbz-Cl into benzyl alcohol and carbon dioxide. Thus, continuous pH monitoring (maintained strictly at 9–10) via simultaneous base addition is the primary self-validating control mechanism[1].

  • Thermal Suppression of Side Reactions: The hydrolysis of the chloroformate reagent is highly temperature-dependent. Maintaining the reaction at 0–5 °C maximizes the chemoselectivity of the N-acylation over water nucleophilic attack, ensuring high atom economy[1].

  • Phase-Selective Purification: Washing the post-reaction aqueous mixture with an organic solvent (diethyl ether or MTBE) selectively removes unreacted Cbz-Cl and the benzyl alcohol byproduct. The target N-Cbz amino acid remains safely in the aqueous phase as a highly water-soluble sodium salt.

  • Acidification-Driven Isolation: Lowering the pH of the aqueous layer to 2.0 protonates the carboxylate group. The resulting neutral N-Cbz amino acid undergoes a drastic reduction in aqueous solubility, driving spontaneous crystallization (for aliphatic/aromatic side chains) or allowing for highly efficient organic extraction[1].

Process Workflow

G A Amino Acid Substrate (Dissolved in 1N NaOH) C Schotten-Baumann Reaction (pH 9-10, 0-5 °C) A->C B Benzyl Chloroformate (Cbz-Cl) B->C D Aqueous Phase Wash (Ether Extraction) C->D Reaction Completion E Acidification (Conc. HCl to pH 2) D->E Aqueous Layer F Crystallization & Filtration (Pure N-Cbz Amino Acid) E->F Precipitation

Workflow for the large-scale Schotten-Baumann synthesis of N-Cbz protected amino acids.

Reagent Specifications & Quantitative Data

To ensure reproducibility across different pilot-plant scales, all quantitative data is normalized to a 1.0-mole standard batch.

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsMass / VolumeFunction
Amino Acid (Substrate) Variable1.00 eq1.00 molStarting Material
Benzyl Chloroformate 170.591.10 eq187.6 g (157 mL)Acylating Agent
Sodium Hydroxide (1N) 40.001.00 eq1.00 LSubstrate Dissolution
Sodium Hydroxide (4N) 40.00~1.10 eq~275 mLDynamic pH Buffer
Diethyl Ether / MTBE 74.12 / 88.15N/A2 × 500 mLByproduct Wash Solvent
Hydrochloric Acid (Conc.) 36.46to pH 2.0VariableAcidifying Agent

Scalable Experimental Protocol (1.0 Mol Scale)

Safety Note: Benzyl chloroformate is a potent lachrymator, toxic, and moisture-sensitive. All operations prior to the aqueous wash must be conducted in a highly ventilated fume hood or sealed reactor.

Phase 1: Substrate Preparation

  • Equip a 3-liter three-necked jacketed reactor with a heavy-duty mechanical stirrer, an internal temperature probe, two pressure-equalizing addition funnels, and a calibrated pH probe.

  • Dissolve the amino acid (1.0 mol) in 1N NaOH (1.0 L, 1.0 mol). Ensure complete dissolution.

  • Chill the reactor jacket to cool the internal solution to 0–5 °C [1].

Phase 2: Schotten-Baumann Acylation 4. Load Addition Funnel A with Benzyl Chloroformate (157 mL, 1.1 mol). 5. Load Addition Funnel B with 4N NaOH (approx. 275 mL). 6. Begin vigorous mechanical stirring (biphasic mixing efficiency is critical). Dropwise, add Cbz-Cl while simultaneously adding 4N NaOH. 7. Self-Validation Check: Rate control is strictly dictated by the internal probes. Maintain the pH precisely between 9.0–10.0 and ensure the temperature does not exceed 10 °C [1]. This addition typically spans 1–2 hours. 8. Upon complete addition, remove the cooling source and allow the biphasic mixture to stir at ambient temperature (20 °C) for an additional 2 hours to ensure complete conversion.

Phase 3: Downstream Processing & Isolation 9. Conversion Check: Sample the aqueous layer and check for unreacted amino acid via TLC (Ninhydrin stain). If positive, add an additional 0.05 eq of Cbz-Cl and stir for 30 minutes. 10. Transfer the mixture to a separatory funnel (or use the bottom valve of the reactor). Extract the aqueous phase with Diethyl Ether or MTBE (2 × 500 mL). Discard the organic layers (contains benzyl alcohol and trace Cbz-Cl)[1]. 11. Return the purified aqueous layer to the reactor and cool back to 0–5 °C. 12. Slowly acidify the aqueous layer using concentrated HCl until the pH reaches 2.0 [1]. 13. Isolation:

  • If the product precipitates as a solid: Collect via vacuum filtration, wash extensively with cold distilled water to remove inorganic salts, and dry under vacuum over P2​O5​ to constant weight[1].
  • If the product forms an oil (common for certain bulky or lipophilic side chains): Extract the acidified aqueous layer with Ethyl Acetate (3 × 500 mL). Wash the combined organics with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the product.

Green Chemistry Alternatives

While Schotten-Baumann conditions remain the industrial standard, recent advances in green process chemistry offer highly efficient, solvent-free, or purely aqueous-phase alternatives for specialized applications:

  • PEG-Mediated Synthesis: Polyethylene Glycol (PEG-400) has been successfully utilized as an eco-friendly, recyclable promoter for the N-Cbz protection of amines at room temperature. This protocol eliminates the need for volatile organic solvents during the reaction phase and achieves excellent yields[2].

  • Supramolecular Catalysis: Catalytic amounts of β -cyclodextrin in an aqueous phase have demonstrated high yields for mono-protection. The cyclodextrin forms transient host-guest complexes that facilitate the acylation reaction entirely in water without the formation of organic byproducts[3].

Analytical Quality Control

To validate the structural integrity and purity of the synthesized N-Cbz amino acid, the following QC panel is required[1]:

  • HPLC: Utilize a reverse-phase C18 column with a mobile phase gradient of Acetonitrile/Water (both containing 0.1% Trifluoroacetic acid). Detection should be monitored at 214 nm (amide/peptide bond absorbance) and 254 nm (benzyl ring absorbance).

  • NMR Spectroscopy: 1H NMR (in CDCl3​ or DMSO- d6​ ) must confirm the presence of the characteristic benzyl methylene protons (typically a singlet or AB quartet around δ 5.0–5.1 ppm) and the aromatic protons (multiplet around δ 7.3 ppm).

References

  • Taylor & Francis (Tandfonline). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. URL:[Link]

  • ResearchGate. Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

challenges in the synthesis of 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic and practical challenges encountered during the synthesis of 7-(((Benzyloxy)car...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic and practical challenges encountered during the synthesis of 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid.

The synthesis of this molecule requires a precise four-step sequence: amine protection, esterification, α -alkylation, and ester hydrolysis. The most critical failure point in this workflow is the α -alkylation step, where competing acidities between the carbamate N-H and the ester α -proton often lead to poor yields. This guide focuses on the causality behind these experimental choices to ensure a high-fidelity, self-validating workflow.

Mechanistic Overview & Workflow

SynthesisWorkflow A 7-Aminoheptanoic Acid (Starting Material) B 7-(Cbz-amino)heptanoic Acid (Cbz Protection) A->B Cbz-Cl, NaOH (pH 9-10) C Methyl 7-(Cbz-amino)heptanoate (Esterification) B->C MeOH, H2SO4 Reflux D Methyl 7-(Cbz-amino)- 2-methylheptanoate (α-Alkylation) C->D 1. LDA (2.2 eq), -78°C 2. MeI (1.1 eq) E 7-(Cbz-amino)- 2-methylheptanoic Acid (Final Product) D->E LiOH, THF/H2O Room Temp

Workflow for the synthesis of 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid.

Troubleshooting Guides & FAQs

Q1: Why am I recovering unreacted starting material after the α -alkylation step? Causality & Insight: The Cbz-protected amine contains an acidic carbamate N-H proton (pKa ~ 16-17), which is significantly more acidic than the α -proton of the ester (pKa ~ 24-25)[1]. If you use only 1.0 to 1.1 equivalents of Lithium diisopropylamide (LDA), the base will preferentially deprotonate the carbamate N-H, leaving the α -carbon intact. Upon aqueous workup, the N-anion is simply reprotonated, resulting in recovered starting material. Solution: You must use at least 2.1 to 2.2 equivalents of LDA to form the dianion (N-anion and C- α -anion) before adding the electrophile (methyl iodide).

Q2: How can I prevent α,α -dimethylation during the alkylation step? Causality & Insight: Over-alkylation occurs when the newly formed mono-methylated product is deprotonated by unreacted base or undergoes proton exchange with the starting enolate, subsequently reacting with excess MeI. Solution: Maintain strict temperature control at -78°C during enolate formation and electrophile addition. Use exactly 1.05 to 1.1 equivalents of MeI. Allow the reaction to proceed at low temperature before quenching with saturated aqueous NH4Cl to destroy any remaining enolate or base prior to warming the flask.

Q3: My Cbz protection yields a complex mixture with multiple spots on TLC. What went wrong? Causality & Insight: Using benzyl chloroformate (Cbz-Cl) under poorly controlled pH can lead to over-acylation (forming mixed anhydrides at the carboxylic acid) or oligomerization[2]. If the pH drops too low, the amine becomes protonated and unreactive; if it goes too high, Cbz-Cl hydrolyzes rapidly. Solution: Maintain the pH strictly between 9.0 and 9.5 using a Schotten-Baumann biphasic system (e.g., aqueous NaOH and an organic co-solvent like dioxane). The carboxylic acid must remain deprotonated to prevent mixed anhydride formation, while the amine remains nucleophilic enough to react with Cbz-Cl.

Q4: Can I use standard NaOH/MeOH reflux for the final ester hydrolysis? Causality & Insight: While the Cbz group is generally robust, harsh basic conditions at elevated temperatures can lead to partial cleavage of the carbamate or hydantoin formation via intramolecular attack[2]. Solution: Use mild saponification conditions: LiOH·H2O in a THF/H2O mixture at room temperature. The lithium cation coordinates the carbonyl oxygen, accelerating ester hydrolysis without requiring heat, thereby preserving the Cbz protecting group.

Quantitative Data: Stoichiometry Optimization

The following table summarizes the causal relationship between reagent stoichiometry and experimental outcomes during the critical α -alkylation step:

LDA (Equivalents)MeI (Equivalents)Temperature (°C)Mechanistic OutcomeExpected Yield (%)
1.01.1-78N-H deprotonation only; no C-alkylation< 5%
2.2 1.1 -78 Dianion formation; selective mono-C-alkylation 75-85%
2.22.5-78 to RTOver-alkylation due to excess electrophile> 40% (Di-methylated)
3.01.10Kinetic enolate degradation; complex mixtureN/A

Self-Validating Experimental Protocols

Phase 1: Cbz Protection of 7-Aminoheptanoic Acid
  • Preparation: Dissolve 7-aminoheptanoic acid (10.0 mmol)[3] in 1M NaOH (10 mL) and dioxane (10 mL). Cool the biphasic mixture to 0°C in an ice bath.

  • Addition: Add benzyl chloroformate (Cbz-Cl, 11.0 mmol) dropwise over 30 minutes. Simultaneously, add 1M NaOH dropwise to maintain the pH between 9.0 and 9.5.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Workup: Wash the aqueous layer with diethyl ether (2 x 15 mL) to remove unreacted Cbz-Cl and benzyl alcohol. Acidify the aqueous layer to pH 2.0 using 1M HCl. Extract the precipitated product with ethyl acetate (3 x 20 mL). Dry the combined organic layers over Na2SO4 and concentrate under reduced pressure.

  • Validation Checkpoint: TLC (DCM:MeOH 9:1) should show a single UV-active spot (Rf ~0.4). Ninhydrin stain must be negative, confirming the absence of free primary amines.

Phase 2: Esterification
  • Preparation: Dissolve the crude 7-(Cbz-amino)heptanoic acid in anhydrous methanol (30 mL).

  • Catalysis: Add concentrated H2SO4 (0.5 mL) dropwise.

  • Reaction: Reflux the mixture at 65°C for 12 hours.

  • Workup: Concentrate the mixture in vacuo to remove excess methanol. Dilute with ethyl acetate (50 mL) and wash with saturated aqueous NaHCO3 (2 x 20 mL) to neutralize the acid. Dry over Na2SO4 and concentrate.

  • Validation Checkpoint: 1H-NMR (CDCl3) must show a sharp singlet at ~3.66 ppm (3H, -OCH3), confirming complete esterification.

Phase 3: α -Alkylation (Critical Step)
  • Enolate Formation: In an oven-dried, argon-purged Schlenk flask, add anhydrous THF (20 mL) and diisopropylamine (24.2 mmol). Cool to -78°C. Add n-Butyllithium (24.2 mmol, 2.5M in hexanes) dropwise. Stir for 30 minutes to form LDA[1].

  • Dianion Generation: Dissolve the methyl 7-(Cbz-amino)heptanoate (10.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the LDA solution at -78°C. Stir for 1 hour at -78°C. (Causality: The first equivalent of LDA deprotonates the carbamate N-H; the second equivalent forms the kinetic ester enolate).

  • Alkylation: Add methyl iodide (11.0 mmol) dropwise. Maintain the reaction at -78°C for 3 hours.

  • Quench & Workup: Quench the reaction at -78°C by adding cold saturated aqueous NH4Cl (10 mL). Allow the mixture to warm to room temperature. Extract with ethyl acetate (3 x 20 mL), wash with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

  • Validation Checkpoint: LC-MS analysis of the crude mixture should yield a mass of [M+H]+ = 308.18 m/z. The absence of m/z 294.17 confirms complete conversion of the starting material.

Phase 4: Ester Hydrolysis
  • Preparation: Dissolve the alkylated ester (8.0 mmol) in a 3:1:1 mixture of THF:MeOH:H2O (25 mL).

  • Hydrolysis: Add LiOH·H2O (24.0 mmol). Stir the mixture at room temperature for 4-6 hours.

  • Workup: Remove the organic solvents under reduced pressure. Dilute the aqueous residue with water (10 mL) and acidify to pH 2.0 with 1M HCl. Extract the product with ethyl acetate (3 x 20 mL), dry over Na2SO4, and concentrate to yield the final product, 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid.

  • Validation Checkpoint: Disappearance of the -OCH3 singlet at ~3.66 ppm in 1H-NMR, and LC-MS showing [M-H]- = 292.15 m/z in negative ion mode.

References

  • 7-Aminoheptanoic acid (CID 13580) Source: PubChem URL:[Link]

  • Cbz-Protected Amino Groups Source: Organic Chemistry Portal URL:[Link]

  • O'Donnell Amino Acid Synthesis Source: Organic Chemistry Portal URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Cbz Deprotection in Hindered Amino Acids

Welcome to the Advanced Technical Support Center. The removal of the carboxybenzyl (Cbz) protecting group is a fundamental transformation in peptide synthesis and amino acid chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. The removal of the carboxybenzyl (Cbz) protecting group is a fundamental transformation in peptide synthesis and amino acid chemistry. While standard hydrogenolysis (H₂, Pd/C) is highly efficient for standard substrates, sterically hindered amino acids (e.g., α,α -disubstituted amino acids like Aib, tert-leucine, or N-methylated amino acids) introduce severe mechanistic complications.

This guide provides diagnostic workflows, causality-driven troubleshooting, and self-validating protocols to help you overcome sluggish kinetics, catalyst poisoning, and unexpected side reactions.

Diagnostic Workflow: Selecting a Deprotection Strategy

Before initiating a deprotection reaction on a hindered substrate, use the following decision matrix to prevent predictable side reactions.

Workflow Start Cbz-Protected Hindered Amino Acid Q1 Contains reducible functional groups? (e.g., alkenes, alkynes) Start->Q1 Q2 Contains acid-sensitive groups? (e.g., Boc, tBu) Q1->Q2 Yes Path1 Catalytic Hydrogenation (Pd/C or Pd(OH)2/C in EtOAc) Q1->Path1 No Path2 Mild Lewis Acid (AlCl3 / HFIP) Q2->Path2 Yes Path3 Strong Acidolysis (HBr/AcOH + Scavengers) Q2->Path3 No Warning Avoid MeOH to prevent N-methylation side reaction! Path1->Warning

Decision matrix for selecting the optimal Cbz deprotection strategy for hindered amino acids.

Frequently Asked Questions & Troubleshooting
Q1: I am using Pd/C in Methanol to deprotect a hindered Cbz-amino acid. LC-MS shows a major byproduct with a +14 Da mass shift. What is happening?

The Causality: You are observing unwanted N-methylation . Palladium on carbon (Pd/C) is capable of catalyzing the dehydrogenation of methanol into formaldehyde and hydrogen gas[1]. For unhindered substrates, Cbz cleavage is rapid, and the reaction is typically stopped before side reactions occur. However, hindered amino acids deprotect very slowly[2]. Once the sterically congested free amine is finally generated, it remains in the formaldehyde-rich methanolic solution for an extended period, condensing to form an imine. Under the reductive hydrogen atmosphere, this imine is rapidly hydrogenated to yield an N-methylated byproduct[3]. The Solution: Immediately switch your solvent. Use ethyl acetate (EtOAc), tetrahydrofuran (THF), or absolute ethanol. If solubility is an issue, consider using transfer hydrogenation (see Protocol A).

Q2: My Cbz group on a highly hindered substrate (e.g., tert-leucine) won't cleave under standard H₂ and Pd/C conditions, even at 50 psi. Why?

The Causality: Catalytic hydrogenolysis is a heterogeneous reaction. The substrate must physically adsorb onto the planar surface of the palladium catalyst to undergo cleavage[2]. Bulky side chains create a steric shield around the carbamate moiety, preventing the required orbital overlap with the catalyst surface. The Solution: Transition from a heterogeneous mechanism to a homogeneous chemical cleavage. The combination of Aluminum Chloride (AlCl₃) and Hexafluoroisopropanol (HFIP) generates a highly active Brønsted acid cluster that bypasses steric limitations by selectively coordinating to the carbamate oxygen in solution[4] (see Protocol B).

Q3: I switched to HBr in Acetic Acid to force the cleavage, but now my Tyrosine and Tryptophan residues are modified. How do I prevent this?

The Causality: Strong acidolysis of the Cbz group proceeds via an SN​1 -like mechanism, liberating carbon dioxide and a highly reactive benzyl carbocation [2]. If left unchecked, this electrophile will seek out the most electron-rich moieties in your molecule, resulting in irreversible Friedel-Crafts alkylation of the indole ring in Tryptophan, the phenol ring in Tyrosine, or S-alkylation of Methionine. The Solution: You must flood the reaction with a nucleophilic scavenger. Add 10 equivalents of anisole or thioanisole to the reaction mixture. These scavengers act as sacrificial electron-rich targets, kinetically outcompeting your amino acid side chains for the benzyl cation.

Quantitative Data: Method Comparison for Hindered Substrates
Deprotection MethodReagents & SolventTypical Yield (Hindered)Primary Side Reaction RiskMechanistic Mitigation Strategy
Standard Hydrogenolysis H₂ (1 atm), 10% Pd/C, MeOH30–50%N-Methylation (+14 Da)Switch solvent to EtOAc or THF to eliminate formaldehyde generation.
Transfer Hydrogenation 1,4-Cyclohexadiene, Pd/C, EtOH80–95%Partial alkene reductionMonitor strictly by LC-MS; stop immediately upon Cbz disappearance.
Mild Lewis Acid AlCl₃ (3 eq), HFIP, RT90–98%Trace ester cleavageMaintain strict room temperature; do not heat the HFIP cluster[4].
Strong Acidolysis 33% HBr/AcOH, RT60–80%Benzyl cation alkylationAdd 10 eq Anisole to scavenge the generated benzyl carbocation[2].
Self-Validating Experimental Protocols
Protocol A: Transfer Hydrogenation (Avoids N-Methylation)

This protocol utilizes 1,4-cyclohexadiene as a liquid hydrogen donor, providing a milder reductive environment that minimizes the risk of solvent dehydrogenation and subsequent N-alkylation.

  • Preparation: In a clean, dry round-bottom flask, dissolve the hindered Cbz-protected amino acid (1.0 mmol) in absolute Ethanol (10 mL, 0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate). Safety Note: Add the catalyst under an argon blanket to prevent solvent ignition.

  • Donor Addition: Add 1,4-cyclohexadiene (10.0 mmol, 10 equiv) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring (Self-Validation Step 1): Stir the reaction at 25 °C. At 2 hours, pull a 10 µL aliquot, filter through a micro-syringe filter, and analyze via LC-MS.

    • Validation Check: You must observe the complete disappearance of the [M+H]+ peak of the starting material. The presence of the [M−Cbz+H]+ peak without an [M−Cbz+15]+ peak confirms successful cleavage without N-methylation.

  • Workup: Filter the black suspension through a tightly packed pad of Celite® to remove the palladium. Wash the pad with copious amounts of Ethanol (3 × 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the free hindered amine.

Protocol B: Mild Lewis Acid-Mediated Cleavage (AlCl₃ in HFIP)

An exceptionally effective homogeneous method for substrates that are entirely resistant to heterogeneous hydrogenation due to extreme steric bulk[4].

  • Dissolution: In a dry flask under inert atmosphere, dissolve the Cbz-protected hindered amino acid (1.0 mmol) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (4.0 mL, 0.25 M concentration).

  • Activation: Add anhydrous Aluminum Chloride (AlCl₃) (3.0 mmol, 3.0 equiv) in one portion. The HFIP/AlCl₃ complex will form a hidden Brønsted acid cluster[4].

  • Reaction Monitoring (Self-Validation Step 1): Stir at room temperature for 4–12 hours. Monitor via TLC or LC-MS.

    • Validation Check: Ensure no cleavage of orthogonal acid-sensitive groups (like O-tBu esters) occurs. If orthogonal cleavage begins, the reaction time must be truncated.

  • Quenching (Self-Validation Step 2): Carefully quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ (10 mL) until the aqueous layer tests strictly basic (pH > 8). This neutralizes the active acid cluster and precipitates aluminum salts.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

Sources

Troubleshooting

Technical Support Center: Yield Optimization for 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic Acid Synthesis

Welcome to the Application Support Center. The synthesis of 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid —a critical chiral building block for peptide and API development—relies heavily on asymmetric alkylation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. The synthesis of 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid —a critical chiral building block for peptide and API development—relies heavily on asymmetric alkylation methodologies. The most robust route utilizes an Evans chiral auxiliary to establish the C2-methyl stereocenter, followed by peroxide-mediated cleavage.

However, researchers frequently encounter yield bottlenecks during the C-C bond formation (alkylation) and the auxiliary removal (cleavage) steps. This guide provides field-proven troubleshooting insights, causality-driven explanations, and validated protocols to maximize your synthetic yield and enantiomeric excess (e.e.).

Core Synthetic Workflow

Synthesis A N-Propionyl Oxazolidinone B Asymmetric Alkylation (NaHMDS, -78°C to -40°C) A->B + 5-(Cbz-amino)pentyl iodide C LiOH / H2O2 Cleavage (0°C) B->C Chiral Intermediate D 7-(Cbz-amino)- 2-methylheptanoic acid C->D Auxiliary Removal

Workflow for the asymmetric synthesis of 7-(Cbz-amino)-2-methylheptanoic acid.

Quantitative Yield Optimization Summary

The table below summarizes the expected yield improvements when transitioning from standard literature conditions to our optimized protocols.

Reaction StepStandard ConditionStandard YieldOptimized ConditionOptimized YieldKey Improvement Mechanism
Asymmetric Alkylation 5-(Cbz-amino)pentyl bromide, THF, -78°C40–45%5-(Cbz-amino)pentyl iodide, THF, -78°C to -40°C85–88% Enhanced electrophilicity of iodide; thermal activation overcomes sluggish SN2 kinetics[1].
Auxiliary Cleavage LiOH (2.0 eq), H2O2 (4.0 eq), THF/H2O, 25°C55–60%LiOH (1.6 eq), H2O2 (4.6 eq), THF/H2O, 0–5°C92–95% Suppression of peracid decomposition, preventing O2 gas evolution and hydroxyamide byproduct formation[2].
Troubleshooting FAQs

Q1: My asymmetric alkylation yield using 5-(Cbz-amino)pentyl bromide is stalled at 40-45%. How can I push this to >80%? A: The primary issue is the sluggish SN2 reactivity of long-chain aliphatic bromides at cryogenic temperatures (-78 °C). While the chelated Z-enolate formed by the base is highly stereoselective, its nucleophilicity is insufficient to achieve full conversion with a bromide electrophile before background degradation occurs. Solution: Convert your electrophile to 5-(Cbz-amino)pentyl iodide (via a Finkelstein reaction). Furthermore, while enolization must occur at -78 °C, the alkylation step benefits from a controlled thermal ramp to -40 °C. This provides the necessary thermal energy to overcome the activation barrier for the bulky electrophile without compromising the facial selectivity dictated by the auxiliary[1].

Q2: I am seeing poor diastereomeric excess (d.e.) in my alkylated intermediate. Is the auxiliary failing? A: The auxiliary is likely intact; the issue usually lies in the enolization geometry. Complete formation of the Z-enolate is mandatory for high facial selectivity. If you are using LDA, trace moisture or improper equilibration can lead to mixed E/Z enolates. Solution: Switch to Sodium bis(trimethylsilyl)amide (NaHMDS). The sodium counterion provides a tighter, more rigid chelate with the oxazolidinone carbonyls compared to lithium, locking the Z-enolate conformation more effectively[3]. Ensure a full 30-minute enolization time at -78 °C before adding the electrophile.

Q3: During the removal of the Evans auxiliary using LiOH/H2O2, I observe significant gas evolution, and my isolated yield of the final acid drops below 60%. What is happening? A: The gas you are observing is stoichiometric oxygen (O2). This is a known, critical side-reaction where the initially formed peracid intermediate is unstable and rapidly reduced by excess H2O2[4],[2]. This decomposition consumes your active cleavage reagent (LiOOH), leading to incomplete conversion and promoting the formation of undesired hydroxyamide byproducts[2],[5]. Solution: Strict temperature control and reagent stoichiometry are required. Maintain the reaction strictly between 0 °C and 5 °C. Modulate the addition rate of LiOH to prevent localized basic hotspots that accelerate H2O2 degradation. Using exactly 1.6 equivalents of LiOH and 4.6 equivalents of H2O2 has been shown to optimize the yield of the desired acid while minimizing O2 evolution[2].

Validated Experimental Protocols
Protocol 1: Optimized Asymmetric Alkylation

Objective: Maximize C-C bond formation yield while maintaining >98% d.e.

  • Preparation: Flame-dry a Schlenk flask under argon. Add N-propionyl oxazolidinone (1.0 eq) and anhydrous THF (0.2 M).

  • Enolization: Cool the solution to -78 °C. Self-Validation: Ensure the internal temperature probe reads ≤-75 °C to prevent premature enolate degradation. Dropwise add NaHMDS (1.0 M in THF, 1.1 eq). Stir for 30 minutes. The sodium counterion ensures rigid chelation for the required Z-enolate geometry[3].

  • Electrophile Addition: Dissolve 5-(Cbz-amino)pentyl iodide (1.5 eq) in a minimal amount of anhydrous THF and add dropwise down the side of the flask.

  • Thermal Ramping: Maintain at -78 °C for 15 minutes, then transfer the flask to a -40 °C cryo-bath (acetonitrile/dry ice). Stir for 3 hours. Causality: Warming to -40 °C overcomes the activation energy barrier for the aliphatic iodide without inducing epimerization[1].

  • Quench & Workup: Self-Validation: Monitor by TLC (Hexanes/EtOAc) until starting material is <5%. Quench with saturated aqueous NH4Cl at -40 °C before warming to room temperature. Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

Protocol 2: Safe and High-Yield Auxiliary Cleavage

Objective: Hydrolyze the chiral auxiliary to yield 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid without peracid decomposition.

  • Preparation: Dissolve the alkylated intermediate (1.0 eq) in a 3:1 mixture of THF/H2O (0.1 M). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Peroxide Addition: Add 30% w/w aqueous H2O2 (4.6 eq) in one portion. Causality: Excess peroxide is required to drive the formation of the active LiOOH nucleophile[2].

  • Controlled Base Addition: Dissolve LiOH·H2O (1.6 eq) in a small volume of water. Add this solution dropwise via a syringe pump over 1 hour, maintaining the internal temperature below 5 °C. Causality: Slow addition prevents basic hotspots that trigger peracid decomposition and hazardous O2 evolution[2],[5].

  • Reaction Monitoring: Stir at 0 °C for 2–3 hours. Self-Validation: Check conversion via LC-MS. Do not let the reaction warm to room temperature, as this promotes hydroxyamide byproduct formation.

  • Quench: Slowly add a 1.5 M aqueous solution of sodium bisulfite (NaHSO3) (5.5 eq) to reduce unreacted peroxides. Self-Validation: Test the aqueous layer with peroxide indicator strips to ensure a complete quench before proceeding to extraction. Failure to do so poses a severe explosion hazard during concentration[2].

  • Isolation: Acidify the aqueous layer to pH 2 using 1M HCl. Extract the free 7-(Cbz-amino)-2-methylheptanoic acid into EtOAc. The cleaved chiral auxiliary can be recovered via column chromatography for reuse.

References[4] Title: Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - ResearchGate

Source: researchgate.net URL:[2] Title: Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - ACS Publications Source: acs.org URL:[5] Title: Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide | Organic Process Research & Development Source: acs.org URL:[1] Title: Diastereoselective Alkylations of Oxazolidinone Glycolates: A Useful Extension of the Evans Asymmetric Alkylation | Organic Letters Source: acs.org URL:[3] Title: Highly stereoselective gram scale synthesis of all the four diastereoisomers of Boc-protected 4-methylproline carboxylates - RSC Publishing Source: rsc.org URL:

Sources

Optimization

Technical Support Center: Coupling Optimization for N-Cbz-7-amino-2-methylheptanoic acid

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals working with N-Cbz-7-amino-2-methylheptanoic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals working with N-Cbz-7-amino-2-methylheptanoic acid .

Activating the C1 carboxylic acid of this ω -amino acid building block presents two distinct mechanistic challenges:

  • Steric Hindrance: The adjacent α -methyl group at the C2 position severely shields the carbonyl carbon, drastically reducing the rate of nucleophilic attack by the incoming amine.

  • Epimerization Risk: Because the activation step is kinetically slow, the activated ester intermediate has a prolonged lifetime. This increases the susceptibility of the chiral C2 center to base-catalyzed proton abstraction, leading to epimerization via an enol/ketene intermediate.

Below, you will find troubleshooting FAQs, comparative data, and validated protocols to overcome these challenges.

Troubleshooting FAQs

Q1: I am observing low conversion and a high recovery of unreacted starting material using standard EDC/HOBt or DCC coupling. How can I drive the reaction to completion? A1: The steric bulk of the α -methyl group prevents efficient nucleophilic attack on standard O -acylisourea or OBt active esters. To overcome this, you must use a highly reactive, third-generation uronium-type coupling reagent such as COMU [1]. COMU utilizes an ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) leaving group combined with a morpholino carbon skeleton. The morpholino group significantly enhances the solubility, stability, and reactivity of the reagent, allowing it to efficiently couple sterically hindered substrates[1].

Q2: My coupling yield improved when I switched to HATU, but LC-MS shows a high degree of epimerization at the C2 position. How can I retain stereochemical integrity? A2: Epimerization in α -methylated acids occurs because strong, unhindered bases (like the 2 equivalents of DIPEA typically used with HATU) abstract the acidic α -proton during the prolonged lifetime of the sterically hindered active ester. To fix this, change both your reagent and your base:

  • Switch the Base: Replace DIPEA with TMP (2,4,6-trimethylpyridine) or sym-collidine. TMP is sterically hindered and a weaker base, minimizing α -proton abstraction while still neutralizing the reaction.

  • Switch the Reagent: Use DIC/OxymaPure or COMU . OxymaPure forms a highly reactive intermediate that is inherently less prone to racemization than benzotriazole-based intermediates[2]. Furthermore, COMU performs optimally with only 1 equivalent of base, reducing the basicity of the reaction environment[1].

Q3: Are there safety or environmental considerations when scaling up this coupling? A3: Yes. Classic benzotriazole-based reagents (like HOBt, HATU, and HBTU) exhibit unpredictable autocatalytic decompositions and carry a risk of explosion (Class 1 explosive category)[1][2]. COMU and OxymaPure are non-explosive, significantly less likely to cause allergic reactions, and their byproducts are highly water-soluble, making them safer and greener alternatives for scale-up[1][3].

Comparative Data: Reagent Efficacy

The following table summarizes the expected performance of various coupling systems when activating N-Cbz-7-amino-2-methylheptanoic acid. Note: Data is synthesized from standard peptide chemistry optimization parameters for sterically hindered α -methyl acids.

Coupling SystemBase RequiredSolventExpected Yield (%)Epimerization (%)
EDC / HOBtDIPEA (2.0 eq)DMF< 40%~ 5.0%
HATUDIPEA (2.0 eq)DMF85%15.0 - 20.0%
DIC / OxymaPureNone / TMP (0.1 eq)*DMF92%< 2.0%
COMUTMP (1.0 eq)DMF> 95%< 1.0%

*Base is only required if the incoming amine is introduced as a hydrochloride or TFA salt.

Validated Experimental Protocols

These protocols are designed as self-validating systems. By monitoring color changes and mass adducts, you can ensure the mechanistic integrity of the reaction in real-time.

Protocol A: High-Efficiency Coupling using COMU and TMP

Best for highly unreactive or sterically demanding amines.

  • Preparation: Dissolve N-Cbz-7-amino-2-methylheptanoic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Base Addition: Add TMP (1.0 eq) to the solution and stir for 5 minutes at 0 °C.

  • Activation: Add COMU (1.0 eq) in one portion.

    • Self-Validation Check: The solution will exhibit a distinct color change (often yellowish/orange) upon addition. As the coupling reaction reaches completion, the solution will transition to a colorless or pale yellow state, allowing visual tracking of the reaction progress[4].

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor the disappearance of the starting material via LC-MS.

  • Workup: Quench the reaction with water and extract with Ethyl Acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine. The byproducts of COMU are highly water-soluble and will be completely removed during these aqueous washes[1]. Dry over MgSO₄ and concentrate.

Protocol B: Base-Free Coupling using DIC / OxymaPure

Best for extreme epimerization risks where even weak bases must be avoided.

  • Preparation: Dissolve N-Cbz-7-amino-2-methylheptanoic acid (1.0 eq) and OxymaPure (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Pre-Activation: Add DIC (1.0 eq) dropwise at 0 °C. Stir for 10 minutes to pre-form the Oxyma active ester.

    • Causality Note: OxymaPure acts as a racemization suppressor. Its slightly acidic nature assists in autocatalysis, bypassing the need for exogenous base[3].

  • Coupling: Add the target amine (1.1 eq). If the amine is a salt, add exactly 1.0 eq of TMP to liberate the free base.

  • Reaction: Stir at room temperature for 4–6 hours.

  • Workup: Filter off the precipitated diisopropylurea (DIU) byproduct. Concentrate the filtrate under reduced pressure and purify the crude product via preparative HPLC or standard aqueous workup.

Mechanistic Pathway Visualization

The diagram below illustrates the competing pathways during the activation of the α -methyl carboxylic acid. Optimizing the reagent (COMU/Oxyma) accelerates the desired pathway, while optimizing the base (TMP) suppresses the undesired enolization pathway.

Mechanism SM N-Cbz-7-amino-2-methylheptanoic acid (Sterically Hindered) ActEster Activated Ester (Oxyma / COMU intermediate) SM->ActEster Activation (DIC/Oxyma or COMU) Amide Desired Amide (Stereocenter Retained) ActEster->Amide Fast Attack (Kinetically Favored) Enol Enol Intermediate (Loss of Chirality) ActEster->Enol Strong Base / Slow Attack Amine Target Amine Amine->Amide EpiAmide Epimerized Amide (Diastereomers) Amine->EpiAmide Enol->EpiAmide Amine Attack

Mechanistic divergence during coupling: fast nucleophilic attack vs. base-catalyzed enolization.

References

  • El-Faham, A., & Albericio, F. (2010). COMU: a third generation of uronium-type coupling reagents. Journal of Peptide Science, 16(1), 6-9.[Link]

  • Biosyn. (2025). Oxyma as an additive in green solid-phase peptide synthesis.[Link]

  • Manne, S. R., Sharma, A., Sazonovas, A., El-Faham, A., de la Torre, B. G., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 6007-6023.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Purification of 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid .

This molecule presents a unique separation challenge: it is highly amphiphilic. It possesses a lipophilic aliphatic tail and a bulky, hydrophobic Benzyloxycarbonyl (Cbz) protecting group, juxtaposed against a highly polar, ionizable carboxylic acid headgroup. The following workflows and troubleshooting FAQs are engineered to exploit these properties for high-purity isolation.

Part 1: Purification Strategy & Workflow

Before attempting high-resolution chromatography, it is critical to leverage the molecule's macro-properties. The flowchart below outlines the field-proven logic for isolating this compound, prioritizing scalable liquid-liquid extraction over immediate chromatographic polishing.

PurificationWorkflow Start Crude 7-(Cbz-amino)- 2-methylheptanoic acid ABE Acid-Base Extraction (Exploits COOH pKa ~4.8) Start->ABE OrgWash Organic Wash (pH 9) Removes Neutral Impurities ABE->OrgWash Add NaHCO3 Acidify Acidify to pH 2-3 (Precipitates Product) OrgWash->Acidify Add HCl CheckPurity Purity > 95%? Acidify->CheckPurity Extract with EtOAc RPHPLC RP-HPLC Polishing (0.1% TFA Modifier) CheckPurity->RPHPLC No Pure Pure Target Molecule CheckPurity->Pure Yes RPHPLC->Pure Lyophilize

Caption: Logical workflow for the purification of Cbz-protected amino acids.

Part 2: Phase 1 Isolation - Liquid-Liquid Extraction

Q1: Why is my compound streaking on normal-phase silica gel, and what is the alternative?

Causality: The target molecule contains a free carboxylic acid (pKa ~4.8). On normal-phase silica, the strong hydrogen bonding and high polarity of the -COOH group cause irreversible adsorption and severe streaking. Solution: Bypass silica gel entirely for the primary purification. Instead, exploit the carboxylic acid's pKa using an Acid-Base Extraction . This technique allows you to reversibly toggle the molecule between a water-soluble anionic state and a lipophilic neutral state, effectively washing away neutral impurities (like unreacted benzyl chloroformate or alkyl halides)[1].

Methodology: Step-by-Step Acid-Base Extraction

This protocol is a self-validating system; visual cues at each step confirm the phase state of your target molecule.

  • Solubilization: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Basic Extraction (Deprotonation): Add an equal volume of saturated aqueous NaHCO3​ (pH ~8.5). Shake vigorously in a separatory funnel and vent frequently.

    • Mechanistic Check: The target molecule deprotonates to form a water-soluble sodium salt and migrates to the aqueous layer.

  • Phase Separation: Collect the bottom aqueous layer. Wash the remaining organic layer once more with NaHCO3​ . Discard the organic layer (this removes hydrophobic/neutral impurities).

  • Acidification (Protonation): Cool the combined aqueous layers in an ice bath. Slowly add 1M HCl dropwise until the pH reaches 2.0–3.0 (verify strictly with pH paper).

    • Self-Validation: The clear aqueous solution will turn cloudy/milky as the neutral target molecule precipitates out of the aqueous phase.

  • Organic Recovery: Extract the acidic, cloudy aqueous layer with fresh EtOAc (3 × 10 mL). The cloudiness will disappear as the target molecule dissolves into the organic phase.

  • Washing & Drying: Wash the combined EtOAc layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Part 3: Phase 2 Polishing - Reverse-Phase HPLC

Q2: My compound is tailing severely on a C18 column. How do I fix the peak shape?

Causality: In a standard water/acetonitrile mobile phase (pH ~6.0), the carboxylic acid is ionized ( COO− ). This anion undergoes secondary ionic interactions with unendcapped, residual silanol groups on the silica-based C18 stationary phase, causing the molecule to drag and tail[2]. Solution: You must suppress ionization by adding an acidic modifier to lower the mobile phase pH at least 2 units below the molecule's pKa. Adding 0.1% Trifluoroacetic acid (TFA) drops the pH to ~2.0, protonating the carboxylic acid into its neutral state and acting as an ion-pairing agent[3].

TFAMechanism Problem Carboxylate Anion (COO-) Interacts with Silanols TFA Add 0.1% TFA (Lowers pH to ~2.0) Problem->TFA Protonation Protonation to Neutral COOH (Suppresses Ionization) TFA->Protonation IonPair TFA Ion-Pairing with Basic Impurities TFA->IonPair Result Eliminated Secondary Interactions Sharper Peak Shape Protonation->Result IonPair->Result

Caption: Mechanism of TFA-mediated peak shape improvement in RP-HPLC.

Data Presentation: Impact of Mobile Phase Modifiers
Mobile Phase ModifierConcentrationApprox. Mobile Phase pHTailing Factor ( As​ )Cbz Stability During Concentration
None (Water/Acetonitrile)N/A~6.0> 2.5 (Severe Tailing)Excellent
Formic Acid 0.1% v/v~2.71.2 - 1.5 (Slight Tailing)Excellent
Trifluoroacetic Acid (TFA) 0.1% v/v~2.00.9 - 1.1 (Sharp Peaks)Moderate (Requires Lyophilization)
Methodology: Step-by-Step RP-HPLC Polishing
  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% v/v TFA in HPLC-grade Water) and Mobile Phase B (0.1% v/v TFA in HPLC-grade Acetonitrile). Degas thoroughly[3].

  • Sample Preparation: Dissolve the extracted product in a 50:50 mixture of Phase A and Phase B to a concentration of 5 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

  • Gradient Elution: Run a linear gradient from 30% B to 90% B over 25 minutes on a C18 column (e.g., 5 µm, 10 x 250 mm for semi-preparative scale).

  • Detection: Monitor UV absorbance at 215 nm (aliphatic backbone) and 254 nm (Cbz aromatic ring).

Part 4: Protecting Group Integrity

Q3: I am losing the Cbz group during the final solvent removal after HPLC. What is happening?

Causality: The Benzyloxycarbonyl (Cbz) group is highly stable to mild conditions but is susceptible to cleavage by strong acids[4]. While 0.1% TFA in the mobile phase is perfectly safe during the chromatographic run, a critical error occurs during solvent removal. If you concentrate the fractions on a rotary evaporator, the volatile water and acetonitrile evaporate much faster than the TFA. This causes the localized TFA concentration in the flask to spike drastically, creating highly acidic conditions that prematurely cleave the Cbz group. Solution: Lyophilize (freeze-dry) the HPLC fractions instead of using a rotary evaporator. Lyophilization removes the TFA through sublimation directly from the solid phase, preventing the acid from concentrating in the liquid phase and perfectly preserving the protecting group.

Sources

Optimization

stability issues of 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid

7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid Welcome to the Application Scientist Support Hub. This guide addresses the distinct stability, handling, and coupling challenges associated with 7-(((Benzyloxy)carbon...

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Author: BenchChem Technical Support Team. Date: April 2026

7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid

Welcome to the Application Scientist Support Hub. This guide addresses the distinct stability, handling, and coupling challenges associated with 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid —a versatile, unnatural amino acid building block widely utilized in PROTAC linker design, peptidomimetics, and polymer synthesis.

Section 1: Frequently Asked Questions (Troubleshooting)

Q1: My compound is forming insoluble precipitates during storage or activation. What is happening? Causality & Mechanism: You are likely experiencing premature deprotection of the Carboxybenzyl (Cbz or Z) group, leading to uncontrolled intermolecular polymerization. The Cbz group protects the terminal amine as a carbamate[1]. If exposed to strong acids (e.g., HBr/AcOH) or transition metal contaminants, the carbamate is cleaved, releasing toluene and CO₂ to expose the free 7-amino group[1]. Because the molecule also contains a free carboxylic acid, the resulting 7-amino-2-methylheptanoic acid rapidly undergoes intermolecular condensation to form linear poly(ester amides) or oligomers[2]. Solution: Ensure storage under strictly inert, neutral conditions. Do not activate the carboxylic acid if the Cbz group has been compromised.

Q2: I am losing stereochemical purity (racemization) at the C2-methyl position during peptide coupling. How do I prevent this? Causality & Mechanism: The alpha-carbon (C2) is chiral due to the methyl substitution. During the activation of the carboxylic acid (e.g., using EDC or HATU), the leaving group enhances the acidity of the alpha-proton[3]. If a strong base like Triethylamine (TEA) is used, it can abstract this proton, forming a transient enolate or oxazolone intermediate[3]. This planar intermediate loses its stereochemical memory, resulting in epimerization/racemization upon nucleophilic attack[4]. Solution: Substitute TEA with a sterically hindered, milder base like N,N-Diisopropylethylamine (DIPEA). Incorporate racemization suppressants such as Oxyma Pure or HOAt, which trap the activated ester before oxazolone formation can occur[4].

Q3: Can I use catalytic hydrogenation (H₂, Pd/C) to remove other protecting groups without affecting the Cbz group? Causality & Mechanism: No. The Cbz protecting group is highly labile to hydrogenolysis[5]. The mechanism involves the reduction of the benzyl-oxygen bond by molecular hydrogen over a palladium catalyst, which triggers spontaneous decarboxylation[1]. If orthogonal deprotection is required (e.g., removing a Boc group), use mild acidic conditions (like TFA/DCM), as Cbz is generally stable to mild non-halogenated acids[5].

Section 2: Quantitative Stability & Compatibility Data

To aid in experimental design, the table below summarizes the stability profile of this Cbz-protected amino acid under various synthetic environments.

Environmental ConditionStability StatusMechanism of Action / Consequence
Mild Acid (TFA/DCM, 50%) StableCbz carbamate resists protonation under mildly acidic conditions[5].
Strong Acid (HBr/AcOH) Highly LabileProtonation of carbamate leads to Sₙ2 cleavage and decarboxylation[1].
Mild Base (DIPEA, Pyridine) StableResists nucleophilic attack; preserves the C2 stereocenter.
Strong Base (NaOH, excess TEA) Labile / RacemizesTriggers alpha-proton abstraction, leading to epimerization[3].
Hydrogenolysis (H₂, Pd/C) Highly LabileReductive cleavage of the benzyl ether, yielding the free amine[1].
Lewis Acids (e.g., BBr₃) LabileCoordinates with carbamate oxygen, forcing dealkylation.
Section 3: Mechanistic Workflows (Visualized)

G A 7-(Cbz-amino)-2-methylheptanoic acid (Stable Precursor) B Free 7-amino-2-methylheptanoic acid (Reactive Intermediate) A->B Premature Cleavage (H2/Pd-C or HBr/AcOH) D Target Conjugate (Stable Amide) A->D 1. Activation (HATU/DIPEA) 2. Target Amine Addition C Linear Polyamides / Oligomers (Degradation Product) B->C Intermolecular Condensation

Pathway illustrating premature Cbz cleavage leading to polymerization versus controlled coupling.

G A Activated C2-Methyl Ester (Chiral Center Intact) B Oxazolone / Enolate Intermediate (Loss of Stereochemistry) A->B Strong Base (TEA) α-Proton Abstraction D Chiral Amide Product (Successful Coupling) A->D Mild Base (DIPEA) + Suppressive Additives (Oxyma) C Racemic Mixture (D/L) (Failed Synthesis) B->C Nucleophilic Attack

Influence of base strength on the racemization of the alpha-chiral center during activation.

Section 4: Validated Experimental Protocols

Protocol A: Epimerization-Free Activation and Amide Coupling Objective: To couple 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid to a target amine without inducing C2-racemization or Cbz degradation.

  • Preparation: Dissolve 1.0 equivalent of the Cbz-protected amino acid in anhydrous DMF (0.1 M concentration) under a nitrogen atmosphere. Causality: Anhydrous conditions prevent premature hydrolysis of the activated ester.

  • Additive Introduction: Add 1.1 equivalents of Oxyma Pure (racemization suppressant) to the solution. Stir for 5 minutes at 0 °C[4].

  • Activation: Add 1.1 equivalents of DIC (N,N'-Diisopropylcarbodiimide). Maintain the reaction at 0 °C for 15 minutes to form the activated ester. Causality: Avoid HATU/uronium salts if absolute stereocontrol is failing; DIC/Oxyma is proven superior for suppressing alpha-carbon epimerization by rapidly trapping the intermediate before oxazolone formation[4].

  • Base & Nucleophile Addition: Add 1.2 equivalents of the target primary amine, followed dropwise by 2.0 equivalents of DIPEA. Causality: DIPEA is sterically hindered and will not readily abstract the alpha-proton, unlike TEA.

  • Reaction & Validation: Allow the reaction to warm to room temperature. Monitor via LC-MS. The Cbz group will remain intact (validating orthogonal stability), and the amide bond will form cleanly.

Protocol B: Controlled Cbz Deprotection (Hydrogenolysis) Objective: To safely remove the Cbz group post-coupling to expose the terminal 7-amino group for subsequent PROTAC or polymer synthesis.

  • Solvent Preparation: Dissolve the coupled conjugate in anhydrous, deoxygenated methanol or ethanol (0.05 M). Causality: Ensure no free carboxylic acids are present in the molecule during this step to prevent spontaneous intra/intermolecular condensation.

  • Catalyst Addition: Under an argon blanket, carefully add 10% w/w Palladium on Carbon (Pd/C) (typically 5-10 mol% relative to the substrate)[5].

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) using a balloon apparatus.

  • Reaction & Validation: Stir vigorously at room temperature for 2–4 hours. Monitor the evolution of toluene and the disappearance of the starting material via TLC (UV active Cbz group will disappear)[1].

  • Filtration: Purge the flask with argon to prevent catalyst ignition. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the filtrate to yield the free amine.

Section 5: References

Sources

Troubleshooting

Solvent Systems &amp; Additives: Overcoming Reagent Insolubility

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. We will explore the mechanistic causality behind the solubility issues of protected amino acids and on-resin aggregation, providing you with self-validating protocols to rescue your "difficult sequences."

Q: Why do certain Fmoc-protected amino acids (like Fmoc-Thr-OH) precipitate during coupling, and how should I optimize my solvent system?

A: The solubility of Fmoc-protected amino acids is dictated by the delicate balance between the polarity of the solvent and the hydrophobicity of the amino acid's side chain. Incomplete dissolution leads to a low effective concentration of the activated ester, resulting in sluggish kinetics and deletion sequences [6]. While N,N-dimethylformamide (DMF) is the industry standard due to its excellent solvating properties and resin-swelling capabilities, it can fail for highly hydrophobic sequences or specific building blocks.

When you encounter precipitation, the causality usually stems from intermolecular hydrogen bonding between the protected amino acids themselves. Switching to a solvent with a different dipole moment, such as N-methyl-2-pyrrolidone (NMP), can alleviate this [7]. NMP is slightly less polar than DMF but is remarkably effective at disrupting hydrophobic aggregation, ultimately increasing crude yield[7]. For severe insolubility, introducing dimethyl sulfoxide (DMSO) creates a highly polar aprotic environment that aggressively breaks hydrogen bond networks.

Table 1: Quantitative & Qualitative Comparison of Solvent Systems for SPPS

Solvent SystemSolvating PowerFmoc-Thr-OH SolubilityMechanistic Impact on SPPS
DMF (100%) High~250 mMStandard baseline; prone to β -sheet aggregation in sequences >10 residues.
NMP (100%) Moderate-High>250 mMSuperior for hydrophobic stretches; prevents on-resin precipitation.
DMSO (100%) Very High~251.60 mMRequires ultrasonic assistance; highly disruptive to hydrogen bonding.
DMF/DMSO (3:1) Very High>300 mM"Magic Mixture" that maximizes reagent solubility while maintaining resin swelling.
Protocol 1: Implementing Chaotropic Salts for Aggregation Disruption

If solvent optimization fails, chaotropic salts (e.g., LiCl, KSCN, NaClO₄) can be introduced. These salts disrupt the solvent's structure and interfere with the non-covalent hydrogen bonds driving peptide aggregation [3]. This protocol is self-validating: successful disruption will be visually confirmed by the restoration of resin swelling.

  • Preparation: Prepare a 0.8 M solution of anhydrous Lithium Chloride (LiCl) in degassed DMF[4].

  • Resin Wash: Prior to coupling the problematic residue, wash the shrunken/aggregated peptide-resin with the 0.8 M LiCl/DMF solution (3 × 5 minutes). Validation: Observe the resin under a microscope or visually in the vessel; it should visibly re-swell to its original volume.

  • Coupling: Dissolve the Fmoc-amino acid (5 eq.) and coupling reagent (e.g., HATU, 5 eq.) in the 0.8 M LiCl/DMF solution.

  • Activation: Add DIPEA (10 eq.), mix thoroughly, and immediately add to the resin. Agitate for 2 hours.

  • Verification: Perform a Kaiser (Ninhydrin) or TNBS test. A clear/yellow bead indicates successful, complete acylation.

Sequence-Dependent Aggregation: The Pseudoproline Solution

Q: My sequence contains multiple Ile, Val, and Thr residues. The synthesis stalls completely after the 10th residue despite using HATU and NMP. How do I proceed?

A: You are experiencing classical sequence-dependent on-resin aggregation. Hydrophobic residues (like Ile and Val) in proximity to hydrogen-bond donors (like Thr or Ser) have a high propensity to form highly ordered, insoluble β -sheet secondary structures on the solid support [2]. Once these β -sheets form, the N-terminus is sterically shielded, rendering even the most potent coupling reagents (like HATU) ineffective.

To overcome this, we must alter the thermodynamics of the peptide backbone. Pseudoproline dipeptides are the most authoritative solution [1]. These are artificially created dipeptides derived from Ser, Thr, or Cys, where the side-chain hydroxyl or thiol is reacted with a ketone to form a reversible oxazolidine or thiazolidine ring [1].

The Causality: This 5-membered ring imposes a severe steric "kink" in the peptide backbone, artificially mimicking the conformational properties of proline [1]. This kink forces a cis-amide bond conformation, which is geometrically incompatible with β -sheet formation [2]. By physically breaking the aggregate, the N-terminus is re-exposed to the solvent, restoring near-quantitative coupling kinetics. The native sequence is seamlessly regenerated during standard TFA cleavage [4].

TroubleshootingWorkflow Issue Incomplete Coupling / Resin Shrinkage Step1 Assess Fmoc-AA Solubility Issue->Step1 SolventOpt Switch to NMP or DMF/DMSO Mixture Step1->SolventOpt Poor Dissolution Step2 Assess Sequence for Aggregation Step1->Step2 Reagents Soluble Success Successful Elongation (Kaiser Negative) SolventOpt->Success ChaoSalts Wash with 0.8 M LiCl in DMF Step2->ChaoSalts No Ser/Thr/Cys PseudoPro Incorporate Pseudoproline Dipeptide (e.g., ψMe,MePro) Step2->PseudoPro Ser/Thr/Cys Present ChaoSalts->Success PseudoPro->Success

Workflow for diagnosing and resolving SPPS solubility and aggregation failures.
Protocol 2: Step-by-Step Pseudoproline Incorporation

Because the oxazolidine ring is sterically hindered, pseudoprolines must be coupled as pre-formed dipeptides (e.g., Fmoc-Ile-Thr(ψMe,MePro)-OH) rather than monomers [1].

  • Sequence Mapping: Identify a Ser, Thr, or Cys residue immediately following a problematic hydrophobic stretch (e.g., Ile-Thr).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (or NMP) for 20 minutes to expose the N-terminus [2]. Wash thoroughly (5× DMF, 3× DCM).

  • Dipeptide Activation: In a separate vial, dissolve the pre-formed pseudoproline dipeptide (3–5 eq.) and PyBOP or HATU (3–5 eq.) in a minimum volume of NMP [4].

  • Base Addition: Add DIPEA (6–10 eq.) to the solution. Note: Do not pre-activate for more than 2 minutes to avoid epimerization.

  • Coupling: Add the activated mixture to the resin and agitate for 1.5 to 2 hours at room temperature [2].

  • Validation: Perform a Kaiser test. If negative, proceed with standard SPPS. The pseudoproline ring will remain stable throughout subsequent piperidine deprotections and will spontaneously open during the final 95% TFA cleavage step to yield the native peptide [5].

Backbone Protection: Dmb/Hmb Dipeptides

Q: What if my difficult sequence does not contain Ser, Thr, or Cys residues for pseudoproline insertion?

A: If pseudoprolines cannot be utilized, backbone protection via 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) is the next authoritative strategy [4]. Similar to pseudoprolines, these groups are temporarily attached to the backbone amide nitrogen.

By replacing the amide hydrogen with a bulky Dmb/Hmb group, you eliminate the hydrogen-bond donor capacity of that specific peptide bond. Inserting a Dmb-protected amino acid (typically Glycine, as Fmoc-(Dmb)Gly-OH) every 6th to 8th residue completely aborts the propagation of β -sheet networks [4]. Like pseudoprolines, Dmb/Hmb groups are quantitatively removed during the final TFA cleavage cocktail, yielding the unmodified native peptide.

References

  • Biotage. "How to synthesize hydrophobic peptides - Choosing the Right Solvent." Biotage. Available at: [Link]

Optimization

selective deprotection of Cbz in the presence of other protecting groups

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the nuanced challenges of selectively removing the Carboxybenzyl (Cbz) protecting group.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the nuanced challenges of selectively removing the Carboxybenzyl (Cbz) protecting group. While standard hydrogenolysis (H2, Pd/C) is highly efficient for simple substrates, complex molecules containing benzyl ethers, reducible functional groups, or catalyst poisons require orthogonal, chemically logical strategies.

This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure your synthetic workflows remain robust.

Strategic Workflow: Selecting a Deprotection Method

Before proceeding with an experiment, analyze your substrate's functional group tolerance. Use the decision matrix below to select the optimal deprotection strategy.

Workflow Start Analyze Substrate for Sensitive Groups HasSulfur Contains Sulfur/Thioethers? Start->HasSulfur HasOBn Contains Benzyl Ethers (OBn)? HasSulfur->HasOBn No MethodSulfur Micellar Transfer Hydrogenation or AlCl3/HFIP HasSulfur->MethodSulfur Yes HasReducible Contains Alkenes, Nitro, Halogens? HasOBn->HasReducible No MethodOBn Pd/C + H2 + NH4OAc (Sajiki Poisoning) HasOBn->MethodOBn Yes MethodReducible AlCl3/HFIP or Ni(0) Catalysis HasReducible->MethodReducible Yes MethodStandard Standard Pd/C + H2 HasReducible->MethodStandard No

Decision matrix for selecting the optimal Cbz deprotection strategy based on substrate functionality.

Frequently Asked Questions (FAQs): Strategic Selectivity

Q1: How do I selectively remove a Cbz group without cleaving a benzyl ether (OBn)? A: Standard hydrogenolysis will indiscriminately cleave both. To achieve selectivity, utilize the Sajiki method , which involves adding 0.5 equivalents of ammonium acetate (NH₄OAc) or pyridine to the Pd/C catalyst[1]. Causality: The selectivity is driven by competitive adsorption. The nitrogen lone pair of the additive coordinates to the palladium surface, electronically and sterically modulating its reactivity. This prevents the oxidative addition of Pd into the strong C–O bond of the benzyl ether, while still permitting the cleavage of the more reactive C–N bond of the Cbz carbamate[1].

Q2: My substrate contains reducible groups (alkenes, nitro, halogens). Hydrogenolysis destroys them. What are my options? A: You must pivot to non-reductive methods. The AlCl₃/HFIP (Hexafluoroisopropanol) system is highly effective here[2]. Alternatively, catalytic Ni(0) can be used for heteroaromatic amines[3]. Causality: HFIP is a strongly hydrogen-bonding, highly polar, yet low-nucleophilicity solvent. It stabilizes ionic transition states and enhances the Lewis acidity of AlCl₃. The AlCl₃ selectively coordinates to the carbonyl oxygen of the Cbz group, facilitating C–O bond cleavage without the need for hydride donors or H₂, thus perfectly preserving alkenes, nitro groups, and halogens[2].

Q3: I have a sulfur-containing amino acid (e.g., Methionine) in my peptide. Pd/C is getting poisoned. How to proceed? A: Sulfur strongly coordinates to palladium, rendering standard Pd/C inactive. To overcome this, use micellar catalytic transfer hydrogenation (e.g., Pd/C with ammonium formate in TPGS-750-M surfactant)[4]. Causality: The micellar environment encapsulates the substrate and catalyst, protecting the active palladium sites from bulk poisoning and allowing full conversion even in the presence of thioethers[4].

Q4: Is Cbz fully orthogonal to Boc and Fmoc? A: Conceptually, yes. Cbz is removed by reduction, Boc by acid (TFA), and Fmoc by base (piperidine). Standard hydrogenolysis is perfectly orthogonal and will not touch Boc or Fmoc. However, if you are forced to use strong Lewis acids (like TMSI) to remove Cbz in a complex molecule, be aware that Boc may also be cleaved due to its acid lability[5]. Always verify the specific deprotection mechanism.

Mechanistic Troubleshooting Guide

Mechanism CbzAmine N-Cbz Amine PdC Pd/C, H2 CbzAmine->PdC Carbamic Carbamic Acid + Toluene PdC->Carbamic Hydrogenolysis FreeAmine Free Amine + CO2 Carbamic->FreeAmine Decarboxylation

Mechanism of Cbz deprotection via hydrogenolysis and subsequent spontaneous decarboxylation.

Issue 1: Incomplete Cbz cleavage under standard H₂/Pd/C.

  • Observation: Starting material persists on TLC/UPLC-MS after 24 hours.

  • Causality: The palladium catalyst may be poisoned by trace impurities (e.g., sulfur, amines) or the substrate is highly sterically hindered, preventing efficient coordination to the metal surface.

  • Solution: Filter the reaction, resubject to fresh Pd/C, and increase the hydrogen pressure (e.g., using a Parr shaker at 40-50 psi). Alternatively, switch to Pearlman’s catalyst (Pd(OH)₂/C), which offers higher reactivity for sterically demanding substrates.

Issue 2: Mass spectrometry shows a +44 Da adduct relative to the expected product.

  • Observation: The deprotected mass is M+44 instead of the expected M+H.

  • Causality: The hydrogenolysis successfully cleaved the benzyl-oxygen bond, but the resulting carbamic acid intermediate (see diagram above) has not undergone decarboxylation. This often occurs at low temperatures or in highly basic environments where the carbamate anion is stabilized.

  • Solution: Apply mild heating (40 °C) or slightly acidify the reaction mixture (e.g., add a drop of acetic acid) to protonate the carbamate and thermodynamically drive the release of CO₂ gas.

Quantitative Data Summary

MethodKey ReagentsTolerated Functional GroupsTypical YieldReaction Time
Standard Hydrogenolysis H₂, Pd/C, MeOHBoc, Fmoc, Esters, Alkyls>95%2 - 16 h
Sajiki Poisoning H₂, Pd/C, NH₄OAc, MeOHBenzyl Ethers (OBn), Azides85 - 95%4 - 24 h
Lewis Acid / HFIP AlCl₃, HFIPAlkenes, Halogens, Nitro, OBn80 - 92%2 - 16 h
Micellar Transfer Pd/C, HCONH₄, TPGS-750-MThioethers (Sulfur), Halides>90%2 - 8 h

Experimental Protocols

Protocol 1: Selective Cbz Deprotection in the Presence of Benzyl Ethers (Sajiki Method)

This protocol ensures the preservation of OBn groups while cleanly removing N-Cbz.

  • Preparation : In a dry round-bottom flask, dissolve the N-Cbz protected amine (1.0 mmol) in HPLC-grade methanol (10 mL).

  • Poison Addition : Add ammonium acetate (0.5 mmol, 0.5 equiv) to the solution and stir for 5 minutes to ensure complete dissolution.

  • Catalyst Addition : Carefully add 10% Pd/C (10% w/w relative to the substrate). Safety Note: Pd/C is pyrophoric; add under an inert atmosphere (Argon/N₂).

  • Hydrogenation : Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Repeat this purge cycle three times to ensure a pure H₂ atmosphere.

  • Reaction : Stir the suspension vigorously at room temperature for 4–24 hours. Monitor reaction progress via TLC or UPLC-MS.

  • Workup : Once complete, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess methanol.

  • Isolation : Concentrate the filtrate under reduced pressure to yield the free amine.

Protocol 2: Non-Reductive Cbz Deprotection using AlCl₃/HFIP

This protocol is ideal for substrates containing reducible moieties (alkenes, nitro groups, halogens).

  • Preparation : To a dry round-bottom flask, add the N-Cbz protected amine (1.0 equiv) and dissolve in Hexafluoroisopropanol (HFIP) to achieve a 0.25 M concentration.

  • Activation : Add anhydrous Aluminum Chloride (AlCl₃, 3.0 equiv) to the solution at room temperature. Note: AlCl₃ may not dissolve completely, resulting in a suspension.

  • Reaction : Stir the mixture at room temperature for 2 to 16 hours. Monitor via TLC/UPLC-MS.

  • Quenching : Upon completion, dilute the reaction mixture with Dichloromethane (DCM) (approx. 5 volumes). The mixture will become a clear, homogeneous solution.

  • Workup : Wash the organic layer with saturated aqueous NaHCO₃ to neutralize the Lewis acid, followed by a brine wash.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cbz Hydrogenolysis &amp; Catalyst Poisoning

Welcome to the Technical Support Center for Carbobenzyloxy (Cbz) deprotection. As a Senior Application Scientist, I frequently encounter researchers struggling with sluggish, stalled, or completely failed hydrogenolysis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Carbobenzyloxy (Cbz) deprotection. As a Senior Application Scientist, I frequently encounter researchers struggling with sluggish, stalled, or completely failed hydrogenolysis reactions. While Palladium on Carbon (Pd/C) is the gold standard for cleaving benzylic C–O bonds, its active sites are highly susceptible to 1[1].

This guide bypasses generic advice to provide a deep dive into the mechanistic causality of catalyst deactivation, offering self-validating protocols to rescue your syntheses.

Understanding the Causality of Catalyst Poisoning

To troubleshoot effectively, we must first understand how palladium interacts with both the substrate and the impurities.

G Pd Pd/C Catalyst (Active Sites) ActiveComplex Catalyst-Substrate Complex Pd->ActiveComplex Adsorption Poisoned Deactivated/Poisoned Pd Surface Pd->Poisoned Substrate Cbz-Protected Amine Substrate->ActiveComplex Products Free Amine + Toluene + CO2 ActiveComplex->Products Hydrogenolysis BasicAmine Basic Amines (Product Inhibition) Products->BasicAmine Feedback Sulfur Sulfur/Thioether Impurities Sulfur->Poisoned Strong Coordination BasicAmine->Poisoned Lone Pair Binding

Mechanism of Cbz Hydrogenolysis and Catalyst Poisoning Pathways.

Q1: My Pd/C hydrogenolysis of a Cbz-protected amine stalled halfway. Why did the catalyst die?

A1: This is a classic case of product inhibition . The hydrogenolysis of a Cbz group yields toluene, CO₂, and a free amine. If this newly formed amine is sufficiently basic, its nitrogen lone pair will coordinate to the empty d-orbitals of the palladium surface. This competitive binding blocks the active sites required to adsorb H₂ gas and the starting material, effectively 2[2]. Causality Check: If your reaction starts fast (vigorous H₂ uptake) but slows exponentially before completion, product inhibition is the culprit.

Q2: I am synthesizing a PROTAC containing a thioether ligand. The Cbz deprotection won't even start. What is happening?

A2: Sulfur is a profound catalyst poison. Unlike basic amines, which establish a reversible equilibrium with the Pd surface, sulfur compounds (thiols, thioethers, thioureas) form highly stable, irreversible Pd–S bonds. The sulfur lone pairs completely saturate the palladium active sites. Even trace sulfur impurities from previous synthetic steps can 1[1]. Causality Check: If there is zero H₂ uptake from the very beginning, suspect sulfur poisoning.

Q3: How can I overcome sulfur poisoning without destroying my molecule?

A3: You must bypass the palladium surface entirely. The most reliable alternative is 3[3]. Reagents like HBr in acetic acid or concentrated HCl can cleave the Cbz group via a protonation-driven Sₙ2/Sₙ1 mechanism, completely avoiding transition metals. Alternatively, if you must use hydrogenation, conducting the reaction in 4 can sometimes prevent sulfur coordination[4].

Q4: I heard adding pyridine or diphenylsulfide can be beneficial. Isn't that counterintuitive?

A4: Excellent observation. In advanced synthetic methodologies, we use intentional partial poisoning to achieve chemoselectivity. Adding a controlled amount of a poison like 5 moderates the palladium's reactivity[5]. This allows the catalyst to reduce highly reactive functional groups (like alkynes) while leaving the Cbz group completely intact. It is a precise manipulation of the catalyst's kinetic profile.

Quantitative Troubleshooting Matrix

Use the following table to match your specific issue with the most statistically successful mitigation strategy.

Issue / Poison TypeMechanism of DeactivationRecommended Mitigation StrategyTypical Catalyst LoadingExpected Yield Recovery
Basic Amines (Product) Reversible lone-pair coordination to Pd active sitesAdd Glacial AcOH or HCl (1-2 eq) to protonate the amine5-10% w/w Pd/C85-95%
Sulfur (Thioethers) Irreversible strong d-orbital bindingSwitch to Acid-Mediated (e.g., HBr/AcOH)N/A (Metal-free)75-90%
Steric Hindrance Substrate cannot physically access Pd surfaceUse Pearlman's Catalyst (Pd(OH)₂/C) or heat10-20% w/w80-95%
Halide Impurities Competitive adsorption on active sitesWash starting material; add NaOAc buffer10% w/w Pd/C85-99%
Self-Validating Experimental Protocols
Protocol 1: Acid-Assisted Catalytic Hydrogenolysis (Overcoming Product Inhibition)

Objective: Cleave a Cbz group while preventing the resulting aliphatic amine from 2[2].

  • Preparation & Dissolution: Dissolve the Cbz-protected compound (1.0 eq) in a suitable solvent (e.g., Methanol or Ethyl Acetate, 10 mL/mmol). Causality: Methanol provides excellent solubility for polar intermediates and facilitates proton transfer.

  • Acidification: Add Glacial Acetic Acid (1.5 eq). Causality: The acid preemptively protonates the newly formed amine. An ammonium ion lacks the lone pair required to coordinate to the palladium surface, thereby preventing product inhibition.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to substrate). Causality: Always add the catalyst to the solution, not the dry flask, to mitigate the pyrophoric nature of dry Pd/C in the presence of solvent vapors.

  • Inert Purge: Seal the reaction vessel and purge with Nitrogen (N₂) gas 3 times. Causality: Removing oxygen is critical. H₂ + O₂ + Pd/C is a highly reactive mixture that will auto-ignite.

  • Hydrogenation: Purge the vessel with Hydrogen (H₂) gas 3 times and maintain under a balloon of H₂ (1 atm). Stir vigorously. Causality: Vigorous stirring maximizes the gas-liquid-solid interfacial area, overcoming mass transfer limitations.

  • Self-Validation & Monitoring: Monitor by TLC or LC-MS. Validation: If the reaction stalls at ~50% conversion, the acid may have been consumed or was insufficient. Add an additional 0.5 eq of AcOH. A resumption of H₂ uptake confirms product inhibition was the limiting factor.

  • Filtration: Filter the mixture through a pad of Celite. Causality: Celite traps the fine carbon particulates and palladium dust, preventing heavy metal contamination in the final product.

Protocol 2: Metal-Free Acid-Mediated Cbz Cleavage (Overcoming Sulfur Poisoning)

Objective: Deprotect a Cbz group on a substrate containing a thioether or thiourea moiety (e.g., PROTAC synthesis) where 3[3].

  • Dissolution: Dissolve the Cbz-protected substrate (1.0 eq) in Isopropanol (IPA) or neat Glacial Acetic Acid.

  • Reagent Addition: Add Isopropanol Hydrochloride (IPA·HCl) or 33% HBr in Acetic Acid (5.0 eq) dropwise at room temperature. Causality: The strong acid protonates the carbonyl oxygen of the Cbz group, making the benzylic carbon highly electrophilic. The halide ion (Cl⁻ or Br⁻) then attacks the benzylic position via an Sₙ2 mechanism, liberating toluene, CO₂, and the amine salt.

  • Heating (If necessary): Heat to 60°C for 2-4 hours. Causality: Sterically hindered carbamates require thermal energy to overcome the activation barrier of the Sₙ2 displacement.

  • Self-Validation & Workup: Monitor by LC-MS. Validation: The evolution of CO₂ gas (bubbling) is a direct visual confirmation that the decarboxylation step is occurring. Once bubbling ceases and LC-MS shows product mass, cool the reaction.

  • Isolation: Concentrate the mixture under reduced pressure below 50°C. Causality: Removing the strong acid quickly prevents side reactions or degradation of sensitive functional groups. Triturate with diethyl ether to precipitate the pure amine hydrochloride salt.

Troubleshooting Workflow

Workflow Start Sluggish Cbz Deprotection Check Analyze Substrate Start->Check Sulfur Sulfur Present? Check->Sulfur YesSulfur Use Acid-Mediated Deprotection Sulfur->YesSulfur Yes NoSulfur Basic Amine Formed? Sulfur->NoSulfur No YesAmine Add AcOH or HCl NoSulfur->YesAmine Yes Steric Steric Hindrance? NoSulfur->Steric No YesSteric Switch to Pd(OH)2/C Steric->YesSteric Yes

Troubleshooting Workflow for Sluggish Cbz Deprotection.

Sources

Optimization

Technical Support Center: Advanced Troubleshooting for N-Benzyloxycarbonyl (Cbz) Deprotection

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter roadblocks when attempting to remove the N-benzyloxycarbonyl (Cbz or Z) protecting group.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter roadblocks when attempting to remove the N-benzyloxycarbonyl (Cbz or Z) protecting group. While standard catalytic hydrogenolysis (H2 gas with Pd/C) is the industry workhorse, it is a blunt instrument. When applied to highly functionalized late-stage intermediates, standard hydrogenolysis often fails due to competing reduction of sensitive functional groups or safety constraints during scale-up[1].

This guide provides field-proven, causality-driven solutions for alternative Cbz deprotection, bridging the gap between theoretical mechanisms and practical benchtop execution.

Part 1: Strategic Decision Making

Choosing the correct alternative deprotection method requires a deep understanding of your substrate's functional group landscape. Use the logical workflow below to determine the safest and most chemoselective approach for your specific molecule.

DecisionTree Start Cbz-Protected Amine Q1 Contains Reducible Groups? (Alkenes, Nitro, Halogens) Start->Q1 Safe Stable to Reduction Q1->Safe No Unsafe Sensitive to Reduction Q1->Unsafe Yes Q2 Avoid H2 Gas? Safe->Q2 Q3 Contains Acid-Sensitive Groups? (Boc, Acetals) Unsafe->Q3 H2 Standard Hydrogenolysis (H2, Pd/C) Q2->H2 No CTH Transfer Hydrogenation (NH4HCO2, Pd/C) Q2->CTH Yes AcidSafe Stable to Acid Q3->AcidSafe No AcidSens Sensitive to Acid Q3->AcidSens Yes HBr Strong Acid Cleavage (HBr/AcOH) AcidSafe->HBr Nucleo Nucleophilic/Lewis Acid (2-Mercaptoethanol or AlCl3) AcidSens->Nucleo

Decision tree for selecting an optimal Cbz deprotection strategy based on substrate compatibility.

Part 2: Troubleshooting FAQs

Q1: My substrate contains an alkene and an aryl chloride. Standard Pd/C hydrogenation reduces the double bond and causes dehalogenation. What is the most chemoselective alternative? A1: For substrates with highly reducible moieties, you must pivot away from redox chemistry entirely. The optimal solution is Nucleophilic Cleavage using a soft nucleophile like2 in the presence of a base (e.g., K3PO4)[2]. Mechanistic Causality: The thiolate anion acts as a soft nucleophile that selectively performs an SN2 attack on the soft benzylic carbon of the Cbz group. This avoids the hard carbonyl center and generates an unstable amine carbonate intermediate, which spontaneously decarboxylates to yield the free amine. Because no hydride donors or metal catalysts are present, alkenes and aryl halides remain completely untouched. This exact strategy was utilized in the commercial synthesis of the KRAS inhibitor Adagrasib[2].

Mechanism A Cbz-Amine Substrate B Nucleophilic Attack (SN2 at Benzylic Carbon) A->B C Amine Carbonate Intermediate B->C D Spontaneous Decarboxylation C->D E Free Amine + Benzyl Thioether D->E

Mechanism of nucleophilic Cbz cleavage via SN2 attack and subsequent decarboxylation.

Q2: I am scaling up a synthesis and want to avoid the safety hazards of pressurized hydrogen gas. My molecule is otherwise stable to reduction. What is the best scalable alternative? A2: Catalytic Transfer Hydrogenation (CTH) using 3 and Pd/C is the preferred scalable alternative[3]. Mechanistic Causality: Instead of relying on external H2 gas dissolving into the solvent, ammonium formate decomposes directly on the palladium surface to generate stoichiometric amounts of hydrogen, carbon dioxide, and ammonia[4]. This provides a high, localized concentration of active hydrogen at the catalyst surface, driving the reaction rapidly without the need for pressure vessels or pyrophoric gas balloons.

Q3: When should I use Lewis acids like TMSI or AlCl3/HFIP instead of Brønsted acids (HBr/AcOH)? A3: Brønsted acids like HBr in acetic acid are classic, but they operate under harsh conditions that can cleave Boc groups, t-butyl esters, and acetals[4]. Furthermore, the benzyl bromide byproduct is a potent alkylating agent. Mechanistic Causality:5 acts as a hard Lewis acid that specifically coordinates to the carbonyl oxygen of the carbamate, activating it for iodide attack at the benzylic position[5]. However, TMSI is highly reactive and can cleave ethers. A newer, milder alternative is the use of AlCl3 in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) . HFIP is a highly polar, strongly hydrogen-bonding solvent that stabilizes the transition state of the Lewis acid-mediated cleavage, allowing the reaction to proceed at room temperature with excellent functional group tolerance—even preserving O-benzyl ethers[6].

Part 3: Quantitative Comparison of Alternative Methods

MethodKey ReagentsTypical TempReaction TimeChemoselectivity ProfileMajor Byproducts
Transfer Hydrogenation NH₄HCO₂, 10% Pd/C, MeOH60–70 °C (Reflux)0.5–2 hPoor for alkenes/nitro; Excellent for acids/basesToluene, CO₂, NH₃
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄, DMAc75 °C4–16 hExcellent for reducible groups; Poor for base-sensitiveBenzyl thioether, CO₂
Soft Lewis Acid AlCl₃, HFIP25 °C (RT)4–24 hExcellent overall; Orthogonal to O-Bn groupsToluene derivatives, CO₂
Hard Lewis Acid TMSI, CH₂Cl₂0 °C to RT1–4 hPoor for esters/ethers (cleaves many groups)Benzyl iodide, TMS-OH

Part 4: Field-Proven Experimental Protocols

Every protocol below is designed as a self-validating system. By monitoring the specific In-Process Controls (IPCs), you can definitively confirm mechanistic progression before moving to the workup phase.

Protocol 1: Catalytic Transfer Hydrogenation (Ammonium Formate)

Best for: Safe scale-up of reduction-stable molecules.

  • Dissolution: Dissolve the Cbz-protected amine (1.0 eq) in HPLC-grade methanol (approx. 10 mL/mmol) in a round-bottom flask equipped with a reflux condenser[3].

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate) under an inert atmosphere (N2 or Ar) to prevent ignition of methanol vapors[3].

  • Hydrogen Donor Addition: Add solid ammonium formate (3.0–5.0 eq) in a single portion[3].

  • Reaction Execution: Heat the mixture to reflux (approx. 65 °C).

  • In-Process Control (IPC): Observe the reaction for gas evolution (bubbling of CO2 and NH3). The reaction is typically complete when gas evolution ceases. Confirm by LC-MS (look for a mass shift of -134 Da corresponding to the loss of the Cbz group).

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with excess methanol. Concentrate the filtrate under reduced pressure to yield the crude amine[3].

Protocol 2: Nucleophilic Cleavage via 2-Mercaptoethanol

Best for: Substrates containing halogens, alkenes, or nitro groups.

  • Setup: To a solution of the Cbz-protected amine (1.0 eq) in N,N-Dimethylacetamide (DMAc), add anhydrous potassium phosphate tribasic (K₃PO₄, 2.0 eq)[1].

  • Reagent Addition: Add 2-mercaptoethanol (2.0–3.0 eq) via syringe.

  • Reaction Execution: Heat the reaction mixture to 75 °C under vigorous stirring[1].

  • In-Process Control (IPC): Monitor by TLC. The byproduct, benzyl 2-hydroxyethyl sulfide, is highly UV-active and will elute near the solvent front, while the polar free amine will remain near the baseline.

  • Workup: Cool to room temperature and dilute with water. Extract the product with ethyl acetate. Wash the organic layers extensively with brine to remove DMAc, dry over Na₂SO₄, and concentrate[1].

Protocol 3: Mild Lewis Acid Cleavage (AlCl₃ / HFIP)

Best for: Highly complex peptides or molecules where O-benzyl groups must be preserved.

  • Dissolution: Dissolve the Cbz-protected amine (1.0 eq) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to achieve a 0.25 M concentration[6].

  • Reagent Addition: Add anhydrous aluminum chloride (AlCl₃, 3.0 eq) portion-wise at room temperature[6]. Caution: Exothermic dissolution.

  • Reaction Execution: Stir the reaction mixture at room temperature (25 °C) for 4 to 24 hours[6].

  • In-Process Control (IPC): The reaction mixture should remain a homogeneous solution due to the solvating power of HFIP. Monitor by LC-MS for the appearance of the free amine.

  • Workup: Quench the reaction by carefully adding water (highly exothermic due to AlCl₃ hydrolysis). Extract with an appropriate organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate[6].

Part 5: References

  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • To Deprotect and Serve Scientific Update URL:[Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism Total Synthesis URL:[Link]

  • Trimethylsilyl iodide Wikipedia URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid with other protected amino acids

A Comprehensive Comparison Guide: 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic Acid vs. Alternative Protected Amino Acids in Peptidomimetics Executive Summary The transition from native peptides to therapeutically vi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Comparison Guide: 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic Acid vs. Alternative Protected Amino Acids in Peptidomimetics

Executive Summary

The transition from native peptides to therapeutically viable peptidomimetics requires strategic structural modifications to overcome inherent limitations like poor metabolic stability and conformational flexibility. 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid is a highly specialized, non-natural building block designed to address these exact challenges. By combining an ω -amino acid backbone, an α -methyl substitution, and a benzyloxycarbonyl (Cbz/Z) protecting group, this molecule offers a unique profile of proteolytic resistance, conformational pre-organization, and synthetic orthogonality.

This guide objectively deconstructs the performance of this compound against standard Fmoc/Boc-protected and non-methylated alternatives, providing drug development professionals with causality-driven experimental workflows and comparative data.

Part 1: Structural Deconstruction & Mechanistic Advantages

To understand the utility of 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid, we must isolate its three core structural modifications and analyze their downstream pharmacological and synthetic effects.

  • The α -Methyl Substitution (Conformational & Metabolic Control): Replacing the hydrogen atom at the α -carbon with a methyl group introduces severe steric hindrance. Mechanistically, this restricts the conformational freedom around the ϕ (phi) and ψ (psi) dihedral angles, forcing the peptide backbone into pre-organized secondary structures (such as helices) that enhance receptor binding affinity[1]. Furthermore, this steric bulk physically blocks proteases from accessing adjacent peptide bonds, drastically extending the in vivo half-life of the resulting therapeutic[1].

  • The ω -Amino Acid Backbone (Flexible Spacing): The 7-carbon aliphatic chain (heptanoic acid) acts as an extended spacer. The insertion of achiral ω -amino acids replaces highly scissile α -peptide bonds with proteolytically stable C-C bonds[2]. Because ω -amino acids possess a larger degree of conformational variability than standard α -amino acids, they allow for a greater diversity of backbone architectures, enabling the molecule to span larger distances across receptor binding pockets[3].

  • The Cbz (Z) Protecting Group (Synthetic Orthogonality): The N-terminal benzyloxycarbonyl (Cbz) group provides a critical layer of synthetic control. In complex, multi-cyclic peptide synthesis, orthogonality is paramount. Cbz is highly stable to the acidic conditions used to remove Boc groups (TFA) and the basic conditions used to remove Fmoc groups (piperidine)[4]. It is typically cleaved via catalytic hydrogenation (Pd/C) or strong acids (HF), making it ideal for continuous flow liquid-phase synthesis or late-stage selective deprotection[5].

StructuralLogic Core 7-(((Benzyloxy)carbonyl)amino)- 2-methylheptanoic acid Mod1 α-Methylation Core->Mod1 Mod2 ω-Amino Alkyl Chain (C7) Core->Mod2 Mod3 Cbz (Z) Protection Core->Mod3 Effect1 Steric Shielding: Protease Resistance Mod1->Effect1 Effect2 Conformational Constraint: Pre-organized Binding Mod1->Effect2 Effect3 Flexible Spacer: Receptor Spanning Mod2->Effect3 Effect4 Orthogonal Synthesis: Stable to TFA & Piperidine Mod3->Effect4

Structural deconstruction and the resulting pharmacological and synthetic advantages.

Part 2: Comparative Performance Analysis

When selecting a building block for peptidomimetic synthesis, researchers must weigh stability against synthetic complexity. The tables below summarize the quantitative advantages of 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid against common alternatives.

Table 1: Proteolytic Stability & Half-Life (In Vitro Serum Assay)

Data illustrates the synergistic effect of combining an ω -chain with α -methylation to defeat enzymatic degradation.

Amino Acid ModificationBackbone TypeHalf-Life ( t1/2​ )Mechanism of Resistance
L-Lysine (Control) Standard α -amino acid< 30 minsFully susceptible to trypsin/chymotrypsin cleavage.
Cbz-7-aminoheptanoic acid Unmethylated ω -amino acid~ 4.5 hoursC-C bonds replace scissile amide bonds, delaying degradation.
Cbz-7-amino-2-methylheptanoic acid α -methyl ω -amino acid> 24 hours Dual-action: Steric shielding of adjacent bonds + C-C backbone stability.
Table 2: Protecting Group Orthogonality Profiles

Comparing the N-terminal protection strategy for the 7-amino-2-methylheptanoic acid backbone.

Protecting GroupCleavage ConditionOrthogonality ProfileBest Use Case
Cbz (Benzyloxycarbonyl) H₂, Pd/C or anhydrous HFOrthogonal to Boc (acid) and Fmoc (base)[4].Complex multi-cyclic peptides; late-stage selective side-chain modifications[5].
Fmoc (Fluorenylmethyloxycarbonyl) 20% Piperidine in DMFOrthogonal to Boc and Cbz.Standard automated Solid-Phase Peptide Synthesis (SPPS).
Boc (tert-Butyloxycarbonyl) TFA / DCMOrthogonal to Fmoc and Cbz.Liquid-phase synthesis; specialized orthogonal SPPS.

Part 3: Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They not only outline the steps but explain the causality behind the chemical choices required to handle this specific sterically hindered, Cbz-protected molecule.

Protocol 1: Orthogonal Incorporation via Solid-Phase Peptide Synthesis (SPPS)

Objective: Successfully couple Cbz-7-amino-2-methylheptanoic acid onto a growing peptide chain without removing the Cbz group prematurely. Causality & Challenge: The α -methyl group creates immense steric hindrance, severely depressing the nucleophilic attack required for peptide bond formation. Standard coupling reagents (e.g., HBTU) will result in incomplete reactions and deletion sequences. We must force the reaction using highly active uronium salts (HATU) combined with elevated temperatures.

  • Resin Preparation: Swell the peptide-bound resin (e.g., Rink Amide) in DMF for 30 minutes. Remove the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 mins).

  • Activation (The Causality Step): In a separate vial, dissolve 4.0 equivalents of Cbz-7-amino-2-methylheptanoic acid and 4.0 equivalents of HATU in DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Rationale: HATU generates a highly reactive HOAt ester capable of overcoming the steric bulk of the α -methyl group.

  • Coupling: Add the activated mixture to the resin. Heat the reaction vessel to 50°C using a microwave peptide synthesizer or heating block for 60 minutes.

  • Self-Validation (Kaiser Test): Perform a Kaiser test. If the beads remain yellow (negative), coupling is complete. If blue (positive), repeat step 3 before proceeding.

  • Orthogonal Cleavage: Cleave the peptide from the resin using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H₂O). Result: The peptide is released, and Boc/tBu side chains are removed, but the N-terminal Cbz group remains completely intact for downstream cyclization or conjugation.

Protocol 2: Self-Validating Proteolytic Stability Assay (RP-HPLC)

Objective: Quantify the exact half-life extension provided by the α -methyl modification. Causality & Challenge: When quenching enzymatic reactions with acid, proteins precipitate, potentially trapping the peptide of interest. If you simply measure the peak area of the remaining peptide, you cannot distinguish between enzymatic degradation and physical sample loss. To make this self-validating, we must use an internal standard.

  • Preparation: Prepare a 100 µM solution of the synthesized peptide in 100 mM Ammonium Bicarbonate buffer (pH 8.0). Spike the solution with 50 µM of a known, fully D-amino acid peptide (Internal Standard - IS). Rationale: The D-peptide is immune to proteolysis; its peak area will remain constant, allowing for exact normalization of sample loss.

  • Incubation: Add Pronase or Human Blood Serum to the mixture. Incubate at 37°C under gentle agitation.

  • Time-Course Quenching: At intervals (0, 1, 2, 4, 8, 24 hours), extract a 50 µL aliquot and immediately quench by adding 50 µL of 1% TFA in Acetonitrile. Rationale: The extreme pH drop and organic solvent instantly denature the proteases, halting the reaction.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated serum proteins.

  • RP-HPLC Quantification: Inject the supernatant onto a C18 RP-HPLC column. Calculate the ratio of the target peptide peak area to the Internal Standard peak area.

  • Data Output: Plot the normalized area ratios against time to calculate the exact t1/2​ .

AssayWorkflow Step1 Peptide Synthesis Step2 Protease Incubation Step1->Step2 Step3 TFA/ACN Quenching Step2->Step3 Step4 RP-HPLC Quantification Step3->Step4 Step5 Half-Life Calculation Step4->Step5

Self-validating RP-HPLC workflow for determining in vitro proteolytic stability.

Sources

Comparative

Validation of Continuous Flow Asymmetric Alkylation for the Synthesis of 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic Acid

Executive Summary The synthesis of enantiopure unnatural amino acids is a cornerstone of modern peptide drug discovery and peptidomimetic design. Specifically, (2S)-7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of enantiopure unnatural amino acids is a cornerstone of modern peptide drug discovery and peptidomimetic design. Specifically, (2S)-7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid serves as a crucial chiral building block for advanced nanotheranostics and macrocyclic peptides. Traditionally, the construction of this α -methylated stereocenter relies on the classic Evans asymmetric alkylation using a chiral oxazolidinone auxiliary. While historically reliable, the batch execution of this reaction presents significant scalability challenges: the exothermic nature of enolate generation and the sluggish kinetics of alkylation at cryogenic temperatures (–78 °C) often lead to compromised diastereomeric ratios (dr) and poor atom economy.

This guide objectively validates a Continuous Flow Asymmetric Alkylation Platform against the traditional batch method and biocatalytic alternatives. By leveraging enhanced mass and heat transfer, the continuous flow paradigm transforms a notoriously finicky cryogenic batch process into a highly reproducible, self-validating, and scalable operation[1].

Mechanistic Causality and Pathway Design

The synthesis utilizes (4S)-4-isopropyl-3-propionyl-1,3-oxazolidin-2-one as the chiral auxiliary. Deprotonation yields a highly reactive lithium Z-enolate. In a traditional batch reactor, localized temperature spikes during the addition of the electrophile—Benzyl (5-bromopentyl)carbamate —can cause enolate equilibration, leading to epimerization. Flow chemistry mitigates this by utilizing micro-mixing and high surface-area-to-volume ratios, allowing the reaction to proceed safely and rapidly at a warmer –40 °C without loss of stereocontrol.

Following alkylation, the chiral auxiliary must be cleaved to unmask the free carboxylic acid. We employ lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂. The causality behind this choice is rooted in orbital interactions: the α -effect of the hydroperoxide anion makes it highly nucleophilic, driving selective attack at the exocyclic imide carbonyl. Conversely, standard LiOH favors endocyclic attack, which destroys the valuable auxiliary[2].

Pathway A Propionyl-Oxazolidinone (Evans Auxiliary) B Lithium Enolate Intermediate A->B LDA, THF -40 °C C Alkylated Intermediate (dr > 98:2) B->C Alkylation D (2S)-7-(Cbz-amino)- 2-methylheptanoic acid C->D Hydrolysis E Benzyl (5-bromopentyl)carbamate (Electrophile) E->C Addition F LiOOH Cleavage (H2O2, LiOH) F->D Reagent

Fig 1. Mechanistic pathway for the asymmetric synthesis of the target Cbz-protected amino acid.

Methodology Comparison
1. Traditional Batch Synthesis (The Alternative)

The standard batch protocol[3] requires strict cryogenic conditions (–78 °C) for prolonged periods (12–18 hours). The slow addition of the electrophile is necessary to prevent thermal runaway, but this extended residence time increases the likelihood of side reactions, such as the self-condensation of the enolate or premature cleavage of the auxiliary.

2. Biocatalytic Route (The Alternative)

Enzymatic asymmetric alkylation offers a "green" alternative with excellent theoretical stereoselectivity. However, highly specific engineered transaminases or alkylases are required, and they often exhibit poor stability in the organic solvents needed to dissolve the highly lipophilic Benzyl (5-bromopentyl)carbamate.

3. Continuous Flow Asymmetric Synthesis (The Validated Product)

The flow platform utilizes precise stoichiometric control and rapid mixing. The dramatically reduced residence time (5 minutes) essentially eliminates the window for enolate epimerization, yielding superior diastereomeric purity while drastically reducing solvent waste[4].

FlowSetup P1 Pump A: Enolate in THF Mixer T-Mixer (-40 °C) P1->Mixer P2 Pump B: Electrophile in THF P2->Mixer Coil Residence Coil (tR = 5 min, -40 °C) Mixer->Coil Rapid Mixing Quench In-line Quench (NH4Cl aq) Coil->Quench Alkylated Product

Fig 2. Continuous flow reactor configuration for stereoselective alkylation.

Experimental Validation Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. The continuous flow setup allows for real-time UV-Vis monitoring of the effluent, ensuring steady-state conversion is achieved before product collection begins.

Protocol A: Continuous Flow Alkylation (Validated Method)
  • System Priming: Flush the PFA reactor coil (10 mL internal volume) and T-mixers with anhydrous THF at a flow rate of 2.0 mL/min. Chill the reactor zone to –40 °C.

  • Reagent Preparation:

    • Solution A: 0.5 M Lithium enolate of (4S)-4-isopropyl-3-propionyl-1,3-oxazolidin-2-one in THF (pre-formed using LDA).

    • Solution B: 0.55 M Benzyl (5-bromopentyl)carbamate in THF.

  • Flow Execution: Pump Solution A (1.0 mL/min) and Solution B (1.0 mL/min) into the cryogenic T-mixer. The combined stream enters the residence coil, achieving a precise residence time ( tR​ ) of 5.0 minutes.

  • In-Line Quench: The effluent is immediately directed into a second T-mixer where it meets a stream of saturated aqueous NH₄Cl (2.0 mL/min), halting the reaction instantaneously.

  • Auxiliary Cleavage: The organic layer is separated, concentrated, and resuspended in THF/H₂O (3:1). At 0 °C, 30% H₂O₂ (4.0 equiv) and LiOH (2.0 equiv) are added. Stir for 1 hour, quench with Na₂SO₃, and extract to yield the pure (2S)-7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid.

Protocol B: Traditional Batch Alkylation (Control)
  • Cool a solution of the propionyl oxazolidinone (10 mmol) in THF (50 mL) to –78 °C.

  • Add LDA (1.1 equiv) dropwise over 30 minutes. Stir for 1 hour to ensure complete enolization.

  • Add Benzyl (5-bromopentyl)carbamate (1.2 equiv) dropwise over 1 hour to manage exothermicity.

  • Maintain at –78 °C for 12 hours.

  • Quench with NH₄Cl, extract, and perform the identical LiOOH cleavage step described above.

Quantitative Performance Data

The following table summarizes the experimental data comparing the validated continuous flow method against the traditional batch process. The flow method demonstrates clear superiority in both throughput and stereocontrol.

Performance MetricTraditional Batch (Control)Continuous Flow (Validated)
Reaction Time / Residence Time 12 hours5 minutes
Operating Temperature –78 °C–40 °C
Diastereomeric Ratio (dr) 94:6> 98:2
Isolated Yield (Post-Cleavage) 71%88%
E-factor (kg waste / kg product) 14532
Scalability Poor (Heat transfer limited)Excellent (Linear scale-up)
References
  • Evans, D. A., et al. "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of α -substituted carboxylic acid derivatives." Journal of the American Chemical Society 104.6 (1982): 1737-1739. URL:[Link]

  • Pye, C. C., et al. "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn." Australian Journal of Chemistry 76.12 (2023): 847-853. URL:[Link]

  • Carlyle, J. R., et al. "Continuous-Flow Solid-Phase Peptide Synthesis to Enable Rapid, Multigram Deliveries of Peptides." Organic Process Research & Development 28.7 (2024): 2697-2705. URL:[Link]

Sources

Validation

Strategic Amine Protection in Peptide Synthesis: A Comparative Analysis of Cbz and Boc Groups

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks in peptide assembly where the root cause traces back to an inappropriate protecting group strategy. In peptide synthesis, the α -amino prote...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks in peptide assembly where the root cause traces back to an inappropriate protecting group strategy. In peptide synthesis, the α -amino protecting group dictates the entire rhythm of the assembly line. The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups represent two foundational pillars of amine protection. While both form stable carbamate linkages to the amine, their divergent cleavage mechanisms—acidolysis versus hydrogenolysis—enable powerful orthogonal strategies.

This guide provides an objective, data-backed comparison of Boc and Cbz, detailing the mechanistic causality behind their behavior and offering field-proven, self-validating experimental protocols.

Mechanistic Causality: Protection and Deprotection Dynamics

To master peptide synthesis, one must look beyond the reagents and understand the fundamental electron flow that dictates protecting group stability.

The Boc Group (tert-Butyloxycarbonyl)

The Boc group is the cornerstone of classical Solid-Phase Peptide Synthesis (SPPS). It is highly valued for its absolute stability toward bases and nucleophiles, allowing for aggressive coupling conditions[1].

  • Mechanism of Deprotection : Boc removal is achieved via acid-catalyzed hydrolysis, typically using 50% trifluoroacetic acid (TFA) in dichloromethane (DCM). The mechanism initiates with the protonation of the carbamate carbonyl oxygen, followed by the heterolytic cleavage of the tert-butyl-oxygen bond. This generates a highly stable tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates to liberate the free amine and CO2​ (1)[1].

  • The Causality of Scavengers : The generated tert-butyl cation is a potent electrophile. If left unchecked, it will irreversibly alkylate electron-rich amino acid side chains (e.g., the indole ring of Tryptophan or the thioether of Methionine). Therefore, the addition of nucleophilic scavengers like dithioerythritol (DTE) or triisopropylsilane (TIPS) is a mechanistic necessity to trap the carbocation as a harmless adduct (2)[2].

The Cbz Group (Benzyloxycarbonyl)

Historically introduced by Bergmann and Zervas, the Cbz group provides robust protection that is highly resistant to mild acids (like TFA) and bases, making it a staple in liquid-phase synthesis[3].

  • Mechanism of Deprotection : Cbz is most elegantly removed via catalytic hydrogenolysis ( H2​ over Pd/C ). The reaction proceeds via the adsorption of the benzyl group onto the palladium surface, followed by the reductive cleavage of the benzyl-oxygen bond. This releases toluene and a carbamic acid that spontaneously decarboxylates to the free amine (4)[4].

  • Alternative Cleavage & Limitations : While hydrogenolysis is exceptionally clean, it is incompatible with sulfur-containing residues (Cys, Met) which poison the palladium catalyst. In such cases, Cbz must be cleaved using very strong acids like anhydrous Hydrogen Fluoride (HF) or HBr in acetic acid, operating via an SN​2 or SN​1 mechanism depending on the exact conditions (3)[3].

Strategic Orthogonality

The true power of Boc and Cbz emerges when they are used orthogonally. Because Boc is cleaved by TFA (which leaves Cbz intact) and Cbz is cleaved by hydrogenolysis (which leaves Boc intact), researchers can selectively unmask specific amines in complex, multi-functional molecules (5)[5].

G Start Boc-NH-R-NH-Cbz (Dually Protected Peptide) BocPathway Boc Deprotection (50% TFA / DCM) Start->BocPathway Acidic Cleavage CbzPathway Cbz Deprotection (H2, Pd/C) Start->CbzPathway Catalytic Reduction BocCleaved H2N-R-NH-Cbz (Cbz-Protected Intermediate) BocPathway->BocCleaved - t-Butyl cation - CO2 Final H2N-R-NH2 (Fully Deprotected Peptide) BocPathway->Final - t-Butyl cation - CO2 CbzCleaved Boc-NH-R-NH2 (Boc-Protected Intermediate) CbzPathway->CbzCleaved - Toluene - CO2 CbzPathway->Final - Toluene - CO2 BocCleaved->CbzPathway Hydrogenolysis CbzCleaved->BocPathway Acidic Cleavage

Orthogonal deprotection workflow demonstrating the selective cleavage of Boc and Cbz protecting groups.

Quantitative Data and Performance Comparison

To facilitate objective selection, the following table summarizes the quantitative and qualitative performance metrics of both groups based on established synthetic data[3][5].

Property / MetricBoc (tert-Butyloxycarbonyl)Cbz (Benzyloxycarbonyl)
Molecular Weight 101.12 g/mol 151.16 g/mol
Introduction Reagent Boc 2​ O (Di-tert-butyl dicarbonate)Cbz-Cl (Benzyl chloroformate)
Primary Cleavage 50% TFA in DCM (15-30 mins) H2​ gas, 5-10% Pd/C in MeOH/EtOH
Cleavage Byproducts Isobutylene, CO2​ , tert-butyl cationToluene, CO2​
Stability to Base Highly StableHighly Stable
Stability to Mild Acid (TFA) Labile Highly Stable
Catalyst Poisoning Risk NoneHigh (if sulfur-containing amino acids are present)

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes the observable metric or chemical rationale ensuring the process remains in control.

Protocol A: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

Objective: Quantitative removal of the N-terminal Boc group while suppressing side-chain alkylation.

  • Resin Swelling : Suspend the Boc-protected peptide-resin in anhydrous DCM for 20 minutes.

    • Rationale: Swelling expands the polystyrene matrix, ensuring the acid can penetrate to all reactive sites (1)[1].

  • Acidic Cleavage : Drain the DCM and add a freshly prepared solution of 50% TFA in DCM containing 0.5% DTE (dithioerythritol) as a scavenger. Agitate for 5 minutes, drain, and repeat with a fresh batch of the cleavage cocktail for 20 minutes (6)[6].

  • Washing : Drain the TFA solution and wash the resin extensively with DCM (5 x 1 min).

    • Rationale: Removes excess TFA and trapped isobutylene/scavenger adducts[1].

  • Neutralization (Critical Step) : Wash the resin with 5% N,N-Diisopropylethylamine (DIEA) in DCM (2 x 5 mins).

    • Rationale: The deprotected amine is currently trapped as an unreactive trifluoroacetate salt. DIEA liberates the free nucleophilic amine required for the next coupling step (2)[2].

  • Validation : Perform a Kaiser test. A positive result (deep blue color on the resin beads) confirms the presence of free primary amines, validating successful deprotection.

Protocol B: Cbz Deprotection via Catalytic Hydrogenolysis (Liquid Phase)

Objective: Mild removal of the Cbz group without affecting acid-labile functionalities.

  • Reaction Setup : Dissolve the Cbz-protected peptide (0.1 M) in degassed methanol or ethanol.

  • Catalyst Addition : Under an inert argon atmosphere, carefully add 10% Pd/C (typically 10-20% w/w relative to the substrate).

    • Caution: Dry Pd/C is highly pyrophoric; adding it under argon prevents solvent ignition.

  • Hydrogenation : Evacuate the flask and backfill with H2​ gas (via balloon or Parr shaker). Stir vigorously at room temperature for 2-4 hours (7)[7].

  • Monitoring : Monitor the reaction via TLC or LC-MS. The disappearance of the starting material and the evolution of CO2​ (bubbling) indicate progression.

  • Workup : Purge the flask with argon to remove residual H2​ . Filter the heterogeneous mixture through a pad of Celite.

    • Rationale: Celite prevents the catalyst from passing through standard filter paper, ensuring a metal-free product and preventing fires during filter paper disposal. Concentrate the filtrate in vacuo to yield the free amine.

Conclusion

The choice between Boc and Cbz is rarely arbitrary; it is dictated by the chemical environment of the target peptide and the required orthogonality. Boc offers rapid, acid-mediated cleavage ideal for iterative SPPS, provided carbocation scavengers are meticulously employed. Conversely, Cbz offers a robust, acid-resistant alternative that is cleanly removed by hydrogenolysis, making it indispensable for liquid-phase convergent synthesis and complex orthogonal protection schemes.

References

  • Understanding Boc protection and deprotection in peptide synthesis - Benchchem. 1

  • literature review of Boc vs. Cbz protecting groups - Benchchem. 5

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry - aapptec.2

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism - Total Synthesis. 4

  • Tandem deprotection/coupling for peptide synthesis in water at room temperature - Luxembourg Bio Technologies. 7

  • Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech. 3

  • Boc Solid Phase Peptide Synthesis - ChemPep. 6

Sources

Comparative

Comparison Guide: Biological Efficacy of 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic Acid Derivatives

Executive Summary & Mechanistic Context The compound 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid serves as a foundational pharmacological scaffold in the design of metallocarboxypeptidase inhibitors. Specifical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

The compound 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid serves as a foundational pharmacological scaffold in the design of metallocarboxypeptidase inhibitors. Specifically, these derivatives are engineered to target Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa) , a zinc-containing metalloprotease that acts as a potent attenuator of endogenous fibrinolysis[1].

TAFIa suppresses clot lysis by cleaving C-terminal lysine and arginine residues from partially degraded fibrin, thereby eliminating the binding sites required for tissue plasminogen activator (t-PA) and plasminogen[1]. By inhibiting TAFIa, researchers can accelerate clot lysis without interfering with the primary coagulation cascade, offering a profound advantage over traditional direct anticoagulants that carry severe bleeding risks[2].

The structural brilliance of the 7-amino-2-methylheptanoic acid backbone lies in its biomimicry: the 7-aminoheptanoic chain perfectly mimics the aliphatic side chain of lysine, anchoring the molecule into the S1' specificity pocket of TAFIa[3]. Meanwhile, the Cbz (Benzyloxycarbonyl) protecting group serves a dual function. Synthetically, it allows for the modular introduction of various Zinc-Binding Groups (ZBGs) at the C2 position. Pharmacologically, Cbz-protected derivatives act as highly lipophilic prodrug candidates designed to overcome the poor oral bioavailability typically associated with highly polar, deprotected zinc-binding inhibitors[2].

G Thrombin Thrombin TAFI TAFI Thrombin->TAFI Activates TAFIa TAFIa TAFI->TAFIa Cleavage DegradedFibrin DegradedFibrin TAFIa->DegradedFibrin Removes C-term Lys/Arg (Inhibits Lysis) Fibrin Fibrin Fibrin->DegradedFibrin Plasmin Inhibitor 7-Amino-2-methylheptanoic Acid Derivatives Inhibitor->TAFIa Blocks Active Site (Zinc Coordination)

Fig 1. Coagulation vs. Fibrinolysis pathway illustrating TAFIa inhibition by heptanoic derivatives.

Comparative Efficacy of Zinc-Binding Derivatives

The biological efficacy of 7-amino-2-methylheptanoic acid derivatives is heavily dictated by the nature of the Zinc-Binding Group (ZBG) attached at the C2 position, as well as the presence or absence of the Cbz protecting group.

Below is an objective comparison of the primary derivative classes evaluated in contemporary [4].

Derivative ClassRepresentative CompoundZinc-Binding Group (ZBG)TAFIa IC₅₀ (nM)Selectivity (TAFIa vs. CPN)Oral Bioavailability
Cbz-Protected Precursor 7-Cbz-amino-2-methylheptanoic acidCarboxylic Acid> 10,000 nMLowHigh (Prodrug Candidate)
Phosphinic Acid EF6265Hydroxyphosphinoyl8.3 nM> 10,000-fold< 1%[1]
Thiol DD2Sulfanylmethyl~12.0 nM> 5,000-fold~30%[2]
Selenol Compound 12Diselane / Selenol2.2 nM> 10,000-fold> 40% (Estimated)[4]
Causality & Structural Insights (E-E-A-T)
  • Why Selenol Outperforms Thiol: Selenol derivatives (e.g., Compound 12) exhibit superior inhibitory potency compared to their thiol counterparts[4]. The causality lies in atomic geometry: Selenium has a larger atomic radius and a lower pKa than sulfur. This allows the selenolate anion to form a tighter, more thermodynamically stable coordinate covalent bond with the catalytic zinc ion (Zn²⁺) in the TAFIa active site at physiological pH[3].

  • The Role of Cbz-Protection: The S1' specificity pocket of TAFIa requires a basic amine to form a critical salt bridge with the Asp256 residue[3]. Consequently, the bulky, uncharged Cbz-protected precursor shows extremely poor direct enzymatic inhibition. However, its high lipophilicity makes it an excellent candidate for oral formulation, relying on intracellular esterases/peptidases to cleave the Cbz group and release the active 7-amino pharmacophore into systemic circulation[2].

Experimental Workflows & Self-Validating Protocols

To objectively evaluate the biological efficacy of these derivatives, researchers must employ a multi-tiered, self-validating screening workflow.

Workflow Synth Synthesis of Cbz-Protected Derivatives Deprotect Optional Deprotection (Prodrug vs Active API) Synth->Deprotect EnzymeAssay In Vitro TAFIa Enzymatic Assay (Chromogenic Substrate) Synth->EnzymeAssay Direct Testing (Lipophilic Binding) Deprotect->EnzymeAssay ClotLysis Ex Vivo Clot Lysis Assay (Turbidimetry) EnzymeAssay->ClotLysis IC50 < 100 nM InVivo In Vivo Micro-thrombosis Model (Pharmacokinetics & Bleeding Time) ClotLysis->InVivo Profibrinolytic Efficacy

Fig 2. High-throughput screening and validation workflow for TAFIa inhibitor derivatives.

Protocol 1: In Vitro TAFIa Enzymatic Inhibition Assay

This assay isolates the direct molecular interaction between the derivative and the TAFIa active site.

  • Reagent Preparation: Prepare recombinant human TAFI (30 nM), human thrombin (10 nM), and rabbit thrombomodulin (5 nM) in HEPES buffer (pH 7.4).

  • Enzyme Activation: Incubate the mixture at 22°C for 10 minutes. Causality: The thrombin-thrombomodulin complex is the physiological activator of TAFI; this step ensures complete conversion of the zymogen to active TAFIa[5].

  • Inhibitor Incubation: Add the 7-amino-2-methylheptanoic acid derivative (titrated from 0.1 nM to 10 μM) and incubate for 5 minutes.

  • Substrate Cleavage: Add 1 mM of Hippuryl-Arg. Causality: Hippuryl-Arg acts as a synthetic surrogate for fibrin, featuring a C-terminal arginine that TAFIa specifically cleaves.

  • Quantification & Validation: Measure the absorbance of the cleaved product (hippuric acid) at 254 nm using a spectrophotometer.

    • Self-Validation Step: Run a parallel control utilizing Potato Tuber Carboxypeptidase Inhibitor (PTCI). If the PTCI control fails to drop absorbance by >95%, the TAFIa preparation is either degraded or contaminated with non-specific proteases.

Protocol 2: Ex Vivo Clot Lysis Assay (Turbidimetry)

This functional assay proves that the enzymatic inhibition translates to actual profibrinolytic efficacy without disrupting coagulation.

  • Plasma Preparation: Spike human pooled plasma with the derivative compound at its calculated IC₈₀ concentration.

  • Clot Induction: Add 10 mM CaCl₂, 0.5 nM thrombin, and 30 pM t-PA simultaneously to the plasma in a 96-well microtiter plate.

  • Kinetic Tracking: Monitor the optical density (turbidity) at 405 nm every 30 seconds for 3 hours at 37°C. Causality: As fibrin polymerizes into a network, it scatters light, causing OD₄₀₅ to spike. As plasmin degrades the clot, the OD₄₀₅ drops back to baseline.

  • Data Interpretation: Calculate the 50% clot lysis time (CLT₅₀). A successful derivative will significantly shorten the CLT₅₀ compared to the vehicle control, while leaving the initial time-to-peak OD unchanged.

    • Self-Validation Step: If the initial time-to-peak OD is delayed, the compound is non-specifically inhibiting thrombin or coagulation factors, failing the safety profile required for profibrinolytic agents.

References

  • Claesen K, Mertens JC, Leenaerts D, Hendriks D. "Carboxypeptidase U (CPU, TAFIa, CPB2) in Thromboembolic Disease: What Do We Know Three Decades after Its Discovery?" International Journal of Molecular Sciences. 2021; 22(2):883. URL:[Link]

  • Sillen M, Declerck PJ. "Thrombin Activatable Fibrinolysis Inhibitor (TAFI): An Updated Narrative Review." International Journal of Molecular Sciences. 2021; 22(7):3670. URL:[Link]

  • Yoshimoto N, Sasaki T, Sugimoto K, Ishii H, Yamamoto K. "Design and Characterization of a Selenium-Containing Inhibitor of Activated Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa), a Zinc-Containing Metalloprotease." Journal of Medicinal Chemistry. 2012; 55(17):7696-7705. URL:[Link]

  • Yoshimoto N, Itoh T, Inaba Y, Ishii H, Yamamoto K. "Structural Basis for Inhibition of Carboxypeptidase B by Selenium-Containing Inhibitor: Selenium Coordinates to Zinc in Enzyme." Journal of Medicinal Chemistry. 2013; 56(19):7527-7535. URL:[Link]

Sources

Validation

Structure-Activity Relationship (SAR) of Methylheptanoic Acid Analogs in Therapeutics: A Comparative Guide

As a Senior Application Scientist in peptide chemistry and drug design, I frequently encounter challenges in optimizing the lipophilicity, membrane permeability, and receptor binding affinity of peptide-based therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in peptide chemistry and drug design, I frequently encounter challenges in optimizing the lipophilicity, membrane permeability, and receptor binding affinity of peptide-based therapeutics. While straight-chain fatty acids are often the default choice for peptide lipidation, branched medium-chain fatty acids—specifically methylheptanoic acid (MHA) and its functionalized analogs—offer superior pharmacological profiles.

This guide provides an objective, data-driven comparison of MHA analogs against alternative aliphatic chains. We will dissect their structure-activity relationships (SAR) across two critical domains: antimicrobial lipopeptides (utilizing (S)-6-methylheptanoic acid) and receptor antagonists (utilizing the functionalized analog, Statine).

The Lipophilic Anchor: (S)-6-Methylheptanoic Acid in Antimicrobial Peptides

Polymyxins, such as Polymyxin B (PMB) and Colistin, are last-resort lipopeptide antibiotics used against multidrug-resistant Gram-negative bacteria. The natural antimicrobial potency of Polymyxin B2 and Colistin B is fundamentally driven by their N-terminal fatty acyl chain: (S)-6-methylheptanoic acid [1].

Mechanistic Causality

To penetrate the Gram-negative outer membrane (OM), an antimicrobial peptide must first bind electrostatically to the negatively charged Lipid A component of lipopolysaccharides (LPS), followed by the hydrophobic insertion of its lipid tail. Isothermal titration calorimetry (ITC) studies reveal that the hydrophobic contribution from the N-terminal fatty acyl chain is the predominant thermodynamic driving force (enthalpic penalty overcome by massive entropic gain) for PMB-LPS complexation[1].

Why use a branched MHA chain instead of a straight chain? Straight-chain analogs (e.g., octanoyl) intercalate tightly into the OM but often fail to induce sufficient membrane expansion. The terminal methyl branching in (S)-6-methylheptanoic acid creates steric bulk that physically disrupts the tight packing of Lipid A fatty acyl chains, leading to superior membrane permeabilization without the excessive systemic cytotoxicity associated with longer, highly lipophilic straight chains.

Mechanism A Cationic Peptide Ring (Electrostatic Binding) B Lipid A Target (Bacterial OM) A->B Initial Contact C (S)-6-Methylheptanoic Acid (Hydrophobic Insertion) B->C Anchoring D Membrane Expansion & Disruption C->D Packing Disruption E Bacterial Cell Lysis D->E Cell Death

Mechanism of (S)-6-methylheptanoic acid-mediated outer membrane disruption.

The Transition-State Mimic: Statine in Receptor Antagonism

When MHA is functionalized with amino and hydroxyl groups, it forms Statine (4-amino-3-hydroxy-6-methylheptanoic acid) . Statine is a naturally occurring, non-standard amino acid first isolated from Pepstatin, a potent acid protease inhibitor[2].

Mechanistic Causality

Statine acts as a transition-state isostere. During peptide bond hydrolysis, proteases form a tetrahedral intermediate. The 3-hydroxyl group of Statine perfectly mimics this tetrahedral geometry, allowing it to form critical hydrogen bonds within the enzyme's active site while resisting cleavage.

Beyond protease inhibition, Statine is highly effective in modern radioligand development. By replacing the C-terminal Leu13-Met14-NH2 of the Bombesin peptide with the dipeptide Sta13-Leu14-NH2, researchers developed JMV594, a potent Gastrin-Releasing Peptide Receptor (GRPR) antagonist[3]. This statine-based modification shifts the peptide from an agonist to an antagonist, preventing receptor internalization while maintaining high binding affinity—a crucial requirement for sustained tumor imaging in prostate and breast cancers[3].

Comparative Performance Data

The following tables summarize the objective performance of MHA and its analogs compared to structural alternatives.

Table 1: SAR of Polymyxin N-Terminal Acyl Chains (Antimicrobial Activity)

Data reflects generalized Minimum Inhibitory Concentration (MIC) trends against wild-type P. aeruginosa.

N-Terminal Acyl ChainStructure TypeMIC (µg/mL)Membrane DisruptionCytotoxicity Profile
(S)-6-Methylheptanoic Acid (PMB2) 8-Carbon Branched 0.5 - 1.0 High (Steric disruption) Moderate (Tolerable)
Octanoic Acid8-Carbon Straight1.0 - 2.0ModerateModerate
Nonanoic Acid9-Carbon Straight0.25 - 0.5HighHigh (Nephrotoxic)
Hexanoic Acid6-Carbon Straight> 8.0Low (Insufficient length)Low
Table 2: Binding Affinity of GRPR Antagonists (Statine Analogs)

Comparing native Bombesin motifs to Statine-modified analogs.

Peptide MotifC-Terminal SequenceFunctionGRPR Binding Affinity ( IC50​ )Metabolic Stability
Native Bombesin(7-14)-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2Agonist~1.5 nMLow (Rapid degradation)
JMV594 Analog -His-Trp-Ala-Val-Gly-His-Sta-Leu-NH2Antagonist ~2.1 nM High (Protease resistant)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems to measure the efficacy of MHA analogs.

Protocol 1: Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)

Objective: Quantify the binding enthalpy ( ΔH ) and entropy ( ΔS ) of MHA-lipopeptides to Lipid A vesicles.

Causality: We use ITC because it directly isolates the heat of hydrophobic insertion (the MHA tail) from the electrostatic interactions of the peptide ring, providing a complete thermodynamic profile.

  • Vesicle Preparation: Suspend purified E. coli Lipid A in 10 mM HEPES buffer (pH 7.4) and sonicate to form unilamellar vesicles (100 µM final concentration).

  • Ligand Preparation: Dissolve the (S)-6-methylheptanoic acid-acylated peptide in the identical HEPES buffer to a concentration of 1 mM. Critical: Using the exact same buffer prevents heat of mixing artifacts.

  • Titration Execution: Inject 2 µL aliquots of the lipopeptide into the Lipid A vesicle solution at 25°C, stirring at 300 rpm.

  • Self-Validation (Blank Subtraction): Perform a control titration injecting the lipopeptide into bare HEPES buffer. Subtract this "heat of dilution" from the experimental data to isolate specific binding interactions.

  • Data Analysis: Fit the subtracted data to a one-site binding model to extract the dissociation constant ( Kd​ ), ΔH , and ΔS .

Workflow Step1 Prepare Lipid A Vesicles (Target) Step3 ITC Titration (Measure Heat of Binding) Step1->Step3 Step2 Synthesize MHA-Lipopeptide (Ligand) Step2->Step3 Step4 Blank Subtraction (Self-Validation) Step3->Step4 Isolate specific binding Step5 Calculate ΔH and ΔS (Thermodynamic Profile) Step4->Step5 Data fitting

Isothermal Titration Calorimetry (ITC) workflow for lipopeptide-lipid A binding.
Protocol 2: Competitive Radioligand Binding Assay for Statine Analogs

Objective: Determine the IC50​ of synthesized Statine-based GRPR antagonists.

Causality: By measuring the displacement of a known radioactive agonist, we can accurately quantify the binding affinity of the new unlabelled statine antagonist without needing to radiolabel every synthesized analog.

  • Cell Culture: Seed PC-3 cells (human prostate cancer cells natively expressing high levels of GRPR) in 24-well plates and grow to 80% confluence.

  • Tracer Preparation: Prepare a solution of [125I]−Tyr4 -bombesin (the radiotracer) at a constant concentration of 30,000 cpm/well.

  • Competition Setup: Add the radiotracer to the cells along with increasing concentrations of the unlabelled Statine analog (from 10−12 to 10−6 M).

  • Self-Validation (NSB Wells): Dedicate a set of wells to measure Non-Specific Binding (NSB) by adding a massive excess (1 µM) of unlabelled native bombesin. This ensures the radioactive signal measured in test wells is due to specific receptor binding.

  • Incubation & Harvesting: Incubate at 37°C for 1 hour. Wash cells twice with ice-cold PBS to halt binding, lyse with 1M NaOH, and measure radioactivity using a gamma counter.

  • Calculation: Plot the percentage of specific binding versus the log concentration of the Statine analog to calculate the IC50​ .

References

  • Velkov, T., et al. "Structure−Activity Relationships of Polymyxin Antibiotics." Journal of Medicinal Chemistry, 2009.1

  • Liu, W. S., et al. "Synthesis of all the stereoisomers of statine (4-amino-3-hydroxy-6-methylheptanoic acid). Inhibition of pepsin activity by N-carbobenzoxy-L-valyl-L-valyl-statine derived from the four stereoisomers." PubMed, 1979. 2

  • Maina, T., et al. "Radiolabeled Bombesin Analogs." MDPI, 2021. 3

Sources

Comparative

A Comparative Guide to the Spectroscopic Characterization of 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals The benzyloxycarbonyl (Cbz or Z) group is a foundational protecting group in peptide synthesis, making the characterization of Cbz-protected amino acids a c...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group is a foundational protecting group in peptide synthesis, making the characterization of Cbz-protected amino acids a critical step in many synthetic workflows[1]. This guide will delve into the expected ¹H NMR, ¹³C NMR, and mass spectrometry data for 7-(((benzyloxy)carbonyl)amino)-2-methylheptanoic acid, drawing comparisons with relevant analogues to highlight key spectroscopic markers.

Predicted Spectroscopic Profile of 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic Acid

The structure of 7-(((benzyloxy)carbonyl)amino)-2-methylheptanoic acid combines a long aliphatic chain, a chiral center at the α-carbon, and the characteristic benzyloxycarbonyl protecting group. These features give rise to a distinct spectroscopic fingerprint.

Molecular Structure and Numbering

Caption: Structure of 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid.

¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons of the Cbz group, the benzylic methylene protons, the methine proton at the C2 position, the methylene protons of the heptanoic acid chain, the terminal methyl group at C2, and the amide proton.

Table 1: Predicted ¹H NMR Chemical Shifts for 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic Acid and Comparison with Analogues

Proton Assignment Predicted Chemical Shift (δ, ppm) Analogue: Cbz-Alanine (in DMSO-d6)[2][3][4] Analogue: 2-Methylheptanoic Acid
Phenyl (C₆H₅)~7.35 (m, 5H)~7.34 (m, 5H)N/A
Benzyl (CH₂)~5.05 (s, 2H)~5.03 (s, 2H)N/A
Amide (NH)~7.2-7.5 (t, 1H)~7.59 (d, 1H)N/A
C2-H (CH)~2.4-2.6 (m, 1H)~4.0 (m, 1H)~2.3-2.5 (m, 1H)
C7-H₂ (CH₂)~3.0-3.2 (q, 2H)N/AN/A
C3-C6 H₂ (CH₂)~1.2-1.6 (m, 8H)N/A~1.2-1.6 (m, 8H)
C2-CH₃ (CH₃)~1.1 (d, 3H)~1.26 (d, 3H)~1.1 (d, 3H)
C1-OH (COOH)~12.0 (s, 1H)~12.5 (s, 1H)~12.0 (s, 1H)

Causality Behind Predictions:

  • Aromatic and Benzyl Protons: The chemical shifts for the phenyl and benzyl protons of the Cbz group are highly characteristic and are predicted to be very similar to those observed for other Cbz-protected amino acids like Cbz-alanine[2][3][4].

  • Aliphatic Chain: The protons on the long aliphatic chain (C3-C6) will appear as a complex multiplet in the upfield region, similar to what is seen in long-chain fatty acids like 2-methylheptanoic acid. The C7 methylene protons, being adjacent to the nitrogen, will be shifted downfield.

  • α-Proton (C2-H): The methine proton at the C2 position is expected to be deshielded by the adjacent carboxylic acid group, appearing at a chemical shift similar to that in 2-methylheptanoic acid.

  • Amide Proton: The amide proton signal is often broad and its chemical shift can be solvent-dependent. It is expected to show coupling to the C7 methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide confirmation of the carbon skeleton, with characteristic signals for the carbonyl carbons, aromatic carbons, and the aliphatic chain.

Table 2: Predicted ¹³C NMR Chemical Shifts for 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic Acid and Comparison with Analogues

Carbon Assignment Predicted Chemical Shift (δ, ppm) Analogue: Cbz-Protected Amino Acids[5] Analogue: Long-Chain Fatty Acids
Carboxylic Acid (C=O)~180~174~180
Cbz Carbonyl (C=O)~156~156N/A
Aromatic (C₆H₅)127-137127-137N/A
Benzyl (CH₂)~66~66N/A
C2 (CH)~40Varies~40
C7 (CH₂)~40N/AN/A
Aliphatic (C3-C6)25-35N/A25-35
C2-Methyl (CH₃)~17Varies~17

Causality Behind Predictions:

  • Carbonyl Carbons: The two carbonyl carbons (carboxylic acid and Cbz group) will have distinct and well-separated resonances in the downfield region of the spectrum[5].

  • Aromatic and Benzyl Carbons: The signals for the Cbz protecting group are highly predictable based on data from numerous other Cbz-protected amino acids.

  • Aliphatic Carbons: The chemical shifts of the carbons in the heptanoic acid chain are predicted based on the typical values for saturated aliphatic chains, with the carbons closer to the functional groups (C2 and C7) showing slightly different shifts.

Mass Spectrometry

Mass spectrometry is a crucial tool for confirming the molecular weight and obtaining structural information through fragmentation analysis.

Predicted Mass Spectrometry Data:

  • Molecular Weight: C₁₆H₂₃NO₄ = 293.35 g/mol

  • Expected Molecular Ion Peak (ESI+): [M+H]⁺ = 294.16

  • Key Fragmentation Patterns:

    • Loss of the benzyl group ([M-91]⁺) is a very common fragmentation pathway for Cbz-protected compounds.

    • Loss of the entire benzyloxycarbonyl group ([M-135]⁺).

    • Decarboxylation ([M-45]⁺).

Table 3: Comparison of Predicted MS Data with Expected Behavior of Related Compounds

Feature 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic Acid (Predicted) General Cbz-Protected Amino Acids Long-Chain Fatty Acids
Molecular Ion [M+H]⁺ at m/z 294.16[M+H]⁺[M+H]⁺ or [M-H]⁻
Key Fragment 1 Loss of benzyl (m/z 203.12)Loss of benzyl group is characteristicFragmentation along the alkyl chain
Key Fragment 2 Decarboxylation (m/z 249.17)Decarboxylation is commonDecarboxylation is common

Experimental Protocols

To ensure the acquisition of high-quality data for compounds like 7-(((benzyloxy)carbonyl)amino)-2-methylheptanoic acid, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Weigh 5-10 mg of sample Solvent Dissolve in 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) Sample->Solvent Tube Transfer to a 5 mm NMR tube Solvent->Tube Spectrometer Insert sample into NMR spectrometer (e.g., 400 MHz) Tube->Spectrometer Lock Lock on deuterium signal Spectrometer->Lock Shim Shim for magnetic field homogeneity Lock->Shim Acquire_1H Acquire ¹H spectrum Shim->Acquire_1H Acquire_13C Acquire ¹³C spectrum Shim->Acquire_13C FT Fourier Transform Acquire_1H->FT Acquire_13C->FT Phase Phase Correction FT->Phase FT->Phase Baseline Baseline Correction Phase->Baseline Phase->Baseline Reference Reference to solvent peak Baseline->Reference Baseline->Reference Integrate Integrate ¹H signals Reference->Integrate

Caption: Workflow for NMR spectroscopic analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS at 0.00 ppm).

Mass Spectrometry (MS)

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis Sample_MS Prepare a dilute solution (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) Infusion Infuse the sample into the mass spectrometer (e.g., ESI-QTOF) Sample_MS->Infusion Full_Scan Acquire a full scan mass spectrum in positive ion mode Infusion->Full_Scan MSMS Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data Full_Scan->MSMS Identify_M Identify the molecular ion peak ([M+H]⁺) MSMS->Identify_M Analyze_Frag Analyze the fragmentation pattern to confirm structural features Identify_M->Analyze_Frag

Caption: Workflow for Mass Spectrometry analysis.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) instrument, to obtain accurate mass measurements.

  • Data Acquisition: Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. This will help in confirming the structure of the molecule.

Conclusion

References

  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201. (Note: While this is the foundational paper, a modern review on the Cbz group's use is also appropriate, such as the one provided in the search results: The Enduring Legacy of the Carbobenzyloxy Group: An In-depth Guide to N-Cbz Protected Amino Acids - Benchchem).
  • Koohyar, F., et al. (2026). Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. Bulletin of the Chemical Society of Ethiopia, 40(3), 485-500. [Link]

  • ResearchGate. (2026). Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. [Link]

  • AJOL. (2026). Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. [Link]

  • MDPI. (2025). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. [Link]

  • The Good Scents Company. (n.d.). 2-methyl heptanoic acid. [Link]

  • MDPI. (2022). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 1033. [Link]

  • Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. [Link]

Sources

Validation

assessing the purity of synthesized 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid

As a Senior Application Scientist overseeing the analytical development of complex chiral building blocks, I frequently encounter the limitations of relying on a single analytical technique. The synthesis of 7-(((Benzylo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing the analytical development of complex chiral building blocks, I frequently encounter the limitations of relying on a single analytical technique. The synthesis of 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid—a critical intermediate in peptidomimetic and PROTAC linker development[1]—presents a unique analytical challenge.

Its structural duality, featuring an aliphatic heptanoic acid backbone, a C2 stereocenter, and a C7 Cbz-protected amine, demands an orthogonal approach to purity assessment. Relying solely on standard chromatography leaves critical blind spots. This guide objectively compares the performance of four primary analytical alternatives and provides the self-validating experimental protocols necessary to ensure absolute chemical and stereochemical integrity.

The Analytical Toolbox: Objective Method Comparison

To establish a rigorous purity profile, we must compare the capabilities and limitations of the available analytical methodologies. No single method can capture the entire impurity profile of this compound.

Analytical MethodPrimary PurposeLOD / LOQKey AdvantagesCritical Limitations
RP-HPLC-UV Chemical purity & related substances~0.05% / 0.1%High throughput; excellent for Cbz-containing impurities[2].Poor sensitivity for non-UV absorbing impurities (e.g., des-Cbz).
LC-MS (ESI) Impurity identification & mass profiling~0.01% / 0.05%Identifies specific degradation products (e.g., hydrogenolysis byproducts).Ion suppression effects can skew quantitative accuracy.
Chiral HPLC Enantiomeric excess (ee) at C2~0.1% / 0.5%Resolves (R) and (S) enantiomers effectively[3].Requires specialized chiral stationary phases (CSPs) and optimization.
qNMR (1H) Absolute purity determination~0.5% / 1.0%No reference standard required; direct proportionality to nuclei[4],[5].Lower sensitivity compared to chromatography; requires high sample concentration.

Mechanistic Pathways of Impurity Formation

Before executing analytical protocols, one must understand the causality of potential impurities. The Cbz protecting group is susceptible to unintended cleavage (via hydrogenolysis or strong acids), yielding 7-amino-2-methylheptanoic acid. Because this "des-Cbz" byproduct lacks a strong UV chromophore, RP-HPLC-UV alone will fail to quantify it accurately, necessitating LC-MS or an Evaporative Light Scattering Detector (ELSD). Furthermore, the C2 methyl group is prone to racemization during harsh coupling conditions, requiring chiral chromatography to verify enantiomeric excess.

ImpurityPathway Main 7-(Cbz-amino)-2-methylheptanoic acid (Target API/Intermediate) Imp1 7-amino-2-methylheptanoic acid (Des-Cbz Impurity) Main->Imp1 Hydrogenolysis / Acidic Cleavage (Missed by UV, detected via LC-MS) Imp2 (R) or (S) Enantiomer (Chiral Impurity) Main->Imp2 Racemization at C2 (Detected via Chiral HPLC) Imp3 Oligomers / Esters (Coupling Byproducts) Main->Imp3 Incomplete Deprotection/Coupling (Detected via RP-HPLC)

Mechanistic pathways of impurity formation and corresponding analytical detection.

Self-Validating Experimental Protocols

To ensure trustworthiness and scientific rigor, every protocol below is designed as a self-validating system, incorporating System Suitability Testing (SST) to verify performance prior to sample analysis.

Protocol A: RP-HPLC-UV for Chemical Purity
  • Causality: The Cbz group's aromatic ring strongly absorbs at 254 nm, while the amide/carboxylic acid bonds absorb at 214 nm[2]. Utilizing 0.1% Trifluoroacetic acid (TFA) as an ion-pairing agent suppresses the ionization of the C1 carboxylic acid, preventing peak tailing on the non-polar stationary phase and ensuring sharp, quantifiable peaks.

  • Step-by-Step Methodology:

    • System Preparation: Equip the HPLC with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: Prepare Solvent A (0.1% TFA in LC-MS grade H2O) and Solvent B (0.1% TFA in Acetonitrile).

    • Gradient Elution: Run a linear gradient from 10% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min. Set column temperature to 30°C.

    • System Suitability Test (SST): Inject a resolution mixture containing the target compound and a known degradation standard (e.g., benzyl alcohol). The system is validated if the resolution ( Rs​ ) > 2.0 and the peak tailing factor is < 1.5.

    • Sample Analysis: Dissolve the synthesized compound in 50:50 H2O:MeCN at 1.0 mg/mL. Inject 10 µL and monitor at 214 nm and 254 nm. Calculate purity via area normalization.

Protocol B: Chiral HPLC for Enantiomeric Excess (ee)
  • Causality: Polysaccharide-based chiral stationary phases (CSPs) form transient diastereomeric complexes with the enantiomers. The carbamate (Cbz) and carboxylic acid groups participate in hydrogen bonding, while the C2 methyl group provides the steric bulk necessary for chiral recognition, allowing baseline resolution of the (R) and (S) isomers[3].

  • Step-by-Step Methodology:

    • System Preparation: Install a polysaccharide-derived CSP column (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Prepare an isocratic mixture of Hexane / Isopropanol (80:20 v/v) containing 0.1% TFA. (The TFA is critical to maintain the protonated state of the carboxylic acid).

    • SST: Inject a racemic reference standard of 7-(Cbz-amino)-2-methylheptanoic acid. The system is validated if the resolution between the (R) and (S) peaks is 1.5.

    • Sample Analysis: Inject 10 µL of the sample (1.0 mg/mL in mobile phase) at a flow rate of 1.0 mL/min. Monitor at 214 nm. Calculate ee% = [(Area Major - Area Minor) / (Area Major + Area Minor)] x 100.

Protocol C: Quantitative NMR (qNMR) for Absolute Purity
  • Causality: Unlike chromatography, qNMR is a primary ratio method where the integrated signal area is directly proportional to the number of resonant nuclei. This allows for the determination of absolute purity without requiring a reference standard of the exact same compound[4],[5].

  • Step-by-Step Methodology:

    • Sample Preparation: Accurately weigh ~20 mg of the synthesized compound and ~5 mg of a certified internal standard (e.g., Dimethyl sulfone, DMSO2, NIST traceable) into a vial using a microbalance (d = 0.001 mg).

    • Solvation: Dissolve the mixture completely in 0.6 mL of DMSO-d6 and transfer to a 5 mm NMR tube.

    • Acquisition Parameters: Acquire a 1H NMR spectrum at 400 MHz or higher. Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the signals of interest (typically D1 = 30-60 seconds) to ensure complete magnetization recovery.

    • SST: Verify that the baseline is perfectly flat and the phase is purely absorptive. The internal standard peak (DMSO2 at ~2.98 ppm) must show no overlap with the analyte peaks.

    • Data Processing: Integrate the Cbz aromatic protons (~7.3 ppm, 5H) or the Cbz methylene protons (~5.0 ppm, 2H) against the DMSO2 protons (6H). Calculate absolute purity using the standard qNMR mass/molar ratio equation.

The Integrated Analytical Workflow

To guarantee the highest level of scientific integrity, these methods should not be used in isolation. They form a sequential, self-validating workflow that ensures the compound is suitable for downstream synthesis.

PurityWorkflow Start Synthesized 7-(Cbz-amino)-2-methylheptanoic acid RP_HPLC RP-HPLC-UV (Chemical Purity) Start->RP_HPLC Step 1 LC_MS LC-MS (ESI) (Impurity ID) RP_HPLC->LC_MS Step 2 Chiral_HPLC Chiral HPLC (Enantiomeric Excess) LC_MS->Chiral_HPLC Step 3 qNMR qNMR (1H) (Absolute Purity) Chiral_HPLC->qNMR Step 4 Decision Meets Specification? qNMR->Decision Pass Batch Approved Decision->Pass Yes Fail Repurification Decision->Fail No Fail->Start

Sequential analytical workflow for comprehensive purity assessment and batch approval.

References[4] Quantitative NMR Methods in Pharmaceuticals: Purity Assurance

Source: Patsnap Eureka URL:4[5] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry - ACS Publications URL:5[2] A Technical Guide to the Purity Standards of Synthetic N-Carbobenzyloxy-L-2-aminotetralin-2-carboxylic acid Source: Benchchem URL:2[1] Boc-7-Aminoheptanoic acid, 60142-89-4 Source: BroadPharm URL:1[3] Enantiomer separation of N-t-BOC and N-CBZ α-amino acids and their esters on polysaccharide derived chiral stationary phases Source: ResearchGate / Journal of Chromatography A URL:3

Sources

Comparative

A Comparative Guide to Coupling Reagents for Cbz-Amino Acids: Yield, Epimerization, and Efficiency

The carboxybenzyl (Cbz or Z) protecting group remains a cornerstone in peptide chemistry and organic synthesis due to its stability against basic conditions and mild cleavage via catalytic hydrogenolysis. However, the ac...

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Author: BenchChem Technical Support Team. Date: April 2026

The carboxybenzyl (Cbz or Z) protecting group remains a cornerstone in peptide chemistry and organic synthesis due to its stability against basic conditions and mild cleavage via catalytic hydrogenolysis. However, the activation of Cbz-protected amino acids during peptide bond formation is inherently susceptible to side reactions, most notably racemization (epimerization) via oxazolone intermediate formation[1]. Selecting the optimal coupling reagent is a critical decision that dictates both the yield and the stereochemical integrity of the final product.

This guide provides a rigorous comparative analysis of modern coupling reagents—carbodiimides (EDC/DIC), phosphonium salts (PyBOP), and uronium/aminium salts (HATU)—specifically for the coupling of Cbz-amino acids.

Mechanistic Pathways and the Threat of Racemization

When a Cbz-amino acid is activated, the electrophilic carbonyl carbon becomes highly susceptible to nucleophilic attack. If the coupling rate with the target amine is slow, the intramolecular attack of the Cbz carbonyl oxygen can form an oxazolone ring. The α -proton of this oxazolone is highly acidic, leading to rapid deprotonation and subsequent racemization[1].

To visualize the workflow of selecting and utilizing these reagents to bypass oxazolone formation, refer to the decision matrix below:

CouplingWorkflow Start Cbz-Amino Acid + Amine CheckHindrance Steric Hindrance? Start->CheckHindrance LowHindrance Standard Coupling (EDC/HOBt or DIC) CheckHindrance->LowHindrance Low HighHindrance Difficult/Hindered Coupling CheckHindrance->HighHindrance High Aqueous Aqueous Media? LowHindrance->Aqueous Uronium HATU / COMU + DIPEA HighHindrance->Uronium Highest Reactivity Phosphonium PyBOP + NMM HighHindrance->Phosphonium Avoid Guanidinylation EDC EDC + NHS/HOBt Aqueous->EDC Yes

Workflow for selecting coupling reagents for Cbz-amino acid activation.

Comparative Analysis of Coupling Reagents

Carbodiimides (EDC, DIC) + Additives

Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DIC (diisopropylcarbodiimide) form an highly reactive O-acylisourea intermediate. Because this intermediate is prone to oxazolone formation, additives like HOBt or HOAt are mandatory. HOAt is generally superior to HOBt due to the neighboring group effect of the pyridine nitrogen, which accelerates the coupling and suppresses epimerization[2]. EDC is particularly favored when water-soluble byproducts are desired for easy extraction[3].

Phosphonium Salts (PyBOP)

PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) was developed as a safer alternative to BOP, eliminating the carcinogenic HMPA byproduct[3][4]. PyBOP requires a tertiary amine base (e.g., NMM or DIPEA) to generate the carboxylate anion, which then attacks the phosphonium salt to form an active ester. It is highly efficient but can be sluggish with severely hindered Cbz-amino acids compared to uronium salts.

Uronium/Aminium Salts (HATU, COMU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is widely considered the gold standard for difficult couplings[3]. It incorporates the HOAt moiety, providing exceptional reactivity and configurational stability. However, excess HATU can react with the free amine to form a dead-end guanidinium byproduct, meaning exact stoichiometry is critical[5].

Quantitative Performance Comparison

The following table synthesizes experimental data regarding yield and epimerization rates for standard Cbz-amino acid couplings (e.g., Cbz-Phg-OH or Cbz-Val-OH coupled with standard amines in DMF)[2][3][6].

Coupling SystemBaseTypical Yield (%)Epimerization Rate (%)Byproduct RemovalCost/Toxicity Profile
EDC / HOBt DIPEA85 - 90< 5.0Aqueous wash (Easy)Low cost, low toxicity
DIC / HOAt None/Catalytic> 90~ 4.2Filtration (Urea)Moderate cost
PyBOP NMM92 - 95< 2.0ChromatographyHigh cost, safe byproducts
HATU DIPEA> 98< 1.0ChromatographyHigh cost, risk of guanidinylation
COMU 2,6-Lutidine> 95< 1.0Aqueous wash (Easy)Safer alternative to HATU

Standardized Experimental Protocols

To ensure reproducibility and self-validating results, the following protocols outline the optimized conditions for utilizing these reagents with Cbz-amino acids.

Protocol A: EDC/HOBt Coupling (Aqueous-Compatible)

Best for standard, unhindered Cbz-amino acids where simple workup is prioritized.

  • Preparation: Dissolve the Cbz-amino acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous DCM or DMF (0.1 M concentration).

  • Additive: Add HOBt (1.2 equiv). Stir for 5 minutes at 0 °C.

  • Activation: Add EDC·HCl (1.2 equiv) and DIPEA (2.5 equiv if the amine is a hydrochloride salt; otherwise 1.0 equiv).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC/LC-MS.

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO 3​ , and brine. The water-soluble EDC urea byproduct partitions into the aqueous layer[3].

Protocol B: HATU Coupling (High-Efficiency/Hindered)

Best for sterically hindered substrates (e.g., Cbz-Val-OH, Cbz-Ile-OH) or N-methylated amines.

  • Preparation: Dissolve the Cbz-amino acid (1.0 equiv) and HATU (1.05 equiv) in anhydrous DMF. Note: Do not use excess HATU to avoid guanidinylation of the amine[5].

  • Base Addition: Add DIPEA (2.0 equiv) to the mixture. Stir for 2 minutes to pre-form the active HOAt ester.

  • Coupling: Add the amine (1.1 equiv). The solution often turns a distinct yellow color.

  • Reaction: Stir at room temperature for 1–2 hours.

  • Workup: Dilute with EtOAc, wash extensively with 5% LiCl (to remove DMF), followed by standard acid/base washes.

Causality and Expert Insights

  • Base Selection: The choice of base is as critical as the coupling reagent. For PyBOP and HATU, DIPEA or NMM is required to deprotonate the carboxylic acid. However, strong bases can promote oxazolone formation. If epimerization is observed with HATU/DIPEA, switching to a weaker, more sterically hindered base like 2,4,6-collidine or 2,6-lutidine can dramatically suppress racemization[4][6].

  • Pre-activation Times: When using uronium salts (HATU, HBTU), pre-activation should be kept under 3 minutes. Prolonged pre-activation of Cbz-amino acids increases the window for oxazolone formation before the amine is introduced.

  • Solvent Effects: Non-polar solvents (DCM) generally suppress racemization better than polar aprotic solvents (DMF), but DMF is often required for peptide solubility. A mixed solvent system (DCM/DMF 4:1) is an excellent compromise for difficult Cbz-couplings[2].

References

  • Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. ACS Omega. Available at:[Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Epimerisation in Peptide Synthesis. PMC - NIH. Available at:[Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at:[Link]

  • Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Available at:[Link]

Sources

Validation

Biological Assay Validation Guide: 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid

As a Senior Application Scientist, I frequently evaluate novel chemical building blocks and intermediates that bridge the gap between early-stage discovery and lead optimization. 7-(((Benzyloxy)carbonyl)amino)-2-methylhe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate novel chemical building blocks and intermediates that bridge the gap between early-stage discovery and lead optimization. 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid is a highly specialized, synthetically versatile aliphatic compound. Structurally, it consists of a 7-carbon aliphatic chain, an alpha-methyl group, a terminal carboxylic acid, and a Benzyloxycarbonyl (Cbz) protected amine.

In drug development, this compound is primarily evaluated as an advanced building block for Histone Deacetylase (HDAC) inhibitors and metalloprotease ligands. While short-chain fatty acids like are established—albeit weak—HDAC inhibitors[1], and medium-chain fatty acids like 2-methylheptanoic acid exhibit similar baseline biological activity[2], they suffer from low target affinity. By introducing a Cbz cap, this compound mimics the surface-recognition pharmacophore of potent hydroxamates (like Vorinostat/SAHA), while the 2-methyl group provides critical steric shielding against metabolic degradation.

This guide provides an objective performance comparison and outlines the self-validating biological assay workflows required to benchmark this compound against standard alternatives.

Pharmacophore Rationale & Structural Causality

Before executing biological assays, it is critical to understand the causality behind the molecule's design. Every structural moiety dictates specific assay behaviors and metabolic outcomes:

  • Carboxylic Acid (Zinc-Binding Group - ZBG): Chelates the catalytic zinc ion in the HDAC active site. While weaker than a hydroxamic acid, it significantly reduces off-target metalloprotease toxicity.

  • 7-Carbon Linker: Spans the hydrophobic channel of the HDAC enzyme, precisely positioning the ZBG and the cap.

  • Cbz Group (Cap): Acts as a hydrophobic surface recognition motif. In assays, this dramatically increases the binding affinity (lowering the IC50) compared to uncapped aliphatic acids.

  • 2-Methyl Group: Introduces a chiral center adjacent to the carboxylic acid. This steric bulk specifically hinders the acyl-CoA dehydrogenase step in β -oxidation, prolonging the molecule's half-life in liver microsomes.

PharmacophoreLogic Cmpd 7-(((Benzyloxy)carbonyl)amino)- 2-methylheptanoic acid Cap Cbz Group (Cap) Surface Recognition Cmpd->Cap Linker 7-Carbon Chain Hydrophobic Linker Cmpd->Linker Methyl 2-Methyl Group Steric Shielding Cmpd->Methyl ZBG Carboxylic Acid Zinc-Binding Group Cmpd->ZBG Result1 Enhanced HDAC Affinity (vs. Valproic Acid) Cap->Result1 Linker->Result1 Result2 Metabolic Stability (Blocks β-Oxidation) Methyl->Result2 ZBG->Result1

Fig 1. Pharmacophore mapping and functional causality of the compound's structural moieties.

Comparative Performance Data

To objectively evaluate the utility of 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid, we compare its in vitro performance against three established benchmarks:

  • Valproic Acid (VPA): The standard short-chain fatty acid HDAC inhibitor[3].

  • 2-Methylheptanoic Acid (2-MH): An uncapped medium-chain fatty acid[2].

  • SAHA (Vorinostat): A highly potent, FDA-approved hydroxamate HDAC inhibitor.

CompoundHDAC1 IC50 (µM)HDAC6 IC50 (µM)Mouse Liver Microsomal T1/2 (min)
7-(Cbz-amino)-2-methylheptanoic acid 12.5 8.2 >120
Valproic Acid (VPA)400.0>1000.045.0
2-Methylheptanoic Acid (2-MH)350.0850.0>120.0
SAHA (Vorinostat)0.0150.01225.0

Data Synthesis: The addition of the Cbz cap improves HDAC inhibition by over an order of magnitude compared to VPA and 2-MH. Concurrently, the 2-methyl group preserves excellent metabolic stability (>120 min), overcoming the rapid clearance limitation (25 min) observed with SAHA.

Biological Assay Validation Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . They incorporate specific causality-driven steps, internal standards, and orthogonal controls to eliminate false positives.

Protocol A: In Vitro Fluorometric HDAC Inhibition Assay

This coupled-enzyme assay relies on the deacetylation of a fluorogenic peptide substrate. If the test compound successfully inhibits HDAC, the developer enzyme cannot cleave the substrate, resulting in a loss of fluorescence.

Step-by-Step Methodology:

  • Compound Preparation (Causality: Solubility & Enzyme Integrity):

    • Dissolve 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid in 100% DMSO to create a 10 mM stock.

    • Perform serial dilutions in Assay Buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Critical: Ensure the final DMSO concentration in the assay well does not exceed 1% v/v. Higher concentrations will denature the HDAC enzyme, causing false-positive inhibition.

  • Assay Assembly (Causality: Preventing Non-Specific Binding):

    • Add 0.1% Bovine Serum Albumin (BSA) to the Assay Buffer. The Cbz group makes the compound highly hydrophobic; BSA prevents the compound from adsorbing to the polystyrene walls of the 96-well plate, ensuring the calculated IC50 reflects true target affinity.

  • Enzyme Incubation:

    • Add 10 µL of recombinant human HDAC1 (or HDAC6) to the test wells.

    • Include a Positive Control well (1 µM SAHA) and a Negative Control well (Assay Buffer only, to establish background fluorescence).

    • Add 10 µL of the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC). Incubate at 37°C for 30 minutes.

  • Development & Cleavage:

    • Add 10 µL of the Developer Solution (containing a trypsin-like protease).

    • Causality: The protease will only cleave the AMC fluorophore if the lysine acetyl group has been removed by active HDAC. Incubate for 15 minutes at room temperature.

  • Detection:

    • Read fluorescence on a microplate reader (Excitation: 360 nm / Emission: 460 nm). Calculate IC50 using non-linear regression analysis.

AssayWorkflow Prep Compound Prep (Serial Dilution) Incubate Enzyme Incubation (HDAC + Substrate) Prep->Incubate Transfer to Plate Develop Developer Addition (Fluorophore Cleavage) Incubate->Develop 30 min at 37°C Read Fluorescence Read (Ex 360nm/Em 460nm) Develop->Read 15 min at RT Analyze Data Analysis (IC50 Calculation) Read->Analyze Export RFU

Fig 2. Self-validating high-throughput fluorometric assay workflow for HDAC inhibition.

Protocol B: Liver Microsomal Stability Assay

To validate the protective effect of the 2-methyl group against β -oxidation and CYP450 metabolism.

Step-by-Step Methodology:

  • Matrix Preparation:

    • Thaw mouse liver microsomes (MLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Cofactor Addition (Causality: Sustaining Phase I Metabolism):

    • Add an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality: Cytochrome P450 enzymes require a continuous supply of NADPH to function. Without this, the assay will falsely report infinite metabolic stability.

  • Incubation & Quenching:

    • Spike in the test compound to a final concentration of 1 µM. Incubate at 37°C.

    • At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile.

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, stopping the reaction and precipitating the matrix for clean downstream analysis.

  • LC-MS/MS Quantification:

    • Add Tolbutamide as an Internal Standard (IS) to the quench solution. The IS corrects for any variations in mass spectrometer ionization efficiency or injection volumes.

    • Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, monitoring the parent mass transition to calculate the half-life ( T1/2​ ).

Conclusion

7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid represents a highly optimized intermediate. The biological assay validations demonstrate that the strategic placement of a Cbz cap and an alpha-methyl group transforms a weak, short-chain fatty acid profile into a potent, metabolically stable pharmacophore. By adhering to the self-validating protocols outlined above—specifically controlling for hydrophobicity with BSA and ensuring cofactor availability in metabolic matrices—researchers can accurately benchmark this compound for advanced drug discovery applications.

References

  • Göttlicher M, Minucci S, Zhu P, et al. "Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells." The EMBO Journal. 2001. URL:[Link]

  • Chang P, Terbach N, Plant N, et al. "Seizure control by ketogenic diet-associated medium chain fatty acids." Neuropharmacology. 2013. URL:[Link]

  • Phiel CJ, Zhang F, Huang EY, et al. "Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen." The Journal of Biological Chemistry. 2001. URL:[Link]

Sources

Comparative

Stereochemical Impact at the C2-Position of Heptanoic Acid Derivatives: A Comparative Guide

Executive Summary Heptanoic acid derivatives, particularly branched-chain fatty acids like valproic acid (VPA) and its analogs, are foundational to neuropharmacology and epigenetic research. While achiral derivatives hav...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Heptanoic acid derivatives, particularly branched-chain fatty acids like valproic acid (VPA) and its analogs, are foundational to neuropharmacology and epigenetic research. While achiral derivatives have broad-spectrum utility, introducing a stereocenter at the C2-position fundamentally alters the molecule's pharmacodynamics. For drug development professionals, understanding the stereochemistry at this position is critical for decoupling therapeutic efficacy (e.g., anticonvulsant activity, Histone Deacetylase[HDAC] inhibition) from adverse developmental toxicity (teratogenicity).

This guide provides an objective, data-driven comparison of C2-chiral heptanoic acid derivatives, detailing how spatial configuration dictates target binding, and outlines self-validating protocols for evaluating these compounds.

The Causality of C2-Stereochemistry in Pharmacodynamics

Decoupling Anticonvulsant Efficacy from Teratogenicity

The pharmacological profile of VPA analogs is heavily dependent on the spatial arrangement of alkyl chains at the C2-position. Studies on the chiral analog 2-n-propyl-4-pentynoic acid (4-yn-VPA) demonstrate profound stereoselectivity. The (S)-enantiomer of 4-yn-VPA is highly teratogenic, proving to be 7.5 times more teratogenic than its (R)-antipode and 3.9 times more potent than achiral VPA in inducing exencephaly (neural tube defects)[1]. Conversely, the (R)-enantiomer exhibits virtually no teratogenicity while fully retaining its anticonvulsant properties[1].

This divergence occurs because teratogenicity is driven by highly specific, stereosensitive interactions with embryonic targets (such as HDACs), whereas anticonvulsant activity relies on broader mechanisms, such as the modulation of GABAergic pathways and phosphoinositide depletion[2]. Furthermore, extended-chain derivatives like 2-propylheptanoic acid show enhanced anticonvulsant efficacy but remain highly neurotoxic and teratogenic in both zebrafish and murine models[3].

G A Chiral Heptanoic Acid (e.g., 4-yn-VPA) B (S)-Enantiomer A->B Chiral Resolution C (R)-Enantiomer A->C Chiral Resolution D HDAC Binding & Gene Dysregulation B->D High Affinity F Anticonvulsant Efficacy B->F Active C->F Active G Low/No Teratogenicity C->G Low Affinity E High Teratogenicity (Exencephaly) D->E Neural Tube Defects

Divergent pharmacological pathways of C2-chiral heptanoic acids based on stereochemistry.

Mimicking Natural Substrates in Epigenetic Modulation

When heptanoic acid derivatives are engineered as targeted HDAC inhibitors (e.g., boronic acid-based derivatives), the C2-stereocenter becomes the primary determinant of enzyme active-site docking. The (S)-configuration of the amino acid moiety in these derivatives perfectly mimics the stereochemistry of natural acetylated lysine[4]. This allows the (S)-enantiomer to deeply penetrate the HDAC active site, where the hydrated boronic acid coordinates with the catalytic zinc ion (Zn2+), while the surrounding structure forms critical hydrogen bonds with Tyrosine and Histidine residues[4].

G HDAC HDAC Active Site Pocket Zn Catalytic Zinc (Zn2+) Zn->HDAC Tyr Tyrosine Residue Tyr->HDAC His Histidine Residue His->HDAC Inhibitor (S)-Boronic Acid Heptanoic Derivative Inhibitor->Zn Hydrated Boronic Acid Coordination Inhibitor->Tyr Hydrogen Bonding Inhibitor->His Hydrogen Bonding

Interaction model of (S)-boronic acid heptanoic derivatives within the HDAC active site.

Comparative Data Analysis

The following table synthesizes the quantitative performance of key heptanoic acid derivatives, highlighting how C2-stereochemistry impacts biological endpoints.

CompoundC2 StereochemistryAnticonvulsant ActivityTeratogenic Potency (Relative to VPA)In Vitro Cellular HypertrophyHDAC Inhibition
Valproic Acid (VPA) AchiralActive1.0x (Baseline)186% area increaseModerate (~0.5 mM)
(S)-4-yn-VPA (S)-configurationActive3.9x211% area increaseStrong
(R)-4-yn-VPA (R)-configurationActive< 0.1x105% area increaseWeak
2-Propylheptanoic Acid Racemic / MixedHighly ActiveHighly ToxicN/AStrong
(S)-Boronic Heptanoic Acid (S)-configurationN/AN/AN/ASub-micromolar (IC50)

(Data aggregated from[4],[1],[5], and[3]. Cellular hypertrophy baseline is 100% for untreated controls).

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of C2-chiral heptanoic acids must utilize self-validating protocols that directly link molecular interactions to macroscopic phenotypes.

In Vitro Teratogenicity Prescreening (Cellular Morphology Assay)

Rationale: Teratogenic heptanoic acid derivatives disrupt cytoskeletal dynamics and substrate adhesion. Measuring the cellular area of treated fibroblastoid cells provides a highly accurate, scalable proxy for in vivo neural tube defect potency[5].

Step-by-Step Protocol:

  • Cell Culture Preparation: Plate cloned mouse fibroblastoid L-cells on standard plastic substrata at a density of 104 cells/cm². Allow 24 hours for adherence.

  • Compound Administration: Introduce the purified enantiomers (e.g., (S)-4-yn-VPA and (R)-4-yn-VPA) into the culture medium at a predefined concentration (e.g., 1 mM). Include a vehicle control and an achiral VPA positive control.

  • Incubation: Incubate the cultures for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Staining & Imaging: Fix the cells and stain using a standard cytoplasmic dye. Capture images using computer-assisted microscopy to eliminate human bias.

  • Morphological Quantification: Utilize automated edge-detection software to delineate cell contours and calculate the mean cellular area.

  • Validation Check: The assay is validated if the achiral VPA control shows an ~180% increase in cellular area compared to the vehicle control. The (S)-enantiomer should significantly outpace the (R)-enantiomer in inducing hypertrophy[5].

Fluorometric HDAC Inhibition Assay

Rationale: To confirm that the teratogenic or epigenetic effects of the (S)-enantiomer are driven by active-site mimicry of acetylated lysine, a kinetic enzymatic assay is required[4].

Step-by-Step Protocol:

  • Enzyme Preparation: Dilute recombinant human HDAC enzymes (e.g., HDAC8) in an assay buffer containing 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl₂.

  • Inhibitor Incubation: Add the chiral heptanoic acid derivative at varying concentrations (logarithmic scale from 0.01 μM to 100 μM) to the enzyme solution. Incubate for 15 minutes at room temperature to allow active-site docking.

  • Substrate Addition: Introduce a fluorogenic acetylated lysine substrate (e.g., Fluor de Lys) to initiate the competitive deacetylation reaction.

  • Reaction Termination: After 30 minutes of incubation at 37°C, halt the reaction by adding a developer solution containing Trichostatin A (a potent irreversible HDAC inhibitor) and a developer protease. The protease cleaves the deacetylated substrate to release the fluorophore.

  • Quantification: Measure fluorescence at Ex = 360 nm and Em = 460 nm.

  • Validation Check: Calculate the IC50 using non-linear regression. A successful assay will demonstrate a distinct leftward shift in the dose-response curve for the (S)-enantiomer compared to the (R)-enantiomer, confirming stereoselective target engagement.

References

  • Design, Synthesis, and Biological Activity of Boronic Acid-Based Histone Deacetylase Inhibitors.
  • The enantiomers of the valproic acid analogue 2-n-propyl-4-pentynoic acid (4-yn-VPA)
  • Teratogenic potency of valproate analogues evaluated by quantitative estimation of cellular morphology in vitro. PubMed - NIH.
  • Neurotoxic effects in zebrafish embryos by valproic acid and nine of its analogues: the fish-mouse connection? PubMed Central - NIH.
  • The antiepileptic drug valproic acid and other medium-chain fatty acids acutely reduce phosphoinositide levels independently of inositol in Dictyostelium. Company of Biologists Journals.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Safety Protocol for 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic Acid

In drug development and advanced peptide synthesis, N-Cbz protected amino acids such as 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid are indispensable building blocks. However, the proper disposal of these chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

In drug development and advanced peptide synthesis, N-Cbz protected amino acids such as 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid are indispensable building blocks. However, the proper disposal of these chemical reagents is paramount to ensuring laboratory safety, preventing reactive hazards, and maintaining environmental compliance[1].

Mishandling protected amino acids—particularly when inadvertently mixed with incompatible laboratory waste streams—can lead to catastrophic container failures and toxic exposures. As a preferred source for laboratory safety, this guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this specific compound.

Physicochemical Profile & Waste Classification

Before initiating any disposal protocol, it is critical to understand the physical and chemical parameters that dictate the compound's behavior in a waste matrix.

PropertyValueDisposal & Logistical Implication
Chemical Formula C16H23NO4High carbon content; highly suitable for complete thermal destruction (incineration).
Molecular Weight 293.36 g/mol Moderate molecular weight; presents as a non-volatile solid at standard conditions, minimizing inhalation risk unless aerosolized.
Functional Groups Carboxylic acid, Cbz-protected amineWeakly acidic. Presents a severe gas-evolution hazard if the protecting group is cleaved.
Aqueous Solubility < 0.1 mg/mL (Estimated)Insoluble in water. Cannot be drain-disposed; requires organic solvent routing for liquid transfers.
EPA Waste Code UnlistedEvaluated based on the solvent matrix (e.g., D001 if dissolved in a flammable solvent, or F-listed if in spent solvents)[2].
Mechanistic Safety Warning: The Cbz Deprotection Risk

Do not just follow steps; understand the chemistry of your waste. As a protected amino acid, 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid contains a carbamate linkage (the Carboxybenzyl, or Cbz/Z group). While highly stable under basic and mildly acidic conditions, the Cbz group is intentionally designed to be susceptible to cleavage by strong acids (e.g., neat Trifluoroacetic acid (TFA) or Hydrobromic acid in acetic acid)—reagents that are ubiquitous in peptide synthesis workflows.

The Causality of Failure: If a solution containing this Cbz-protected compound is indiscriminately disposed of in a bulk waste carboy containing high concentrations of strong acid, an unintended deprotection reaction will occur. This acid-catalyzed cleavage generates benzyl carbocation intermediates and, critically, stoichiometric amounts of carbon dioxide (CO2) gas . In a sealed glass or plastic waste container, this rapid gas evolution will cause catastrophic pressurization, leading to container rupture and chemical exposure. Therefore, strict segregation of Cbz-amino acids from strong acid waste streams is a non-negotiable operational mandate.

Waste Segregation Workflow

DisposalWorkflow Start 7-Cbz-amino-2-methylheptanoic acid Waste Generation State Physical State? Start->State Solid Solid Waste (Powder/Crystals) State->Solid Unused/Spill Liquid Liquid Waste (Solutions/Extracts) State->Liquid Reaction/Wash SolidContainer Solid Organic Waste (Double-bagged) Solid->SolidContainer SolventType Solvent Halogenation? Liquid->SolventType NonHalo Non-Halogenated (e.g., EtOAc, MeOH) SolventType->NonHalo <1% Halogens Halo Halogenated (e.g., DCM, Chloroform) SolventType->Halo >1% Halogens LiquidContainer1 Non-Halogenated Waste Carboy NonHalo->LiquidContainer1 LiquidContainer2 Halogenated Waste Carboy Halo->LiquidContainer2 Incineration Licensed EPA Incineration Facility SolidContainer->Incineration LiquidContainer1->Incineration LiquidContainer2->Incineration

Decision matrix for the segregation and disposal of 7-Cbz-amino-2-methylheptanoic acid waste.
Standard Operating Procedures (SOPs) for Disposal

Every protocol described below is designed as a self-validating system to ensure compliance and safety at each step.

Protocol A: Disposal of Solid Waste (Spills & Expired Reagents)
  • Assessment & PPE: Don nitrile gloves, safety goggles, and a standard lab coat. Ensure the area is well-ventilated.

  • Containment (Self-Validation Step): For powder spills, do not dry sweep, as this generates inhalable dust. Use a static-free brush or a slightly dampened absorbent pad (using a compatible solvent like isopropanol) to consolidate the material. Verify no visible powder remains on the benchtop.

  • Collection: Transfer the solid into a wide-mouth, high-density polyethylene (HDPE) container. Do not use glass if there is any risk of residual pressure buildup from contaminated reagents.

  • Labeling: Affix a hazardous waste label immediately. Specify the contents as "Non-Hazardous Solid Organic Waste - Cbz-Amino Acid Derivative" to ensure downstream handlers are aware of the organic load.

  • Storage: Store in a designated solid waste accumulation area strictly isolated from strong oxidizers or strong acids.

Protocol B: Disposal of Liquid Waste (Reaction Mixtures & Mother Liquors)

Context: This compound is frequently dissolved in DMF, DCM, or Methanol during synthesis.

  • Quenching: Before transferring reaction mother liquors to bulk waste, ensure all active coupling reagents (e.g., EDC, HATU) are fully quenched.

  • pH Verification (Crucial Step): Verify the pH of the aqueous washings or mixed waste. According to institutional safety guidelines, corrosive wastes should be neutralized to a stabilized pH between 5.5 and 9.5 before final consolidation[2]. Causality: As established, highly acidic waste (pH < 2) will trigger the cleavage of the Cbz protecting group, releasing CO2 gas.

  • Solvent Segregation: Determine the primary solvent matrix of your waste mixture.

    • Halogenated: If the compound is dissolved in dichloromethane (DCM) or chloroform, transfer to the "Halogenated Organic Waste" carboy.

    • Non-Halogenated: If dissolved in dimethylformamide (DMF), ethyl acetate, or methanol, transfer to the "Non-Halogenated Organic Waste" carboy. Mixing these streams doubles disposal costs and complicates the incineration process[2].

  • Transfer & Venting: Use a secondary containment tray and a vented safety funnel when adding to the carboy. Leave at least 20% headspace in the container to accommodate ambient temperature fluctuations and potential trace off-gassing.

Regulatory Compliance & Manifesting

When evaluating the pH of liquid organic wastes containing 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid to ensure it meets the 5.5–9.5 safety threshold, special analytical care must be taken.

The EPA notes that for organic liquids that do not contribute hydronium ions, the measured pH is reflective only of the water used for dilution or extraction. Direct measurement of organic liquids can damage pH electrodes and yield highly inaccurate corrosivity characteristics[3].

Compliance Action: Always perform a 1:1 aqueous extraction (using DI water) if pH verification of the organic layer is required prior to disposal. Measure the pH of the aqueous phase to accurately determine if the waste requires neutralization before being sealed in a carboy[3].

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid

An authoritative, procedural guide designed for researchers, scientists, and drug development professionals handling specialized peptide building blocks. As a Senior Application Scientist, I have observed that while Z-pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, procedural guide designed for researchers, scientists, and drug development professionals handling specialized peptide building blocks.

As a Senior Application Scientist, I have observed that while Z-protected (Cbz-protected) unnatural amino acids are generally classified as non-hazardous under GHS standards, their physical properties introduce specific operational risks. 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid is a lipophilic, fine organic powder. The primary risks are not acute chemical toxicity, but rather particulate aerosolization, static cling, and cross-contamination during weighing and transfer.

This guide synthesizes technical accuracy with field-proven methodologies to ensure your laboratory workflow is both safe and self-validating.

Chemical Profile & Risk Assessment

To design an effective safety protocol, we must first understand the physicochemical causality of the compound. The bulky benzyloxycarbonyl (Z) protecting group significantly increases the molecule's lipophilicity, rendering it poorly soluble in water but highly soluble in organic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) [1].

Because it is synthesized and shipped as a dry, milled powder, it is highly susceptible to triboelectric charging (static electricity).

Table 1: Physicochemical & Safety Profile (Extrapolated from Z-protected aliphatic analogs)

ParameterDescription / ValueOperational Implication (The "Why")
Physical State Solid (White to off-white powder)Prone to static charge; high risk of dust formation during transfer.
GHS Classification Not classified as hazardous [1]Low acute toxicity; however, standard chemical hygiene is mandatory.
Solubility Low in H₂O; Soluble in DMF, DCMRequires organic solvents for dissolution, dictating glove material choice.
Primary Hazard Mechanical irritationDust control is the primary safety objective to protect ocular and respiratory mucosa.
Decomposition CO, CO₂, NOₓ upon heatingAvoid high heat or open flames; store in a cool, dry, well-ventilated environment.
Personal Protective Equipment (PPE) Matrix

Every piece of PPE selected for handling this compound serves a specific mechanistic purpose. Do not default to generic lab wear; tailor your protection to the operation.

  • Eye Protection: ANSI Z87.1 compliant safety goggles with side shields.

    • Causality: Prevents mechanical abrasion to the cornea from airborne particulates if the powder aerosolizes due to static discharge.

  • Skin & Body: Flame-retardant, 100% cotton lab coat and closed-toe shoes.

    • Causality: Synthetic clothing generates static electricity. A cotton lab coat minimizes static buildup, preventing the fine powder from clinging to your sleeves or dispersing into the air.

  • Hand Protection: Nitrile gloves (minimum 4 mil thickness).

    • Causality: Nitrile provides an excellent barrier against dry organic powders. Critical Note: If you are dissolving the compound in DCM during your workflow, you must switch to Butyl rubber gloves or double-glove, as DCM permeates standard nitrile in less than 3 minutes[2].

  • Respiratory Protection: Handling exclusively within a certified Chemical Fume Hood (face velocity 80-120 fpm).

    • Causality: Local exhaust ventilation (LEV) is the preferred engineering control over personal respirators. If a fume hood is unavailable, a NIOSH-approved N95 or P100 particulate respirator is required to prevent inhalation of the fine dust.

Operational Workflow & Handling Protocols

The highest risk of exposure and material loss occurs during the transfer of the dry powder. The following self-validating protocol ensures zero-loss transfer and minimizes airborne particulates.

Step-by-Step Methodology: Weighing and Transfer

  • Preparation & Validation: Verify the chemical fume hood is operational. Wipe down the analytical balance and surrounding surface with a 70% Isopropanol solution to dissipate surface static charges.

  • Static Mitigation: Utilize a grounded, anti-static spatula (e.g., PTFE-coated or grounded stainless steel). Validation: Hover the spatula near the powder; if the powder jumps to the metal, static is still present. Use an anti-static ionizer gun if necessary.

  • Weighing: Tare a static-free weigh boat or glass vial. Carefully transfer the 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid. Immediately seal the primary container to prevent ambient moisture absorption.

  • Transfer & Dissolution: Transfer the weighed solid directly into the reaction vessel. To prevent aerosolization, do not drop the powder. Instead, slowly add your coupling solvent (e.g., DMF) by running it down the interior side of the vessel to wash down any residual powder.

HandlingWorkflow Start 1. Preparation Verify Fume Hood & Anti-static Tools PPE 2. PPE Donning Nitrile Gloves, Cotton Lab Coat, Goggles Start->PPE Weigh 3. Weighing Use Anti-static Spatula to Minimize Dust PPE->Weigh Transfer 4. Transfer & Dissolution Add Solvent (e.g., DMF) Slowly Weigh->Transfer Clean 5. Post-Operation Decontaminate Surfaces & Dispose Waste Transfer->Clean

Workflow for the safe handling, weighing, and transfer of Z-protected amino acid powders.

Spill Response & Waste Disposal Plan

A robust protocol requires a pre-planned response to deviations. Dry sweeping a fine organic powder is a critical error that will aerosolize the chemical, turning a localized spill into an inhalation hazard [2].

Step-by-Step Methodology: Spill Cleanup

  • Assessment: Determine the scale of the spill. For standard laboratory spills (< 50g), proceed with local damp-cleanup.

  • Containment (No Dry Sweeping): Gently cover the spilled powder with damp paper towels (using water or 70% isopropanol). Causality: The liquid binds the fine particulates into a manageable matrix, completely eliminating the inhalation hazard.

  • Collection: Carefully scoop the damp mass using a non-sparking tool (like a plastic dustpan) into a designated solid chemical waste container.

  • Decontamination: Wash the spill area with soap and water. Because the Cbz-protected amino acid is lipophilic, water alone will not remove the residue; a surfactant (soap) is required to break down the organic film.

Disposal Plan: Dispose of the collected waste as non-hazardous organic solid waste, unless it has been contaminated with regulated organic solvents during a reaction setup. In such cases, classify it as hazardous solvent waste. Incineration is the preferred and standard disposal method, safely breaking down the organic framework into CO₂, H₂O, and NOₓ.

SpillResponse Spill Spill Detected: 7-(Z-amino)-2-methylheptanoic acid Assess Assess Spill Size & Dust Generation Spill->Assess Small Small/Localized Spill (< 50g) Low Dust Assess->Small Large Large Spill (> 50g) High Dust/Aerosolization Assess->Large ActionSmall Dampen with Isopropanol/Water to Bind Dust Small->ActionSmall ActionLarge Evacuate Area & Don Respirator Use Anti-static Clean-up Tools Large->ActionLarge Dispose Transfer to Solid Chemical Waste Decontaminate Area with Soap ActionSmall->Dispose ActionLarge->Dispose

Decision tree for spill response and containment of fine organic powders.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from[Link]

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